Ferrocene, (hydroxymethyl)-(9CI)
Description
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Structure
2D Structure
Properties
Molecular Formula |
C11H12FeO |
|---|---|
Molecular Weight |
216.06 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethanol;iron(2+) |
InChI |
InChI=1S/C6H7O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4,7H,5H2;1-5H;/q2*-1;+2 |
InChI Key |
QRXGLGYFRJSPCY-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1CO.[Fe+2] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of (Hydroxymethyl)ferrocene from Ferrocenecarboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of (hydroxymethyl)ferrocene, a valuable ferrocene derivative, from its corresponding aldehyde, ferrocenecarboxaldehyde. The primary method detailed is the reduction of the aldehyde functionality using sodium borohydride, a common and effective reducing agent. This document outlines the experimental protocol, presents key quantitative data, and illustrates the reaction pathway and experimental workflow.
Reaction Principle and Overview
The synthesis of (hydroxymethyl)ferrocene from ferrocenecarboxaldehyde is a straightforward reduction reaction. The aldehyde group of ferrocenecarboxaldehyde is reduced to a primary alcohol, yielding (hydroxymethyl)ferrocene. Sodium borohydride (NaBH₄) is a widely used reagent for this transformation due to its selectivity for reducing aldehydes and ketones, and its relative safety and ease of handling compared to other hydride reagents like lithium aluminum hydride (LiAlH₄)[1][2]. The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, at temperatures ranging from 0°C to room temperature[3].
The overall reaction is as follows:
(C₅H₅)Fe(C₅H₄CHO) + NaBH₄ → (C₅H₅)Fe(C₅H₄CH₂OH)
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis and characterization of the starting material and the final product.
| Parameter | Ferrocenecarboxaldehyde (Starting Material) | (Hydroxymethyl)ferrocene (Product) | Reference |
| Molecular Formula | C₁₁H₁₀FeO | C₁₂H₁₂FeO | [4][5][6] |
| Molecular Weight | 214.04 g/mol | 228.07 g/mol | [4][5] |
| Appearance | Orange solid | Yellow needles/golden needles | [3][6][7] |
| Melting Point | 118-120 °C | 74-78 °C | [6][7] |
| ¹H NMR (CDCl₃, 400 MHz) | Not explicitly provided | δ 4.31 (s, 2H), 4.28 (s, 2H), 4.24 (s, 7H), 1.47 (s, 1H) | [3] |
| Infrared (IR) ν(CO) | ~1670 cm⁻¹ | Not applicable | [6] |
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of (hydroxymethyl)ferrocene from ferrocenecarboxaldehyde based on established literature procedures[3][7].
Materials:
-
Ferrocenecarboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂) or Ether
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ferrocenecarboxaldehyde (e.g., 29.0 g, 0.14 mol) in methanol (e.g., 900 ml)[3]. Cool the solution to 0°C using an ice bath.
-
Addition of Reducing Agent: While maintaining the temperature at 0°C, slowly add sodium borohydride (e.g., 13.5 g, 0.36 mol) to the stirred solution in portions over a period of approximately 2 hours[3]. The addition should be controlled to manage any effervescence.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 3 hours[3]. The color of the mixture may change from orange to a yellow-brown slurry.
-
Quenching the Reaction: Carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) (e.g., 1 L) to the reaction mixture to quench the excess sodium borohydride[3]. This will result in the formation of a yellow-brown slurry.
-
Extraction: Transfer the slurry to a separatory funnel and extract the aqueous layer with dichloromethane (e.g., 3 x 150 mL) or ether[3][7]. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic extracts with water and then dry over anhydrous sodium sulfate or magnesium sulfate[7].
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. This will yield the crude product as an oil or a solid[7].
-
Purification by Recrystallization: Recrystallize the crude product from hexane (e.g., 150 mL) to obtain pure (hydroxymethyl)ferrocene as yellow, needle-like crystals[3][7]. One or more recrystallizations may be necessary to achieve high purity.
-
Characterization: Dry the purified crystals and determine the yield. Characterize the product by measuring its melting point and acquiring spectroscopic data (e.g., ¹H NMR) to confirm its identity and purity. A successful synthesis should yield a product with a melting point in the range of 76-78°C[7].
Visualizations
Reaction Scheme
Caption: Chemical transformation of ferrocenecarboxaldehyde to (hydroxymethyl)ferrocene.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of (hydroxymethyl)ferrocene.
Reaction Mechanism: Hydride Reduction of an Aldehyde
Caption: General mechanism for the sodium borohydride reduction of ferrocenecarboxaldehyde.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Ferrocene, (hydroxymethyl)- [webbook.nist.gov]
- 5. Ferrocenecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. Ferrocenecarboxaldehyde - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Technical Guide to Hydroxymethylferrocene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxymethylferrocene [(C₅H₅)Fe(C₅H₄CH₂OH)], a stable, yellow crystalline solid, is a versatile organometallic compound that has garnered significant interest across various scientific disciplines. Its unique electrochemical properties, coupled with its rich and accessible chemistry, make it a valuable building block in synthesis, a reliable redox mediator in biosensors, and a component in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core physical and chemical properties of hydroxymethylferrocene, detailed experimental protocols for its synthesis and characterization, and a summary of its key applications.
Physicochemical Properties
Hydroxymethylferrocene is an air-stable, moisture-sensitive compound.[1] Its core physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₂FeO | [2] |
| Molecular Weight | 216.06 g/mol | [1][2] |
| Appearance | Yellow to orange powder or needles | [1][2][3] |
| Melting Point | 79-81 °C (lit.) | [1][3][4] |
| Boiling Point | 175.6 °C at 760 mmHg | [1] |
| Flash Point | 81.8 °C | [1] |
| Solubility | Partially miscible in water; soluble in methanol and ether. | [1][4][5] |
| Storage | Inert atmosphere, room temperature. | [1][4] |
| Enthalpy of Fusion (ΔfusH) | 23.82 kJ/mol at 351.40 K | [6] |
| Enthalpy of Sublimation (ΔsubH°) | 102.80 ± 0.50 kJ/mol | [6] |
| Enthalpy of Vaporization (ΔvapH°) | 87.00 ± 0.80 kJ/mol | [6] |
Spectroscopic and Structural Properties
The structural integrity and purity of hydroxymethylferrocene are typically confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide characteristic signals for the protons and carbons of the cyclopentadienyl rings and the hydroxymethyl group.
¹H NMR (400 MHz, CDCl₃): [7]
-
δ 4.35 (s, 2H, -CH₂O-)
-
δ 4.26 (t, J=1.6 Hz, 2H, Cp)
-
δ 4.20 (br, 7H, Cp and Cp')
¹³C NMR (100 MHz, CDCl₃): [7]
-
δ 88.88 (Cq-Cp)
-
δ 69.33 (CH-Cp)
-
δ 68.74 (-CH₂O-)
-
δ 68.70 (CH-Cp)
-
δ 68.29 (CH-Cp')
Infrared (IR) Spectroscopy
-
~3100 cm⁻¹: C-H stretching of the cyclopentadienyl rings.
-
~1100, 1000, 810 cm⁻¹: C-H bending and ring vibrations of the cyclopentadienyl rings.[9]
-
~480 cm⁻¹: Vibration of the iron-ring bond.[9]
-
~3300 cm⁻¹ (broad): O-H stretching of the hydroxyl group.
-
~1050 cm⁻¹: C-O stretching of the primary alcohol.
Crystal Structure
The fundamental structure of ferrocene consists of an iron atom sandwiched between two parallel cyclopentadienyl rings.[10] In the solid state, ferrocene can exist in different polymorphs with staggered or eclipsed conformations of the cyclopentadienyl rings.[10] The introduction of a hydroxymethyl substituent is expected to influence the packing and intermolecular interactions within the crystal lattice.
Chemical Properties and Reactivity
The chemistry of hydroxymethylferrocene is characterized by the reactivity of the hydroxyl group and the electrochemical behavior of the ferrocene core.
Reactions of the Hydroxyl Group
The hydroxyl group of hydroxymethylferrocene can undergo typical reactions of primary alcohols, such as esterification.[11]
Electrochemistry
Hydroxymethylferrocene is a well-behaved redox-active molecule. It undergoes a reversible one-electron oxidation of the iron center from Fe(II) to Fe(III), forming the ferrocenium ion. This property makes it a widely used reference redox system in electrochemical studies. Cyclic voltammetry studies have shown that hydroxymethylferrocene can adsorb onto electrode surfaces, such as highly oriented pyrolytic graphite (HOPG).[12][13]
Experimental Protocols
Synthesis of Hydroxymethylferrocene
Two common methods for the synthesis of hydroxymethylferrocene are detailed below.
This procedure is based on the method of Lindsay and Hauser.[5]
Materials:
-
N,N-dimethylaminomethylferrocene methiodide
-
Sodium hydroxide
-
Water
-
Ether
-
Sodium sulfate
Procedure:
-
Prepare a solution of 10.0 g (0.25 mole) of sodium hydroxide in 250 ml of water in a 1-liter round-bottomed flask equipped with a reflux condenser and a mechanical stirrer.
-
Add 25 g (0.065 mole) of N,N-dimethylaminomethylferrocene methiodide to the solution.
-
Heat the suspension to reflux with stirring. An oil will separate from the solution, and trimethylamine will evolve.
-
Continue refluxing for approximately 3.5 hours, or until the evolution of trimethylamine has ceased.
-
Allow the reaction mixture to cool to room temperature.
-
Extract the mixture with three 150-ml portions of ether.
-
Combine the ether extracts, wash once with water, and dry over sodium sulfate.
-
Filter the ether solution and concentrate it to obtain the crude hydroxymethylferrocene.
-
Recrystallize the crude product from a suitable solvent to yield pure hydroxymethylferrocene.
This method involves the reduction of ferrocenecarboxaldehyde using sodium borohydride.[7]
Materials:
-
Ferrocenecarboxaldehyde
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate (AcOEt)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ferrocenecarboxaldehyde (1.12 g, 5.25 mmol) in a mixture of THF/MeOH (60 ml, v/v 5:1).
-
Slowly add NaBH₄ (200 mg, 5.28 mmol) to the solution over 30 minutes with stirring at room temperature.
-
Continue stirring for an additional 30 minutes.
-
Stop the reaction and evaporate the solvent under vacuum at 40 °C.
-
Dissolve the residue in ethyl acetate and extract with water.
-
Wash the organic layer with brine and dry over anhydrous Na₂SO₄.
-
Filter the solution and evaporate the solvent under vacuum at 40 °C to yield hydroxymethylferrocene as a yellow oil, which can then be crystallized.
Characterization
The synthesized hydroxymethylferrocene should be characterized to confirm its identity and purity.
-
Melting Point Determination: A sharp melting point in the range of 79-81 °C indicates high purity.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra and compare them with the reference data provided in section 2.1.
-
IR Spectroscopy: Obtain an IR spectrum and identify the characteristic peaks for the cyclopentadienyl rings and the hydroxymethyl group as outlined in section 2.2.
Applications
The unique properties of hydroxymethylferrocene have led to its use in several applications.
-
Electrochemistry: It is commonly used as a water-soluble, ferrocene-based reference redox system in electrochemical studies.[14]
-
Biosensors: Hydroxymethylferrocene and its derivatives can be incorporated into biosensors, for example, in the development of glucose biosensors where it acts as a redox mediator.[14]
-
Organic Synthesis: It serves as a precursor for the synthesis of other ferrocene derivatives, such as ferrocenylmethoxy-isatins, which have shown potent antiproliferative activity. It can also be used in the preparation of ferrocene-carbohydrate conjugates for biosensing applications.
Safety and Handling
Hydroxymethylferrocene is considered harmful if swallowed and irritating to the eyes, respiratory system, and skin.[1] It is also moisture-sensitive.[1][4] Therefore, it should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[15] Store in a tightly sealed container under an inert atmosphere.[1][4]
References
- 1. chembk.com [chembk.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 1-(hydroxymethyl)-ferrocene, CAS No. 1273-86-5 - iChemical [ichemical.com]
- 4. Ferrocenemethanol | 1273-86-5 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Ferrocene, (hydroxymethyl)- (CAS 1273-86-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A new crystal phase of ferrocene [esrf.fr]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Electrochemistry of ferrocene derivatives on highly oriented pyrolytic graphite (HOPG): quantification and impacts of surface adsorption - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. The electrochemical behaviour of ferrocene in a photocurable poly(methyl methacrylate-co-2-hydroxylethyl methacrylate) film for a glucose biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ferrocenemethanol 97 1273-86-5 [sigmaaldrich.com]
Unveiling the Structural Architecture of (Hydroxymethyl)ferrocene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Hydroxymethyl)ferrocene, a key derivative of the archetypal sandwich compound ferrocene, serves as a versatile building block in the synthesis of more complex molecular architectures with potential applications in medicinal chemistry and materials science. While its synthesis and spectroscopic properties are well-documented, a definitive single-crystal X-ray diffraction study detailing its solid-state structure remains elusive in publicly accessible crystallographic databases. This guide provides a comprehensive overview of the known synthesis of (hydroxymethyl)ferrocene, a generalized experimental protocol for its crystallographic analysis based on methodologies employed for similar ferrocene derivatives, and a comparative look at the crystal structure of a related compound.
Synthesis of (Hydroxymethyl)ferrocene
The preparation of (hydroxymethyl)ferrocene can be achieved through the reduction of ferrocenecarboxaldehyde. This common and efficient method yields the target compound in high purity.
Experimental Protocol: Synthesis of (Hydroxymethyl)ferrocene
Materials:
-
Ferrocenecarboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
A solution of ferrocenecarboxaldehyde (e.g., 29.0 g, 0.14 mol) in methanol (900 ml) is prepared in a suitable reaction vessel.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (e.g., 13.5 g, 0.36 mol) is added portion-wise over a period of 2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 3 hours.
-
A saturated aqueous solution of ammonium chloride (1 L) is carefully added to the reaction mixture, which will result in the formation of a yellow-brown slurry.
-
The product is extracted with dichloromethane (4 x 200 ml).
-
The combined organic extracts are washed with water (3 x 300 ml).
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from hexane to afford pure (hydroxymethyl)ferrocene as yellow needles.
Crystallographic Analysis: A Generalized Protocol
While specific crystallographic data for (hydroxymethyl)ferrocene is not available, the following protocol outlines a standard procedure for the single-crystal X-ray diffraction analysis of a ferrocene derivative.
Experimental Protocol: Single-Crystal X-ray Diffraction
Crystal Growth:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvents for ferrocene derivatives include hexane, diethyl ether, or a mixture of solvents.
Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).
-
The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.
-
A series of diffraction images are collected by rotating the crystal in the X-ray beam.
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Structural Data of a Related Ferrocene Derivative
In the absence of data for (hydroxymethyl)ferrocene, the crystallographic data for unsubstituted ferrocene is presented below for comparative purposes. The structure of ferrocene has been extensively studied and exists in different crystalline phases depending on the temperature. The data below corresponds to the monoclinic phase, which is stable at room temperature.
| Compound | Ferrocene |
| Formula | C₁₀H₁₀Fe |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | 10.563(5) |
| b (Å) | 7.593(4) |
| c (Å) | 5.845(3) |
| α (°) | 90 |
| β (°) | 121.01(5) |
| γ (°) | 90 |
| Volume (ų) | 401.8 |
| Z | 2 |
| T (K) | 293 |
| Fe-C (Å) | 2.028 - 2.052 |
| C-C (Å) | 1.398 - 1.421 |
| Reference | Seiler, P.; Dunitz, J. D. Acta Cryst.1979 , B35, 1068-1074. |
Table 1: Crystallographic Data for Ferrocene (Monoclinic Phase).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and structural characterization of a ferrocene derivative like (hydroxymethyl)ferrocene.
Spectroscopic Characterization of (Hydroxymethyl)ferrocene: An In-depth Technical Guide
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize (hydroxymethyl)ferrocene, a key derivative of ferrocene. The focus is on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and organometallic chemistry, offering detailed experimental protocols and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of (hydroxymethyl)ferrocene in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum of (hydroxymethyl)ferrocene is characterized by signals corresponding to the protons of the cyclopentadienyl (Cp) rings and the hydroxymethyl substituent. The unsubstituted Cp ring shows a single resonance, while the protons on the substituted Cp ring are chemically non-equivalent and thus exhibit separate signals. The methylene protons of the hydroxymethyl group also give a characteristic signal.
Table 1: ¹H NMR Data for (Hydroxymethyl)ferrocene
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.35 | singlet | 2H | -CH₂ OH |
| 4.26 | triplet | 2H | Substituted Cp Ring (H₂, H₅) |
| 4.20 | broad | 7H | Unsubstituted Cp Ring + Substituted Cp Ring (H₃, H₄) |
Solvent: CDCl₃, Frequency: 400 MHz
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The carbon atoms of the two cyclopentadienyl rings and the hydroxymethyl group resonate at distinct chemical shifts.
Table 2: ¹³C NMR Data for (Hydroxymethyl)ferrocene
| Chemical Shift (δ) ppm | Assignment |
| 88.88 | Substituted Cp Ring (C₁) |
| 69.33 | Substituted Cp Ring (C₂, C₅) |
| 68.74 | -C H₂OH |
| 68.70 | Substituted Cp Ring (C₃, C₄) |
| 68.29 | Unsubstituted Cp Ring |
Solvent: CDCl₃, Frequency: 100 MHz[1]
Experimental Protocol: NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker AvanceTM 400, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[1]
-
Sample Preparation: Dissolve approximately 10-20 mg of (hydroxymethyl)ferrocene in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the spectra at room temperature. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.
-
Data Processing: Process the acquired data using appropriate software to obtain the final spectra for analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (hydroxymethyl)ferrocene shows characteristic absorptions for the ferrocenyl group as well as the hydroxyl and methylene groups of the substituent.
Table 3: Characteristic IR Absorptions for (Hydroxymethyl)ferrocene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3300 | Broad, Strong | O-H stretching vibration of the hydroxyl group |
| ~3100 | Medium | C-H stretching of the cyclopentadienyl rings |
| ~2920, ~2850 | Medium | Asymmetric and symmetric C-H stretching of the methylene group |
| ~1410 | Medium | C-C stretching within the cyclopentadienyl rings |
| ~1100 | Strong | C-H in-plane bending of the cyclopentadienyl rings |
| ~1050 | Strong | C-O stretching of the primary alcohol |
| ~1000 | Strong | C-H in-plane bending of the cyclopentadienyl rings |
| ~810 | Strong | C-H out-of-plane bending of the cyclopentadienyl rings |
| ~480 | Medium | Fe-Cp ring tilt |
Experimental Protocol: IR Spectroscopy
FTIR spectra are typically recorded on a Perkin-Elmer FT-IR 2000 spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of (hydroxymethyl)ferrocene with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer and record the spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of (hydroxymethyl)ferrocene is dominated by the electronic transitions of the ferrocene moiety.
The spectrum exhibits a characteristic broad absorption band in the visible region, which is responsible for its orange color. This band is attributed to a d-d transition of the iron center.[2] A more intense absorption is observed in the ultraviolet region due to charge-transfer transitions. The hydroxymethyl substituent has only a minor effect on the position of these absorption bands compared to unsubstituted ferrocene.[3]
Table 4: UV-Vis Absorption Data for (Hydroxymethyl)ferrocene
| Wavelength (λmax) nm | Molar Absorptivity (ε) M⁻¹cm⁻¹ | Solvent | Assignment |
| ~440 | ~100 | Ethanol | d-d transition |
| ~325 | Weak | Ethanol | Charge-transfer |
Experimental Protocol: UV-Vis Spectroscopy
UV-Vis absorption spectra can be recorded on a Varian Cary 500 Scan UV-Vis–NIR spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of (hydroxymethyl)ferrocene in a suitable UV-transparent solvent, such as ethanol. The concentration should be adjusted to obtain an absorbance reading in the range of 0.1 to 1.
-
Data Acquisition: Record the spectrum over a wavelength range of approximately 200-800 nm, using the pure solvent as a reference.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).
Visualized Workflows and Relationships
Experimental Workflow: Synthesis and Characterization
The following diagram illustrates a typical experimental workflow for the synthesis and subsequent spectroscopic characterization of (hydroxymethyl)ferrocene.
Caption: Experimental workflow for the synthesis and characterization of (hydroxymethyl)ferrocene.
Logical Relationship: Spectroscopy and Structural Information
This diagram illustrates the relationship between the different spectroscopic techniques and the specific structural information they provide for (hydroxymethyl)ferrocene.
Caption: Relationship between spectroscopic techniques and derived structural information.
References
In-Depth Technical Guide: Thermal Stability and Decomposition of (Hydroxymethyl)ferrocene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of (hydroxymethyl)ferrocene. Due to a lack of specific publicly available thermogravimetric and calorimetric data for (hydroxymethyl)ferrocene, this guide establishes a baseline using extensive data on unsubstituted ferrocene and provides an expert analysis of the anticipated impact of the hydroxymethyl functional group.
Introduction to (Hydroxymethyl)ferrocene
(Hydroxymethyl)ferrocene is a derivative of ferrocene, an organometallic compound with a sandwich structure in which an iron atom is situated between two parallel cyclopentadienyl rings. The introduction of a hydroxymethyl group (-CH₂OH) to one of the cyclopentadienyl rings modifies its physical and chemical properties, including its thermal stability. Understanding these properties is critical for applications in materials science, catalysis, and as a precursor in the synthesis of more complex molecules, including those with potential pharmaceutical applications.
Thermal Stability Analysis
Unsubstituted ferrocene is known for its high thermal stability, generally decomposing at temperatures above 400°C.[1] In an inert atmosphere, its decomposition begins at approximately 500°C, yielding metallic iron, hydrogen, methane, and various hydrocarbons.[2] In the presence of oxygen, ferrocene's decomposition is more complex and can occur at lower temperatures, leading to the formation of iron oxides.[3]
The presence of the hydroxymethyl group is expected to influence the thermal stability of the ferrocene core. The C-C bond between the cyclopentadienyl ring and the hydroxymethyl group, as well as the C-O and O-H bonds within the functional group, are generally less stable than the bonds within the aromatic cyclopentadienyl rings and the iron-cyclopentadienyl coordination. Therefore, it is anticipated that the initial decomposition of (hydroxymethyl)ferrocene will occur at a lower temperature than that of unsubstituted ferrocene. The initial weight loss would likely correspond to the loss of the hydroxymethyl group through dehydration or fragmentation.
Quantitative Thermal Decomposition Data
As direct experimental data for (hydroxymethyl)ferrocene is unavailable, the following table summarizes the known thermal decomposition data for unsubstituted ferrocene to serve as a reference point.
| Compound | Analysis Method | Atmosphere | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Residual Mass (%) | Decomposition Products |
| Ferrocene | TGA | Inert (e.g., N₂, Ar) | ~500[2] | - | Varies (Fe) | Fe, H₂, CH₄, C₅H₆, other hydrocarbons[2] |
| Ferrocene | TGA | Air | ~497[4] | - | Varies (Fe₂O₃) | Fe₂O₃, CO₂, H₂O[4] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the thermal stability of organometallic compounds like (hydroxymethyl)ferrocene are provided below.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of a material.
Methodology:
-
Sample Preparation: A small amount of the (hydroxymethyl)ferrocene sample (typically 5-10 mg) is accurately weighed and placed into a tared TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with the desired atmosphere (e.g., high-purity nitrogen for inert conditions or dry air for oxidative conditions) at a constant flow rate (e.g., 20-50 mL/min).
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The instrument continuously records the sample's mass and temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve), and the percentage of residual mass.
Caption: Thermogravimetric Analysis (TGA) Experimental Workflow.
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.
Methodology:
-
Sample Preparation: A small amount of the (hydroxymethyl)ferrocene sample (typically 2-5 mg) is accurately weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty hermetically sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Program: The sample and reference are subjected to a controlled temperature program, typically involving heating, cooling, and isothermal segments. A common program is to heat the sample at a constant rate (e.g., 10°C/min) to a temperature above its expected decomposition.
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference.
-
Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting) and exothermic (decomposition) events. The onset temperature, peak temperature, and enthalpy of these transitions are determined.
Caption: Differential Scanning Calorimetry (DSC) Experimental Workflow.
Decomposition Products and Mechanism
The thermal decomposition of (hydroxymethyl)ferrocene is expected to proceed through a multi-step mechanism. The initial step would likely involve the fragmentation of the hydroxymethyl group. Subsequent heating to higher temperatures would lead to the cleavage of the iron-cyclopentadienyl bonds and the decomposition of the cyclopentadienyl rings, similar to unsubstituted ferrocene.
Anticipated Decomposition Products:
-
Initial Stage: Formaldehyde (CH₂O), water (H₂O), and other small molecules resulting from the decomposition of the hydroxymethyl group.
-
Secondary Stage: Iron, cyclopentadiene, methane, hydrogen, and a mixture of other hydrocarbons from the decomposition of the ferrocene core.[2]
-
In Oxidative Atmosphere: Iron oxides (e.g., Fe₂O₃), carbon dioxide, and water.[4]
The identification of these decomposition products can be achieved by coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).
References
- 1. researchgate.net [researchgate.net]
- 2. bachtoldgroup.icfo.eu [bachtoldgroup.icfo.eu]
- 3. Reaction Atmosphere-Controlled Thermal Conversion of Ferrocene to Hematite and Cementite Nanomaterials—Structural and Spectroscopic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. as-proceeding.com [as-proceeding.com]
Health and Safety Profile of (Hydroxymethyl)ferrocene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Hydroxymethyl)ferrocene, an organometallic compound featuring a ferrocene core with a hydroxymethyl substituent, is a subject of increasing interest in medicinal chemistry and materials science. Its unique redox properties, stemming from the iron center, and the potential for derivatization make it a versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of anticancer drug development. This guide provides a comprehensive overview of the available health and safety information for (hydroxymethyl)ferrocene, intended to inform researchers and professionals on its safe handling, potential hazards, and biological effects. While specific toxicological data for (hydroxymethyl)ferrocene is limited, this guide consolidates existing information and draws relevant comparisons with the broader class of ferrocene derivatives.
Hazard Identification and Classification
(Hydroxymethyl)ferrocene is classified as harmful if swallowed and causes skin, eye, and respiratory tract irritation.[1][2]
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Toxicological Data
Quantitative toxicological data for (hydroxymethyl)ferrocene is not extensively available. Most Safety Data Sheets (SDS) report that LD50 (oral, dermal) and LC50 (inhalation) values have not been determined. However, some data on the parent compound, ferrocene, and the cytotoxicity of (hydroxymethyl)ferrocene in a specific bioassay are available.
| Parameter | Species | Route | Value | Reference Compound |
| LC50 | Brine Shrimp (Artemia salina) | - | 9.12 µg/mL | (Hydroxymethyl)ferrocene |
| LD50 | Rat | Oral | 1320 mg/kg | Ferrocene |
| LD50 | Mouse | Oral | 832 mg/kg | Ferrocene |
Note: The LC50 value for (hydroxymethyl)ferrocene was determined in a brine shrimp lethality bioassay, a preliminary screen for cytotoxicity. The LD50 values provided are for the parent compound, ferrocene, and should be considered as indicative rather than directly applicable to (hydroxymethyl)ferrocene.
First Aid Measures
| Exposure Route | First Aid Measures |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Skin Contact | Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs: Get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |
| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting. |
Handling, Storage, and Personal Protective Equipment
Handling: Handle in accordance with good industrial hygiene and safety practice. Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Use only in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces. - No smoking.
Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.
Personal Protective Equipment (PPE):
| PPE | Specifications |
| Eye/Face Protection | Wear safety glasses with side-shields conforming to EN166. |
| Skin Protection | Wear protective gloves. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |
| Body Protection | Wear protective clothing. |
Biological Activity and Mechanism of Action
The biological activity of ferrocene derivatives, including (hydroxymethyl)ferrocene, is a subject of intense research, particularly in the context of anticancer drug discovery. The prevailing hypothesis for the cytotoxic effects of many ferrocene compounds is their ability to participate in Fenton-like reactions within the cellular environment.
Reactive Oxygen Species (ROS) Generation
The iron(II) center in ferrocene can be oxidized to iron(III) (ferrocenium), a process that can catalyze the decomposition of endogenous hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH).[3][4][5] These radicals can induce significant oxidative stress, leading to damage of cellular components such as lipids, proteins, and DNA, ultimately triggering cell death.
Apoptosis Induction and Signaling Pathways
Studies on various ferrocene derivatives have demonstrated their ability to induce apoptosis (programmed cell death) in cancer cells.[1][6][7] While the specific pathways for (hydroxymethyl)ferrocene have not been elucidated, research on structurally related compounds suggests the involvement of the intrinsic (mitochondrial) apoptosis pathway. This is often characterized by:
-
Increased production of reactive oxygen species (ROS).[1][6]
-
Disruption of the mitochondrial membrane potential.
-
Release of cytochrome c from the mitochondria into the cytosol.
-
Activation of caspase cascades (e.g., caspase-9 and caspase-3).[1]
-
Downregulation of anti-apoptotic proteins (e.g., Bcl-2) and upregulation of pro-apoptotic proteins (e.g., Bax).[1]
Furthermore, some ferrocene derivatives have been shown to induce cell cycle arrest, often at the G0/G1 phase, and modulate signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[1][2]
Experimental Protocols
Brine Shrimp Lethality Assay (General Protocol)
This bioassay is a preliminary method to assess the cytotoxicity of a compound.
Methodology:
-
Hatching of Brine Shrimp Cysts: Artemia salina cysts are hatched in artificial seawater under constant aeration and illumination for 24-48 hours.
-
Preparation of Test Solutions: (Hydroxymethyl)ferrocene is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted with artificial seawater to obtain a range of concentrations.
-
Exposure: A specific number of brine shrimp nauplii (larvae), typically 10-15, are introduced into vials containing the test solutions. A control group with the solvent and a blank with only seawater are also prepared.
-
Incubation and Observation: The vials are kept under illumination for 24 hours.
-
Data Collection: The number of dead nauplii in each vial is counted.
-
LC50 Calculation: The concentration of the compound that causes 50% mortality of the brine shrimp (LC50) is determined using statistical analysis (e.g., probit analysis).
MTT Assay for In Vitro Cytotoxicity (General Protocol)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of (hydroxymethyl)ferrocene (typically dissolved in DMSO and diluted in cell culture medium) for a defined period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (DMSO) only.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the control. The concentration of the compound that inhibits 50% of cell growth (IC50) is then determined.
Conclusion
(Hydroxymethyl)ferrocene is a compound with significant potential in research and development, particularly in the field of medicinal chemistry. While it presents moderate acute hazards, requiring careful handling and appropriate personal protective equipment, its biological activity is of considerable interest. The proposed mechanism of action, involving the generation of reactive oxygen species and induction of apoptosis, is consistent with that of other bioactive ferrocene derivatives. However, it is crucial to acknowledge the current lack of comprehensive, specific toxicological data for (hydroxymethyl)ferrocene. Further in-depth studies are necessary to fully characterize its safety profile and to elucidate the precise molecular mechanisms underlying its biological effects. Researchers and drug development professionals should proceed with an informed understanding of the available data and exercise due caution in its handling and application.
References
- 1. Novel Ferrocene Derivatives Induce Apoptosis through Mitochondria-Dependent and Cell Cycle Arrest via PI3K/Akt/mTOR Signaling Pathway in T Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Ferrocene-catalyzed heterogeneous Fenton-like degradation mechanisms and pathways of antibiotics under simulated sunlight: A case study of sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Ferrocene Derivatives Induce Apoptosis through Mitochondria-Dependent and Cell Cycle Arrest via PI3K/Akt/mTOR Signaling Pathway in T Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Ferrocene Derivatives Induce G0/G1 Cell Cycle Arrest and Apoptosis through the Mitochondrial Pathway in Human Hepatocellular Carcinoma [mdpi.com]
(Hydroxymethyl)ferrocene: A Technical Guide for Researchers
An In-depth Review of the Synthesis, Properties, and Applications of a Versatile Organometallic Compound
(Hydroxymethyl)ferrocene , a key derivative of ferrocene, serves as a versatile building block in organometallic chemistry with significant potential in materials science, drug development, and electrochemical applications. Its unique structure, combining the stable ferrocene scaffold with a reactive hydroxymethyl group, allows for a wide range of chemical modifications and functionalizations. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and diverse applications, tailored for researchers, scientists, and professionals in drug development.
Chemical Identification and Properties
(Hydroxymethyl)ferrocene is chemically identified by the CAS Number 1273-86-5 . While it is commonly referred to by this name, it is also known by its IUPAC name, Ferrocenemethanol , and other synonyms such as Ferrocenylcarbinol.
A summary of its key physical and chemical properties is presented below:
| Property | Value |
| CAS Number | 1273-86-5 |
| IUPAC Name | Ferrocenemethanol |
| Synonyms | (Hydroxymethyl)ferrocene, Ferrocenylcarbinol |
| Molecular Formula | C₁₁H₁₂FeO |
| Molecular Weight | 216.06 g/mol |
| Appearance | Yellow to orange powder or needles |
| Melting Point | 79-81 °C |
Spectroscopic Data
The structural characterization of (hydroxymethyl)ferrocene is confirmed through various spectroscopic techniques. The following table summarizes key ¹H NMR data.
| Proton | Chemical Shift (δ, ppm) |
| Unsubstituted Cp ring | 4.19 (s, 5H) |
| Substituted Cp ring | 4.15 (m, 2H), 4.10 (m, 2H) |
| -CH₂- | 4.05 (s, 2H) |
| -OH | 1.75 (s, 1H) |
Synthesis of (Hydroxymethyl)ferrocene
A common and effective method for the synthesis of (hydroxymethyl)ferrocene involves the reduction of ferrocenecarboxaldehyde.
Experimental Protocol: Reduction of Ferrocenecarboxaldehyde
This protocol outlines a standard laboratory procedure for the synthesis of (hydroxymethyl)ferrocene.
Materials:
-
Ferrocenecarboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve ferrocenecarboxaldehyde in a mixture of methanol and dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
Allow the reaction to proceed for several hours at room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with dichloromethane using a separatory funnel.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid can be purified by recrystallization from a suitable solvent such as hexane to yield pure (hydroxymethyl)ferrocene.
Workflow for the synthesis of (hydroxymethyl)ferrocene.
Applications in Drug Development
(Hydroxymethyl)ferrocene is a valuable precursor in the synthesis of novel drug candidates, particularly in the fields of oncology and infectious diseases. The ferrocene moiety can enhance the biological activity of organic molecules, and the hydroxymethyl group provides a convenient handle for conjugation.
Synthesis of Ferrocene-Drug Conjugates
The hydroxyl group of (hydroxymethyl)ferrocene can be readily derivatized to link it to various bioactive molecules, such as isatin, to create conjugates with potential antiproliferative activity.[1]
Synthesis of ferrocene-drug conjugates.
Applications in Biosensors
The reversible electrochemical properties of the ferrocene/ferrocenium redox couple make (hydroxymethyl)ferrocene an excellent candidate for use as a redox mediator in electrochemical biosensors. It facilitates electron transfer between the biological recognition element and the electrode surface.
Experimental Protocol: Fabrication of a (Hydroxymethyl)ferrocene-Modified Electrode for Biosensing
This protocol describes the general steps for modifying an electrode with (hydroxymethyl)ferrocene for use in an amperometric biosensor.
Materials:
-
Bare electrode (e.g., glassy carbon, screen-printed carbon)
-
(Hydroxymethyl)ferrocene solution
-
Polymer matrix (e.g., Nafion, chitosan)
-
Biorecognition element (e.g., enzyme, antibody)
-
Cross-linking agent (e.g., glutaraldehyde)
-
Phosphate buffer solution (PBS)
Procedure:
-
Electrode Cleaning: Thoroughly clean the surface of the bare electrode.
-
Immobilization of (Hydroxymethyl)ferrocene:
-
Prepare a solution of (hydroxymethyl)ferrocene and a polymer matrix.
-
Drop-cast a small volume of this solution onto the cleaned electrode surface.
-
Allow the solvent to evaporate, forming a film.
-
-
Immobilization of Biorecognition Element:
-
Apply a solution containing the biorecognition element onto the modified electrode.
-
Use a cross-linking agent to covalently bind the biorecognition element to the polymer matrix.
-
-
Blocking: Block any remaining active sites on the electrode surface to prevent non-specific binding.
-
Washing and Storage: Rinse the electrode with PBS to remove any unbound material and store it in buffer until use.
Fabrication of a ferrocene-based biosensor.
Conclusion
(Hydroxymethyl)ferrocene is a cornerstone of modern organometallic chemistry, offering a gateway to a vast array of functional materials and bioactive compounds. Its straightforward synthesis and versatile reactivity make it an indispensable tool for researchers. The continued exploration of its derivatives and their applications promises to yield further innovations in medicine, diagnostics, and materials science.
References
Methodological & Application
(Hydroxymethyl)ferrocene: A Versatile Building Block in Organic Synthesis
Introduction
(Hydroxymethyl)ferrocene, also known as ferrocenemethanol, is an important organometallic compound that serves as a versatile and valuable building block in organic synthesis. Its unique structure, combining the aromaticity and steric bulk of the ferrocene moiety with the reactivity of a primary alcohol, allows for a wide range of chemical transformations. This has led to its use in the synthesis of novel ligands for asymmetric catalysis, functionalized materials, and biologically active molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing (hydroxymethyl)ferrocene in their synthetic endeavors.
I. Synthesis of Ferrocenyl Ethers via Nucleophilic Addition
One of the key applications of (hydroxymethyl)ferrocene and its derivatives is in the synthesis of ferrocenyl ethers. These compounds are of interest for their electrochemical properties and potential applications in materials science. A particularly efficient method involves the base-catalyzed nucleophilic addition of diols like 1,1'-bis(hydroxymethyl)ferrocene to alkynes.
Application Note: This protocol describes the synthesis of 1,1'-bis(vinyloxymethyl)ferrocene through the addition of 1,1'-bis(hydroxymethyl)ferrocene to acetylene. The resulting divinyl ethers are valuable monomers for polymerization and can be further functionalized. The reaction is atom-economical and proceeds in high yield under relatively mild conditions.
Quantitative Data:
| Alkyne | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetylene | KOH | DMSO | 70-80 | 1-3 | 73-98 | [1] |
| Propyne | KOH | DMSO | 70 | 12 | 73-98 | [1] |
| Phenylethyne | KOH | DMSO | 20-25 | 48 | 73-98 | [1] |
Experimental Protocol: Synthesis of 1,1'-Bis(vinyloxymethyl)ferrocene
Materials:
-
1,1'-Bis(hydroxymethyl)ferrocene
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Acetylene gas
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve 1,1'-bis(hydroxymethyl)ferrocene in anhydrous DMSO.
-
Add a catalytic amount of potassium hydroxide to the solution.
-
Purge the flask with acetylene gas and maintain a positive pressure of acetylene using a balloon.
-
Heat the reaction mixture to 70-80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,1'-bis(vinyloxymethyl)ferrocene.
Logical Workflow for Ferrocenyl Ether Synthesis:
Caption: Workflow for the synthesis of 1,1'-bis(vinyloxymethyl)ferrocene.
II. Synthesis of Ferrocenylmethyl Methacrylate for Polymer Applications
(Hydroxymethyl)ferrocene is a key precursor for the synthesis of ferrocene-containing monomers, which can be polymerized to create redox-active materials. Ferrocenylmethyl methacrylate (FMMA) is one such monomer, and its synthesis involves the acylation of (hydroxymethyl)ferrocene.
Application Note: This protocol details the synthesis of ferrocenylmethyl methacrylate (FMMA) by reacting (hydroxymethyl)ferrocene with methacryloyl chloride in the presence of a base. The resulting monomer can be used in various polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, to produce well-defined ferrocene-containing polymers. These polymers have potential applications in redox-responsive materials, sensors, and drug delivery systems.
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (Hydroxymethyl)ferrocene | Methacryloyl chloride | Triethylamine | Dichloromethane | 0 to RT | 4 | 74 | [2] |
Experimental Protocol: Synthesis of Ferrocenylmethyl Methacrylate (FMMA)
Materials:
-
(Hydroxymethyl)ferrocene (Ferrocenemethanol)
-
Methacryloyl chloride
-
Triethylamine (dry)
-
Dichloromethane (DCM, dry)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
Dissolve (hydroxymethyl)ferrocene (23.2 g, 0.11 mol) and dry triethylamine (25 ml, 0.18 mol) in 400 ml of dry DCM in a round-bottom flask under an inert atmosphere.[2]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of methacryloyl chloride (16 ml, 0.16 mol) in 100 ml of dry DCM to the reaction mixture dropwise.[2]
-
Stir the reaction mixture at 0 °C for 2 hours, and then allow it to warm to room temperature and stir for an additional 2 hours.[2]
-
Filter the reaction mixture to remove the triethylammonium chloride precipitate.
-
Wash the filtrate sequentially with 200 ml of saturated sodium bicarbonate solution, 200 ml of brine, and then ten times with 200 ml of water.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at 30 °C in the dark.[2]
-
Add 10 ml of hexane to the resulting dark red liquid to induce crystallization.[2]
-
Store the mixture at 4 °C for 24 hours to allow for complete crystallization.
-
Collect the bright orange crystals of FMMA by filtration. The yield is typically around 22.5 g (74%).[2]
Reaction Scheme for FMMA Synthesis:
Caption: Synthesis of Ferrocenylmethyl Methacrylate.
III. Synthesis of Azidoferrocenes for Click Chemistry
(Hydroxymethyl)ferrocene can be readily converted to azido-functionalized ferrocenes, which are valuable precursors for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the straightforward introduction of the ferrocenyl moiety into a wide variety of molecules.
Application Note: This protocol describes the synthesis of 1-methylazidoferrocene from (hydroxymethyl)ferrocene. The reaction proceeds via an SN1-type mechanism in acidic media. The resulting azidoferrocene is a stable compound that can be used to label biomolecules, polymers, and other substrates with a redox-active ferrocenyl group.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (Hydroxymethyl)ferrocene | Sodium azide | Glacial Acetic Acid | 50 | 3 | 88.7 | [3] |
Experimental Protocol: Synthesis of 1-Methylazidoferrocene
Materials:
-
(Hydroxymethyl)ferrocene (Ferrocene methanol) (0.522 g, 2.4 mmol)[3]
-
Sodium azide (0.950 g, 14.6 mmol)[3]
-
Glacial acetic acid (28 mL, 480 mmol)[3]
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine (hydroxymethyl)ferrocene and sodium azide in glacial acetic acid.[3]
-
Heat the reaction mixture to 50 °C under a nitrogen atmosphere for three hours.[3]
-
After three hours, allow the reaction to cool to room temperature.[3]
-
Dilute the reaction mixture with 200 mL of dichloromethane.[3]
-
Carefully wash the organic layer with saturated sodium bicarbonate solution (3 x 100 mL) to neutralize the acetic acid.[3]
-
Wash the organic layer with water (1 x 100 mL).[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield a yellow solid.[3]
-
The yield of 1-methylazidoferrocene is typically around 0.521 g (88.7%).[3]
Signaling Pathway for Azidoferrocene Synthesis:
Caption: Proposed pathway for azidoferrocene synthesis.
(Hydroxymethyl)ferrocene is a readily accessible and highly versatile starting material in organic synthesis. The protocols outlined in this document demonstrate its utility in the preparation of functional monomers, precursors for click chemistry, and valuable intermediates for materials science. The ability to easily introduce the unique electronic and steric properties of the ferrocene core makes (hydroxymethyl)ferrocene an indispensable tool for the modern synthetic chemist. Researchers are encouraged to explore the potential of this compound in the development of novel catalysts, redox-active materials, and therapeutic agents.
References
Application Notes and Protocols: Derivatization of (Hydroxymethyl)ferrocene for Enhanced Analytical Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of (hydroxymethyl)ferrocene to generate versatile reagents for the sensitive and selective analysis of various analytes, including amines, alcohols, phenols, and thiols. The unique electrochemical and physical properties of the ferrocenyl moiety allow for highly sensitive detection using techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Mass Spectrometry (MS).
I. Introduction to Ferrocene-Based Derivatization
(Hydroxymethyl)ferrocene is a readily accessible and versatile starting material for the synthesis of a range of derivatizing agents. The ferrocene group, with its reversible one-electron oxidation at a low potential, serves as an excellent electrophore for electrochemical detection.[1][2] Derivatization of analytes with a ferrocene-containing tag enhances their detectability, allowing for quantification at very low concentrations.[3] This approach is particularly valuable for analytes that lack a native chromophore or electrophore.[4]
Key Advantages of Ferrocene-Based Derivatization:
-
High Sensitivity: The electrochemical properties of ferrocene enable detection at picomole or even lower levels.[3]
-
Selectivity: Electrochemical detection can be highly selective for the ferrocene tag, reducing interference from matrix components.
-
Versatility: (Hydroxymethyl)ferrocene can be converted into a variety of reactive groups to target different functional groups on analytes.
-
Improved Chromatographic Behavior: Derivatization can improve the separation of analytes in reversed-phase HPLC.
This document outlines the synthesis of key ferrocene-based derivatizing agents starting from (hydroxymethyl)ferrocene and provides detailed protocols for their application in the analysis of biomolecules and other organic compounds.
II. Synthesis of Ferrocene-Based Derivatizing Agents from (Hydroxymethyl)ferrocene
The following section details the multi-step synthesis of versatile derivatizing agents, starting with the oxidation of (hydroxymethyl)ferrocene.
Logical Workflow for Synthesizing Derivatizing Agents
Caption: Synthetic routes from (hydroxymethyl)ferrocene.
Experimental Protocols: Synthesis
Protocol 1: Oxidation of (Hydroxymethyl)ferrocene to Ferrocenecarboxaldehyde
This protocol describes the selective oxidation of the primary alcohol group of (hydroxymethyl)ferrocene to an aldehyde.
-
Materials:
-
(Hydroxymethyl)ferrocene
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
Dissolve (hydroxymethyl)ferrocene (1.0 g, 4.63 mmol) in 50 mL of anhydrous DCM in a round-bottom flask.
-
Add activated MnO₂ (4.0 g, 46.3 mmol, 10 equivalents) to the solution.
-
Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 3:1 Hexane/Ethyl Acetate).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the Celite® pad with additional DCM.
-
Combine the organic filtrates and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude ferrocenecarboxaldehyde by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Collect the orange fractions containing the product and evaporate the solvent to obtain pure ferrocenecarboxaldehyde as an orange crystalline solid.
-
Protocol 2: Oxidation of Ferrocenecarboxaldehyde to Ferrocenecarboxylic Acid
This protocol details the further oxidation of the aldehyde to a carboxylic acid, a key intermediate for creating amine-reactive reagents.
-
Materials:
-
Ferrocenecarboxaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄), anhydrous
-
-
Procedure:
-
Dissolve ferrocenecarboxaldehyde (1.0 g, 4.67 mmol) in 50 mL of acetone in a round-bottom flask.
-
In a separate beaker, prepare a solution of KMnO₄ (1.1 g, 6.96 mmol) in 50 mL of acetone.
-
Slowly add the KMnO₄ solution to the ferrocenecarboxaldehyde solution at room temperature with vigorous stirring.
-
Continue stirring for 2-3 hours. A brown precipitate of manganese dioxide will form.
-
Quench the reaction by adding a saturated solution of NaHSO₃ until the purple color of excess permanganate disappears.
-
Acidify the mixture with concentrated HCl to pH 2-3.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Evaporate the solvent under reduced pressure to yield ferrocenecarboxylic acid as a yellow-orange solid.
-
Protocol 3: Synthesis of Ferrocene-N-hydroxysuccinimide (NHS) Ester
This protocol describes the activation of ferrocenecarboxylic acid to an NHS ester, creating a highly reactive agent for labeling primary and secondary amines.
-
Materials:
-
Ferrocenecarboxylic acid
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Tetrahydrofuran (THF), anhydrous
-
Dicyclohexylurea (DCU)
-
-
Procedure:
-
Dissolve ferrocenecarboxylic acid (0.5 g, 2.17 mmol) and NHS (0.27 g, 2.39 mmol) in 20 mL of anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (0.49 g, 2.39 mmol) in 5 mL of anhydrous THF dropwise to the cooled mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight. A white precipitate of DCU will form.
-
Filter off the DCU precipitate and wash it with a small amount of cold THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude ferrocene-NHS ester.
-
Recrystallize the crude product from a suitable solvent system (e.g., THF/hexane) to obtain the pure ferrocene-NHS ester as a crystalline solid.
-
III. Application in Analyte Derivatization and Analysis
The synthesized ferrocene-based reagents can be employed for the pre-column derivatization of various analytes for subsequent analysis by HPLC-ECD or LC-MS.
Workflow for Analyte Derivatization and Analysis
Caption: General workflow for ferrocene-based analysis.
Experimental Protocols: Derivatization and Analysis
Protocol 4: Derivatization of Primary Amines with Ferrocene-NHS Ester for HPLC-ECD Analysis
This protocol provides a general procedure for the derivatization of amine-containing analytes, such as amino acids or biogenic amines.
-
Materials:
-
Analyte solution (containing primary or secondary amines)
-
Ferrocene-NHS ester solution (e.g., 10 mg/mL in acetonitrile or DMF)
-
Borate buffer (0.1 M, pH 8.5)
-
HPLC system with an electrochemical detector
-
Reversed-phase C18 column
-
-
Procedure:
-
To 100 µL of the analyte solution in a microcentrifuge tube, add 100 µL of 0.1 M borate buffer (pH 8.5).
-
Add 50 µL of the ferrocene-NHS ester solution. The molar excess of the derivatizing reagent should be optimized for the specific analyte.
-
Vortex the mixture and allow it to react at room temperature for 30-60 minutes in the dark.
-
Stop the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer) to quench the excess NHS ester, if necessary.
-
Inject an appropriate volume (e.g., 10-20 µL) of the reaction mixture directly into the HPLC-ECD system.
-
-
HPLC-ECD Conditions (Typical):
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer, pH 4-6).
-
Flow Rate: 1.0 mL/min
-
Detector: Electrochemical detector with a glassy carbon working electrode.
-
Potential: +0.4 V to +0.6 V (vs. Ag/AgCl reference electrode), to be optimized for the specific ferrocene derivative.
-
IV. Quantitative Data and Performance
The following tables summarize typical performance data for analytical methods employing ferrocene-based derivatization.
Table 1: Performance Characteristics of Ferrocene-Derivatized Amines by HPLC-ECD
| Analyte | Derivatizing Agent | Detection Limit (LOD) | Linear Range | Reference |
| Phenethylamine | N-succinimidyl 3-ferrocenylpropionate | 5 fmol | 10 fmol - 1 pmol | [2] |
| Putrescine | N-succinimidyl 3-ferrocenylpropionate | 10 fmol | 20 fmol - 2 pmol | [2] |
| Various Amino Acids | Ferrocenylmethyl-succinimidyl-glycine-hydrochloride | Not Reported | Not Reported | [2] |
Table 2: Performance Characteristics of Ferrocene-Derivatized Alcohols and Phenols by LC-MS
| Analyte Class | Derivatizing Agent | Detection Limit | Throughput | Reference |
| Alcohols and Phenols | Ferrocenoyl azide | Attomole level | High, no chromatography needed for screening | [3] |
V. Conclusion
The derivatization of (hydroxymethyl)ferrocene provides a powerful and versatile platform for the development of highly sensitive analytical methods. The protocols outlined in these application notes offer a clear pathway for researchers to synthesize custom ferrocene-based reagents and apply them to the quantitative analysis of a wide range of biologically and pharmaceutically relevant molecules. The superior sensitivity and selectivity of these methods make them invaluable tools in drug development, clinical diagnostics, and various other scientific disciplines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ferrocene-based electroactive derivatizing reagents for the rapid selective screening of alcohols and phenols in natural product mixtures using electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
Application Notes: (Hydroxymethyl)ferrocene in Enzyme-Linked Immunoassays
Introduction
Enzyme-linked immunosorbent assays (ELISAs) are a cornerstone of modern diagnostics and life science research, enabling the sensitive and specific detection of a wide array of analytes. While traditional ELISAs rely on chromogenic, fluorescent, or chemiluminescent substrates, the integration of electrochemical detection methods offers significant advantages, including higher sensitivity, wider dynamic range, and potential for miniaturization. Ferrocene and its derivatives, such as (hydroxymethyl)ferrocene, have emerged as highly effective redox mediators in these electrochemical immunoassays due to their stable and reversible electrochemical behavior.[1][2][3]
This application note provides a detailed protocol for the use of (hydroxymethyl)ferrocene as an electrochemical mediator in a sandwich ELISA format, utilizing horseradish peroxidase (HRP) as the enzyme label. The protocol is intended for researchers, scientists, and drug development professionals familiar with basic immunoassay techniques.
Principle of the Assay
In this electrochemical ELISA, the analyte is captured between two antibodies—a capture antibody immobilized on a solid support (e.g., a screen-printed electrode) and a detection antibody conjugated to HRP. Upon addition of a substrate for HRP (e.g., hydrogen peroxide), (hydroxymethyl)ferrocene acts as a redox mediator, shuttling electrons from the enzymatic reaction to the electrode surface.[4] This electron transfer generates a measurable electrical current (amperometric signal) that is directly proportional to the amount of analyte present in the sample. The use of ferrocene derivatives as mediators can enhance the voltammetric signal, leading to improved assay sensitivity.[1][2]
Required Materials and Reagents
-
Reagents:
-
(Hydroxymethyl)ferrocene
-
Capture Antibody (specific to the analyte of interest)
-
Biotinylated Detection Antibody (specific to the analyte of interest)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Analyte Standard
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Coating Buffer (e.g., 50 mM Carbonate-Bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., 0.05% Tween-20 in PBS)
-
Substrate Solution (e.g., Hydrogen Peroxide in a suitable buffer)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
-
Equipment:
-
Screen-Printed Electrodes (SPEs) or other suitable electrode systems
-
Potentiostat for electrochemical measurements
-
Microplate reader (for optional comparison with colorimetric ELISA)
-
Micropipettes and tips
-
Incubator
-
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Coating Buffer (50 mM Carbonate-Bicarbonate, pH 9.6): Dissolve 1.59 g of sodium carbonate (Na₂CO₃) and 2.93 g of sodium bicarbonate (NaHCO₃) in deionized water to a final volume of 1 L. Adjust pH to 9.6.
-
Wash Buffer (PBST): Prepare a 1X PBS solution and add 0.05% Tween-20.
-
Blocking Buffer: Dissolve 1 g of BSA in 100 mL of 1X PBS.
-
Assay Buffer: Dissolve 0.1 g of BSA in 100 mL of 1X PBS.
-
(Hydroxymethyl)ferrocene Mediator Solution: Prepare a stock solution of (hydroxymethyl)ferrocene in a suitable organic solvent (e.g., DMSO) and dilute to the final working concentration in the assay buffer. The optimal concentration should be determined experimentally but typically ranges from 0.1 to 1 mM.
-
Substrate Solution: Prepare a working solution of hydrogen peroxide in a suitable buffer (e.g., PBS) immediately before use. The optimal concentration should be determined experimentally, typically in the low millimolar range.
Protocol 2: Electrochemical Sandwich ELISA
-
Antibody Coating:
-
Dilute the capture antibody to a final concentration of 2-10 µg/mL in Coating Buffer.
-
Add 50 µL of the diluted capture antibody to the working electrode area of each screen-printed electrode.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing and Blocking:
-
Gently wash the electrodes three times with 100 µL of Wash Buffer.
-
Add 100 µL of Blocking Buffer to each electrode.
-
Incubate for 1-2 hours at room temperature.
-
Wash the electrodes three times with Wash Buffer.
-
-
Analyte Incubation:
-
Prepare serial dilutions of the analyte standard and the unknown samples in Assay Buffer.
-
Add 50 µL of the standards and samples to the respective electrodes.
-
Incubate for 1-2 hours at room temperature.
-
Wash the electrodes three times with Wash Buffer.
-
-
Detection Antibody Incubation:
-
Dilute the biotinylated detection antibody to its optimal concentration in Assay Buffer.
-
Add 50 µL of the diluted detection antibody to each electrode.
-
Incubate for 1 hour at room temperature.
-
Wash the electrodes three times with Wash Buffer.
-
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate to its optimal concentration in Assay Buffer.
-
Add 50 µL of the diluted conjugate to each electrode.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the electrodes five times with Wash Buffer.
-
-
Electrochemical Detection:
-
Prepare the detection solution by mixing the (hydroxymethyl)ferrocene mediator solution and the substrate solution.
-
Add 50 µL of the detection solution to each electrode.
-
Immediately begin the electrochemical measurement (e.g., amperometry at a fixed potential). The optimal potential should be determined based on the redox potential of (hydroxymethyl)ferrocene.[5]
-
Record the current signal after a fixed time interval.
-
Data Presentation
Table 1: Representative Quantitative Data for an Electrochemical ELISA
| Analyte Concentration (ng/mL) | Mean Amperometric Signal (nA) | Standard Deviation (nA) | Coefficient of Variation (%) |
| 0 | 5.2 | 0.8 | 15.4 |
| 1 | 15.8 | 1.5 | 9.5 |
| 5 | 48.2 | 3.9 | 8.1 |
| 10 | 95.6 | 7.1 | 7.4 |
| 25 | 210.3 | 15.8 | 7.5 |
| 50 | 385.1 | 25.4 | 6.6 |
| 100 | 550.7 | 38.6 | 7.0 |
Note: The data presented above is illustrative and will vary depending on the specific analyte, antibodies, and experimental conditions.
Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of the (hydroxymethyl)ferrocene-mediated electrochemical detection.
Experimental Workflow Diagram
Caption: Workflow for the electrochemical sandwich ELISA using (hydroxymethyl)ferrocene.
Conclusion
The use of (hydroxymethyl)ferrocene as a redox mediator in enzyme-linked immunoassays provides a robust and sensitive method for the quantification of various analytes. This electrochemical approach offers a viable and often advantageous alternative to traditional colorimetric ELISAs. The protocols and data presented herein serve as a comprehensive guide for the implementation of this technology in research and diagnostic applications. Optimization of specific parameters, such as reagent concentrations and incubation times, is recommended to achieve the best performance for a particular assay.
References
- 1. rsisinternational.org [rsisinternational.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. An Amperometric Biosensor Utilizing a Ferrocene-Mediated Horseradish Peroxidase Reaction for the Determination of Capsaicin (Chili Hotness) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and evaluation of ferrocene-theophylline conjugates for use in electrochemical enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: (Hydroxymethyl)ferrocene in Anticancer Drug Development
Introduction
(Hydroxymethyl)ferrocene is an organometallic compound belonging to the ferrocene family, which is characterized by an iron atom "sandwiched" between two cyclopentadienyl rings. Ferrocene and its derivatives have garnered significant interest in medicinal chemistry due to their unique structural properties, inherent stability, low toxicity, and lipophilicity, which facilitates passage through cell membranes.[1][2] The hydroxymethyl group on the ferrocene scaffold serves as a versatile chemical handle, allowing for the synthesis of a diverse array of derivatives. These modifications are crucial for tuning the compound's biological activity, solubility, and selectivity. In anticancer drug development, ferrocene-containing compounds have emerged as promising candidates, demonstrating efficacy against various cancer cell lines, including those resistant to conventional chemotherapies like platinum-based drugs.[2][3]
The anticancer potential of ferrocene derivatives was first recognized in the 1970s.[1] Since then, research has revealed that their mechanism of action is multifaceted, often involving the induction of apoptosis (programmed cell death), generation of reactive oxygen species (ROS), and cell cycle arrest.[4][5] The iron center of the ferrocene moiety can participate in redox reactions, which is believed to be a key contributor to its biological effects.
Mechanism of Action
The anticancer activity of (hydroxymethyl)ferrocene and its derivatives is not attributed to a single mode of action but rather a combination of cellular and molecular events. The primary mechanisms include the induction of apoptosis through mitochondrial pathways and the generation of cytotoxic reactive oxygen species.
-
Generation of Reactive Oxygen Species (ROS): The ferrocene moiety can undergo redox cycling. The Fe(II) center can be oxidized to the ferricenium ion Fe(III). This process can interact with molecular oxygen and other cellular components to produce ROS, such as superoxide anions (O₂⁻) and highly reactive hydroxyl radicals (•OH).[6][7] Cancer cells, which often have a higher metabolic rate, are more susceptible to the damaging effects of excessive ROS, which can lead to oxidative stress, damage to DNA, proteins, and lipids, and ultimately, cell death.[8][9]
-
Induction of Apoptosis via the Intrinsic Pathway: Ferrocene derivatives have been shown to trigger the mitochondria-dependent (intrinsic) pathway of apoptosis.[4][10] This process involves several key steps:
-
Mitochondrial Membrane Depolarization: The accumulation of ROS and direct interaction of the compound with mitochondria can lead to the loss of the mitochondrial membrane potential (ΔΨm).[4][11]
-
Regulation of Bcl-2 Family Proteins: These compounds can alter the balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio promotes the permeabilization of the mitochondrial outer membrane.[4][5]
-
Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[4][5]
-
Caspase Activation: Cytoplasmic cytochrome c binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates like PARP and the execution of apoptosis.[5][10]
-
-
Cell Cycle Arrest: Some ferrocene derivatives have been observed to cause cell cycle arrest, primarily at the G0/G1 phase.[5] This is often achieved by modulating the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, downregulation of Cyclin D1 and CDK6, and upregulation of CDK inhibitors like p21 and p27, have been reported. This arrest prevents cancer cells from proliferating and can sensitize them to apoptosis.[5]
-
Inhibition of Signaling Pathways: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and it is often hyperactivated in cancer. Certain ferrocene derivatives have been shown to inhibit this pathway, leading to decreased phosphorylation of key proteins like Akt, mTOR, and p70 S6K, which contributes to the overall anticancer effect.[5][11]
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC₅₀ values) of various ferrocene derivatives against different human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Ferrocene-Coumarin Conjugates | Hybrid Compound 78a | HeLa (Cervical) | 15.32 | [12] |
| Hybrid Compound 78a | A549 (Lung) | 18.45 | [12] | |
| Hybrid Compound 78a | MCF-7 (Breast) | 21.09 | [12] | |
| 2-Acyl-1-dimethylaminomethyl-ferrocenes | Compound F1 | Jurkat (T-cell Leukemia) | 14.33 | [5][11] |
| Compound F3 | Jurkat (T-cell Leukemia) | 15.12 | [5][11] | |
| Ferrociphenols | Compound 65 | MDA-MB-231 (Breast) | 0.8 | [13] |
| Compound 66 | MDA-MB-231 (Breast) | 0.65 | [13] | |
| Compound 67 | MDA-MB-231 (Breast) | 1.13 | [13] | |
| Ferrocene Amino Acid Derivative | HUNI 068 | BJAB (Lymphoma) | ~50 | [10] |
| Ferrocene-Based Hybrids | Hybrid 10 | HeLa (Cervical) | 42.42 - 45.37 µg/mL | [14] |
| Hybrid 10 | CHO (Ovarian) | 50.64 - 73.37 µg/mL | [14] |
Note: Data is compiled from multiple sources and represents a selection of reported activities. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of apoptosis induction by ferrocene derivatives.
Caption: Inhibition of PI3K/Akt pathway leading to cell cycle arrest.
Experimental Workflow
Caption: General workflow for anticancer evaluation of ferrocene derivatives.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of (hydroxymethyl)ferrocene derivatives on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., Jurkat, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
(Hydroxymethyl)ferrocene derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the ferrocene derivative from the stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound (e.g., 0, 1, 5, 10, 20, 40, 80 µM). Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the ferrocene derivative at desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge all collected cells at 1,500 rpm for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic or necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells
-
Protocol 3: Intracellular ROS Measurement using DCFH-DA
This protocol measures the level of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Materials:
-
Treated and untreated cells
-
DCFH-DA probe (10 mM stock in DMSO)
-
Serum-free medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with the ferrocene derivative for the desired time (e.g., 24 hours).
-
Probe Loading: After treatment, wash the cells twice with PBS. Add 1 mL of serum-free medium containing 10 µM DCFH-DA to each well.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Harvesting and Analysis: Wash the cells three times with PBS to remove excess probe. Harvest the cells and resuspend them in PBS.
-
Detection: Analyze the fluorescence intensity of DCF using a flow cytometer (excitation at 488 nm, emission at 525 nm). An increase in fluorescence intensity corresponds to a higher level of intracellular ROS.
References
- 1. mdpi.com [mdpi.com]
- 2. Ferrocene-containing hybrids as potential anticancer agents: Current developments, mechanisms of action and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. mdpi.com [mdpi.com]
- 5. Novel Ferrocene Derivatives Induce Apoptosis through Mitochondria-Dependent and Cell Cycle Arrest via PI3K/Akt/mTOR Signaling Pathway in T Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biomedical Applications of Reactive Oxygen Species Generation by Metal Nanoparticles [mdpi.com]
- 7. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 8. Reactive oxygen species (ROS)-responsive ferrocene-polymer-based nanoparticles for controlled release of drugs - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iron containing anti-tumoral agents: unexpected apoptosis-inducing activity of a ferrocene amino acid derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Ferrocene Derivatives Induce Apoptosis through Mitochondria-Dependent and Cell Cycle Arrest via PI3K/Akt/mTOR Signaling Pathway in T Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ferrocene-Based Compounds with Antimalaria/Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ferrocene-Based Hybrid Drugs as Potential Anticancer and Antibacterial Therapeutic Agents for Incorporation into Nanocarriers: In Silico, In Vitro, Molecular Docking Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (Hydroxymethyl)ferrocene as a Precursor for Cross-Coupling Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Hydroxymethyl)ferrocene is a versatile and readily accessible starting material for the synthesis of advanced phosphine ligands. While not typically employed as a direct catalyst, its derivatives, particularly ferrocenylmethylphosphines, serve as highly effective ligands in palladium-catalyzed cross-coupling reactions. The ferrocenyl scaffold imparts unique steric and electronic properties to the catalyst, leading to high efficiency and stability. These ligands have demonstrated considerable success in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
This document provides detailed protocols for the synthesis of a representative ferrocenylmethylphosphine ligand from a (hydroxymethyl)ferrocene derivative and its subsequent application in various palladium-catalyzed cross-coupling reactions.
Ligand Synthesis: Di-tert-butyl(ferrocenylmethyl)phosphine
One of the most effective and well-documented phosphine ligands derived from a (hydroxymethyl)ferrocene precursor is Di-tert-butyl(ferrocenylmethyl)phosphine. The synthesis is straightforward and amenable to scale-up.
Experimental Protocol: Synthesis of Di-tert-butyl(ferrocenylmethyl)phosphine
Materials:
-
(Hydroxymethyl)ferrocene
-
Acetic Anhydride
-
Pyridine
-
Di-tert-butylphosphine
-
Toluene, anhydrous
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Acetylation of (Hydroxymethyl)ferrocene:
-
To a solution of (hydroxymethyl)ferrocene (1.0 eq) in pyridine at 0 °C, add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Pour the mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with saturated aqueous copper (II) sulfate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ferrocenylmethyl acetate.
-
-
Phosphine Ligand Synthesis:
-
Under an inert atmosphere, dissolve ferrocenylmethyl acetate (1.0 eq) in anhydrous toluene.
-
Add di-tert-butylphosphine (1.1 eq) to the solution.
-
Heat the reaction mixture at 80 °C for 12 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel under an inert atmosphere to afford Di-tert-butyl(ferrocenylmethyl)phosphine as a solid.
-
Ligand Synthesis Workflow
Application in Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. Catalysts bearing ferrocenylmethylphosphine ligands have shown excellent activity in this transformation, particularly for the coupling of aryl bromides at room temperature.[1]
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Bromide | Arylboronic Acid | Ligand | Pd Source | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | L1 | Pd₂(dba)₃ | CsF | THF | 2 | 98 |
| 2 | 4-Bromotoluene | Phenylboronic acid | L1 | Pd₂(dba)₃ | CsF | THF | 2 | 97 |
| 3 | Bromobenzene | Phenylboronic acid | L1 | Pd₂(dba)₃ | CsF | THF | 2 | 95 |
| 4 | 4-Bromobenzonitrile | Phenylboronic acid | L1 | Pd₂(dba)₃ | CsF | THF | 3 | 92 |
| 5 | 2-Bromotoluene | Phenylboronic acid | L1 | Pd₂(dba)₃ | CsF | THF | 4 | 85 |
L1 = Di-tert-butyl(ferrocenylmethyl)phosphine dba = dibenzylideneacetone Reactions performed at room temperature.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Di-tert-butyl(ferrocenylmethyl)phosphine (0.02 mmol, 2 mol%)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
Cesium fluoride (CsF) (2.0 mmol)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add the aryl bromide, arylboronic acid, Di-tert-butyl(ferrocenylmethyl)phosphine, Pd₂(dba)₃, and CsF to a Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous THF to the tube.
-
Seal the tube and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
Application in Heck Cross-Coupling
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. While specific, detailed protocols for (hydroxymethyl)ferrocene-derived catalysts are less common in the literature, ferrocenyl phosphine ligands have been shown to be effective. Modest reactivity has been observed for Di-tert-butyl(ferrocenylmethyl)phosphine in the Heck coupling of aryl bromides at elevated temperatures.[2]
Experimental Protocol: General Heck Coupling
Materials:
-
Aryl bromide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Di-tert-butyl(ferrocenylmethyl)phosphine (0.04 mmol, 4 mol%)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add the aryl bromide, Di-tert-butyl(ferrocenylmethyl)phosphine, and Pd(OAc)₂ to a reaction vessel.
-
Add anhydrous DMF, followed by the alkene and triethylamine.
-
Seal the vessel and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Application in Sonogashira Cross-Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Ferrocene-based phosphine ligands are known to facilitate this reaction, often under copper-free conditions.
Experimental Protocol: General Sonogashira Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Ferrocenylmethylphosphine ligand (e.g., Di-tert-butyl(ferrocenylmethyl)phosphine) (0.02 mmol, 2 mol%)
-
Palladium catalyst precursor (e.g., PdCl₂(PPh₃)₂) (0.01 mmol, 1 mol%)
-
Copper(I) iodide (CuI) (0.02 mmol, 2 mol%) (for traditional protocol)
-
A suitable base (e.g., Diisopropylamine or Triethylamine) (2.0 mmol)
-
Solvent (e.g., THF or Toluene), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl halide, palladium precursor, copper iodide (if used), and the ferrocenylmethylphosphine ligand.
-
Add the anhydrous solvent, followed by the terminal alkyne and the amine base.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction's progress.
-
Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the coupled product.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. Bulky, electron-rich phosphine ligands are crucial for this transformation, and ferrocene-based ligands have been successfully employed.
Experimental Protocol: General Buchwald-Hartwig Amination
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Ferrocenylmethylphosphine ligand (0.02-0.04 mmol, 2-4 mol%)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (0.01-0.02 mmol, 1-2 mol%)
-
A strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOtBu) (1.4 mmol)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precursor, the ferrocenylmethylphosphine ligand, and the base.
-
Add the anhydrous solvent, followed by the aryl halide and the amine.
-
Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110 °C).
-
Stir vigorously until the starting material is consumed, as monitored by TLC or GC/MS.
-
Cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
General Cross-Coupling Workflow
Conclusion
(Hydroxymethyl)ferrocene is a valuable and cost-effective precursor for the synthesis of highly efficient ferrocenylmethylphosphine ligands. These ligands, when combined with a palladium source, form robust catalysts for a variety of essential cross-coupling reactions. The protocols provided herein offer a starting point for researchers to explore the utility of these catalyst systems in the synthesis of complex organic molecules. The mild reaction conditions, particularly for the Suzuki-Miyaura coupling, make these catalysts an attractive option for applications in pharmaceutical and materials science research.
References
Application of (Hydroxymethyl)ferrocene in Glucose Biosensors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Second-generation amperometric biosensors have garnered significant attention for their ability to overcome the limitations of first-generation sensors, such as oxygen dependency. Ferrocene and its derivatives, including (hydroxymethyl)ferrocene, have emerged as highly effective redox mediators in these systems.[1] Their primary role is to facilitate efficient electron transfer between the active site of an enzyme, typically glucose oxidase (GOx) or glucose dehydrogenase (GDH), and the electrode surface.[1][2] This mediated electron transfer (MET) mechanism allows for the development of glucose biosensors with enhanced stability, sensitivity, and faster response times.[3][4][5]
(Hydroxymethyl)ferrocene, in particular, offers advantages due to its favorable redox potential, chemical stability, and the presence of a hydroxyl group that can be utilized for covalent immobilization onto various support materials, such as polymers and nanomaterials.[6] This covalent attachment prevents leaching of the mediator from the electrode surface, a common issue with freely diffusing mediators, thereby improving the long-term stability of the biosensor.[6][7]
These application notes provide an overview of the principles, protocols for fabrication and characterization, and performance data of glucose biosensors utilizing (hydroxymethyl)ferrocene as a redox mediator.
Signaling Pathway and Detection Principle
The fundamental principle of a (hydroxymethyl)ferrocene-mediated glucose biosensor involves a series of redox reactions. The process begins with the enzymatic oxidation of glucose by glucose oxidase (GOx), which contains the cofactor flavin adenine dinucleotide (FAD).
Caption: Mediated electron transfer in a (hydroxymethyl)ferrocene-based glucose biosensor.
Experimental Protocols
Protocol 1: Fabrication of a (Hydroxymethyl)ferrocene-Modified Screen-Printed Electrode (SPE) Biosensor
This protocol describes the fabrication of a glucose biosensor on a screen-printed electrode (SPE) using a ferrocene-modified polymer and glucose dehydrogenase (GDH).
Materials:
-
Screen-Printed Electrodes (SPEs)
-
Graphene oxide (GO) suspension
-
(Hydroxymethyl)ferrocene-modified linear poly(ethylenimine) (Fc-LPEI) solution (12 mg/mL)
-
Glucose dehydrogenase (GDH) solution (10 mg/mL)
-
Ethylene glycol diglycidyl ether (EGDE) solution (10% v/v)
-
Phosphate buffer saline (PBS), pH 7.4
-
Deionized (DI) water
Procedure:
-
Electrode Preparation: If required, clean the SPEs according to the manufacturer's instructions.
-
Graphene Oxide Coating (Optional but Recommended):
-
Sonicate the GO suspension for at least 90 minutes.
-
Drop-cast a small volume (e.g., 2-5 µL) of the GO suspension onto the working electrode area of the SPE.
-
Allow the electrode to dry completely at room temperature.[8]
-
-
Enzyme-Mediator Ink Preparation:
-
Electrode Modification:
-
Carefully drop-cast the enzyme-mediator ink onto the working electrode surface (either bare or GO-modified).
-
Allow the modified electrodes to dry at room temperature.
-
Store the fabricated biosensors overnight at 4°C before use to ensure stabilization of the film.[7]
-
Protocol 2: Fabrication of a Ferrocene-Containing Hydrogel on a Gold Electrode
This protocol details the creation of a glucose biosensor by encapsulating glucose oxidase (GOx) within a ferrocene-containing hydrogel on a gold electrode.
Materials:
-
Gold microelectrode array
-
3-(Trichlorosilyl)propyl methacrylate (TPM)
-
Toluene
-
Poly(ethylene glycol) diacrylate (PEG-DA)
-
2-Hydroxy-2-methyl-propiophenone (photoinitiator)
-
(Hydroxymethyl)ferrocene
-
Glucose oxidase (GOx) from Aspergillus niger
-
Glutaraldehyde solution (2.0% v/v)
-
Phosphate buffer (PBS), 0.1 M, pH 6.0
Procedure:
-
Electrode Functionalization:
-
To enhance hydrogel adhesion, immerse the gold electrode substrates in a solution of TPM in toluene for 1 hour to form a self-assembled monolayer.[9]
-
Rinse the electrodes with toluene to remove excess silane agent.
-
Cure the electrodes in an oven at 100°C for 3 hours to crosslink the silane layer.[9]
-
-
Enzyme Solution Preparation:
-
Dissolve GOx in PBS (pH 6.0) to a final concentration of 20 mg/mL.
-
Add glutaraldehyde to the enzyme solution to a final concentration of 2.0% (v/v) to improve enzyme retention.[9]
-
-
Prepolymer Solution Preparation:
-
Prepare a prepolymer solution by adding 2.0% (v/v) of the photoinitiator and the desired concentration of (hydroxymethyl)ferrocene (e.g., 2.5-20 mg/mL) to PEG-DA.[9]
-
-
Hydrogel Formation:
-
Combine 0.1 mL of the enzyme solution with 0.4 mL of the prepolymer solution.
-
Stir the mixture for 4 hours at 4°C to ensure a homogeneous dispersion.[9]
-
Apply the mixture to the functionalized gold electrodes.
-
Expose the electrodes to UV light for approximately 10 seconds to initiate photopolymerization and form the cross-linked hydrogel.[9]
-
Experimental Workflow
The following diagram illustrates a typical workflow for the fabrication and testing of a (hydroxymethyl)ferrocene-based glucose biosensor.
References
- 1. Enhanced Solubility and Electron Transfer of Osmium-Based Mediators via Quaternized Poly(4-Vinylpyridine) for Electrochemical Glucose Detection [mdpi.com]
- 2. Ferrocene-Modified Linear Poly(ethylenimine) for Enzymatic Immobilization and Electron Mediation | Springer Nature Experiments [experiments.springernature.com]
- 3. Enzyme-free glucose sensors with efficient synergistic electro-catalysis based on a ferrocene derivative and two metal nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09213H [pubs.rsc.org]
- 4. Studies on the electrochemical performance of glucose biosensor based on ferrocene encapsulated ORMOSIL and glucose oxidase modified graphite paste electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing Glucose Biosensing with Graphene Oxide and Ferrocene-Modified Linear Poly(ethylenimine) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. electrochemsci.org [electrochemsci.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Hydroxymethyl)ferrocene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of (hydroxymethyl)ferrocene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing (hydroxymethyl)ferrocene?
A1: There are two primary, high-yielding methods for the synthesis of (hydroxymethyl)ferrocene:
-
Displacement Reaction: This method involves the hydrolysis of N,N-dimethylaminomethylferrocene methiodide using a strong base like sodium hydroxide. It is a one-step process from the quaternary ammonium salt.
-
Reduction of Ferrocenecarboxaldehyde: This is a two-step approach where ferrocene is first formylated to produce ferrocenecarboxaldehyde, which is then reduced to the desired alcohol. Common reducing agents for this step include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Q2: Which synthesis method generally provides a higher yield?
A2: The reduction of ferrocenecarboxaldehyde with sodium borohydride has been reported to achieve yields as high as 97%. The displacement reaction from N,N-dimethylaminomethylferrocene methiodide also provides good yields, typically in the range of 68-89%, but this is highly dependent on the purity of the starting material.
Q3: What are the main factors that can lead to low yields in the displacement reaction method?
A3: The most critical factor is the purity of the starting N,N-dimethylaminomethylferrocene methiodide. If this quaternary salt is impure, the yield of (hydroxymethyl)ferrocene can be significantly lower. It is recommended to use a high-purity salt, potentially prepared from redistilled N,N-dimethylaminomethylferrocene, to achieve yields approaching 90%.
Q4: I am seeing a dark tar-like substance during the workup of the displacement reaction. What is it and how can I deal with it?
A4: The formation of a black tar during the alkaline workup of the N,N-dimethylaminomethylferrocene synthesis (a precursor to the methiodide salt) has been noted. This is likely due to side products from the aminomethylation reaction. During the extraction of (hydroxymethyl)ferrocene, ensure thorough extraction with a suitable organic solvent like ether. If the tar persists, purification of the final product by column chromatography or multiple recrystallizations may be necessary.
Q5: My Vilsmeier-Haack formylation of ferrocene is giving a low yield of ferrocenecarboxaldehyde. What could be the issue?
A5: Low yields in the Vilsmeier-Haack formylation can be due to several factors:
- Reagent Quality: Ensure that the dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are of high purity and anhydrous. DMF can decompose over time to dimethylamine, which can interfere with the reaction.
- Reaction Conditions: The Vilsmeier reagent is a relatively weak electrophile, so the reaction conditions, including temperature and reaction time, must be carefully controlled to ensure complete reaction.
- Moisture: The reaction is sensitive to moisture. All glassware should be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Q6: The reduction of ferrocenecarboxaldehyde is not going to completion. How can I improve this?
A6: Incomplete reduction can be addressed by:
- Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent than sodium borohydride (NaBH₄) and can be used if NaBH₄ is proving ineffective. However, LiAlH₄ requires stricter anhydrous conditions and a more cautious workup.
- Excess Reducing Agent: Ensure a sufficient molar excess of the reducing agent is used to drive the reaction to completion.
- Reaction Time and Temperature: Increasing the reaction time or temperature (within the limits of the stability of the reactants and products) can help to improve conversion.
Q7: How should I purify the final (hydroxymethyl)ferrocene product?
A7: The most common purification method is recrystallization from hexane, which can yield golden needles of the pure product. If significant impurities are present, column chromatography using silica gel or alumina can be an effective purification step. A non-polar eluent like hexane can be used to elute non-polar impurities, followed by a more polar solvent or solvent mixture (e.g., hexane/ethyl acetate) to elute the (hydroxymethyl)ferrocene.
Data Presentation
Table 1: Comparison of (Hydroxymethyl)ferrocene Synthesis Methods
| Method | Starting Material | Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Displacement Reaction | N,N-dimethylaminomethylferrocene methiodide | NaOH, Water | 68-89%[1] | One-step from the quaternary salt. | Yield is highly dependent on the purity of the starting material. |
| Reduction of Ferrocenecarboxaldehyde | Ferrocenecarboxaldehyde | 1. NaBH₄, Methanol | 97%[2] | Very high yield, milder reducing agent. | Requires prior synthesis of ferrocenecarboxaldehyde. |
| 2. LiAlH₄, Anhydrous Ether/THF | Not explicitly reported, but generally high for aldehyde reductions. | Stronger reducing agent, may be more effective for stubborn reductions. | Requires strict anhydrous conditions and careful workup. |
Experimental Protocols
Method 1: Synthesis via Displacement Reaction
This protocol is adapted from Organic Syntheses.[1]
-
Reaction Setup: In a 1-liter round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of 10.0 g (0.25 mole) of sodium hydroxide in 250 ml of water.
-
Addition of Starting Material: Add 25.0 g (0.065 mole) of N,N-dimethylaminomethylferrocene methiodide to the solution.
-
Reflux: Heat the resulting suspension to reflux with stirring. The solid should dissolve, and within 5 minutes, an oil will begin to separate, and trimethylamine will start to evolve. (Caution: This should be performed in a well-ventilated fume hood).
-
Reaction Monitoring: Continue refluxing for approximately 3.5 hours, or until the evolution of trimethylamine has ceased.
-
Cooling and Extraction: Allow the reaction mixture to cool to room temperature. The oil may crystallize upon cooling. Add 150 ml of ether and stir until the solid or oil is completely dissolved in the ether layer. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with two additional 150-ml portions of ether.
-
Washing and Drying: Combine the ether extracts, wash once with water, and dry over anhydrous sodium sulfate.
-
Isolation and Purification: Remove the ether by rotary evaporation. The remaining oil should crystallize upon cooling. Recrystallize the orange solid from 150 ml of hexane to yield 9.5–12.5 g (68–89%) of (hydroxymethyl)ferrocene. A second recrystallization can be performed to obtain a purer product.
Method 2: Synthesis via Reduction of Ferrocenecarboxaldehyde
This two-step process involves the initial synthesis of ferrocenecarboxaldehyde followed by its reduction.
Step 2a: Synthesis of Ferrocenecarboxaldehyde (Vilsmeier-Haack Reaction)
This is a general procedure for the formylation of ferrocene.[3]
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath and under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃) to anhydrous dimethylformamide (DMF).
-
Reaction with Ferrocene: Dissolve ferrocene in a suitable solvent (e.g., dichloromethane) and add it to the pre-formed Vilsmeier reagent.
-
Reaction and Workup: Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC). The reaction is then quenched by pouring it onto ice and neutralizing with a base such as sodium bicarbonate or sodium hydroxide.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over an anhydrous salt. The crude ferrocenecarboxaldehyde can be purified by column chromatography or recrystallization.
Step 2b: Reduction of Ferrocenecarboxaldehyde
-
Protocol with Sodium Borohydride (NaBH₄) [2]
-
Reaction Setup: Dissolve 29.0 g (0.14 mole) of ferrocenecarboxaldehyde in 900 ml of methanol in a flask and cool to 0 °C.
-
Addition of Reducing Agent: Add 13.5 g (0.36 mole) of sodium borohydride in portions over 2 hours, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3 hours.
-
Quenching: Add 1 liter of a saturated ammonium chloride (NH₄Cl) solution.
-
Extraction and Isolation: After stirring overnight, extract the product with dichloromethane (4 x 200 ml). Wash the combined organic layers three times with 300 ml of water, dry over anhydrous sodium sulfate, and concentrate to afford 28.5 g (97%) of (hydroxymethyl)ferrocene.
-
-
Representative Protocol with Lithium Aluminum Hydride (LiAlH₄)
This is a general procedure for aldehyde reduction and should be performed with extreme caution.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (a slight molar excess) in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Addition of Aldehyde: Dissolve ferrocenecarboxaldehyde in anhydrous ether or THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux until the reaction is complete (monitored by TLC).
-
Workup (Fieser Method): Cool the reaction flask in an ice bath. For every 'x' grams of LiAlH₄ used, cautiously and sequentially add:
-
'x' mL of water
-
'x' mL of 15% aqueous sodium hydroxide
-
'3x' mL of water
-
-
Filtration and Isolation: Stir the resulting granular precipitate for at least 15 minutes, then filter it off. Wash the precipitate thoroughly with ether or THF. Combine the organic filtrates, dry over an anhydrous salt, and remove the solvent under reduced pressure to yield the crude (hydroxymethyl)ferrocene.
-
Mandatory Visualization
Caption: Comparative workflow for the synthesis of (hydroxymethyl)ferrocene.
Caption: Troubleshooting guide for low yield in (hydroxymethyl)ferrocene synthesis.
References
purification of crude (hydroxymethyl)ferrocene by sublimation or chromatography
Welcome to the technical support center for the purification of crude (hydroxymethyl)ferrocene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (hydroxymethyl)ferrocene via sublimation and column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude (hydroxymethyl)ferrocene?
A1: Crude (hydroxymethyl)ferrocene, often synthesized by the reduction of ferrocenecarboxaldehyde, may contain several impurities. These can include unreacted ferrocenecarboxaldehyde, unreacted ferrocene (if the starting material for the aldehyde synthesis was impure), and potentially di(ferrocenyl)methanol, which can form as a byproduct. Additionally, residual reducing agents or their byproducts might be present. The presence of these impurities can affect the color and melting point of the final product.
Q2: Which purification method is better for (hydroxymethyl)ferrocene: sublimation or chromatography?
A2: The choice between sublimation and column chromatography depends on the nature of the impurities and the desired scale of purification.
-
Sublimation is generally a faster and simpler method for removing non-volatile impurities. It can be very effective if the main impurities are inorganic salts or other non-volatile organic compounds.
-
Column chromatography is more versatile and is particularly effective for separating (hydroxymethyl)ferrocene from other ferrocene derivatives with different polarities, such as unreacted ferrocene and ferrocenecarboxaldehyde. It is the preferred method when high purity is essential and the impurities have similar volatilities to the desired product.
Q3: What is the expected appearance and melting point of pure (hydroxymethyl)ferrocene?
A3: Pure (hydroxymethyl)ferrocene is a yellow to orange crystalline solid.[1] The literature melting point is in the range of 79-81 °C.[1][2] A broad melting range or a melting point significantly lower than this indicates the presence of impurities.
Troubleshooting Guides
Sublimation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no sublimate formation. | 1. Temperature is too low. 2. Vacuum is insufficient (if using vacuum sublimation). 3. The crude material is very impure. | 1. Gradually increase the temperature, but do not exceed the decomposition temperature. For ferrocene, temperatures below 100 °C are recommended, and significant decomposition occurs above 400 °C.[3][4] A similar range should be considered for (hydroxymethyl)ferrocene. 2. Check the vacuum pump and ensure all connections are airtight. 3. Consider a preliminary purification by column chromatography to remove the bulk of impurities. |
| The sublimate is discolored (dark or brown). | 1. The sublimation temperature is too high, causing decomposition. 2. The crude material contains volatile, colored impurities. | 1. Reduce the sublimation temperature. Ferrocene derivatives can be sensitive to heat.[4] 2. Purify the crude material by column chromatography before sublimation. |
| The sublimed crystals are falling back into the crude material. | 1. The temperature gradient between the heating surface and the collection surface is not steep enough. 2. The apparatus was disturbed during or after sublimation. | 1. Ensure the collection surface (cold finger or upper part of the apparatus) is adequately cooled. 2. Allow the apparatus to cool completely before handling to avoid dislodging the crystals. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of bands on the column. | 1. The eluent is too polar. 2. The column was not packed properly, leading to channeling. 3. The sample was loaded improperly. | 1. Start with a less polar eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether. 2. Ensure the stationary phase (silica gel or alumina) is packed uniformly. A slurry packing method is often preferred. 3. Dissolve the crude sample in a minimum amount of a suitable solvent and apply it to the top of the column in a narrow band. |
| (Hydroxymethyl)ferrocene is not eluting from the column. | 1. The eluent is not polar enough. | 1. Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| The colored bands are streaking or tailing. | 1. The sample is overloaded on the column. 2. The compound is interacting too strongly with the stationary phase. | 1. Use a larger column or reduce the amount of sample loaded. 2. Consider using a different stationary phase (e.g., alumina instead of silica gel) or adding a small amount of a modifier like triethylamine to the eluent if the compound is basic. |
| The color of the compound fades on the column. | 1. The compound may be decomposing on the stationary phase. | 1. Deactivate the silica gel or alumina by adding a small percentage of water before packing the column. 2. Work quickly and avoid prolonged exposure to light and air. |
Quantitative Data Summary
| Parameter | Sublimation | Column Chromatography |
| Typical Purity | >98% (if impurities are non-volatile) | >99% |
| Typical Yield | 60-90% | 70-95% |
| Melting Point of Pure Product | 79-81 °C[1][2] | 79-81 °C[1][2] |
Experimental Protocols
Sublimation of (Hydroxymethyl)ferrocene
-
Place a small amount of crude (hydroxymethyl)ferrocene at the bottom of a sublimation apparatus.
-
Assemble the apparatus and, if applicable, apply a vacuum.
-
Gently heat the bottom of the apparatus. A temperature range of 80-100 °C is a good starting point.
-
Ensure the cold finger or collection surface is filled with a coolant (e.g., cold water or ice).
-
Yellow-orange crystals of pure (hydroxymethyl)ferrocene will start to deposit on the cold surface.
-
Continue the sublimation until no more material appears to be subliming.
-
Turn off the heat and allow the apparatus to cool completely to room temperature before venting the vacuum (if used) and collecting the purified crystals.
Column Chromatography of (Hydroxymethyl)ferrocene
-
Prepare the column:
-
Select a glass column of appropriate size.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Load the sample:
-
Dissolve the crude (hydroxymethyl)ferrocene in a minimal amount of a moderately polar solvent (e.g., dichloromethane or a 1:1 mixture of hexane and ethyl acetate).
-
Carefully apply the sample solution to the top of the column using a pipette.
-
-
Elute the column:
-
Begin eluting with a nonpolar solvent such as hexane or petroleum ether. Any unreacted ferrocene (a less polar impurity) will move down the column first as a yellow-orange band.
-
Gradually increase the polarity of the eluent by adding increasing amounts of a more polar solvent like ethyl acetate or diethyl ether. A typical gradient might be from 100% hexane to a 1:1 mixture of hexane and ethyl acetate.
-
The (hydroxymethyl)ferrocene will begin to move down the column as a distinct orange band.
-
Collect the fractions containing the pure (hydroxymethyl)ferrocene.
-
-
Isolate the product:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified (hydroxymethyl)ferrocene as a crystalline solid.
-
Visualizations
Caption: Workflow for the purification of (hydroxymethyl)ferrocene by sublimation.
Caption: Workflow for the purification of (hydroxymethyl)ferrocene by column chromatography.
References
stability and storage conditions for (hydroxymethyl)ferrocene
Welcome to the technical support center for (hydroxymethyl)ferrocene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of (hydroxymethyl)ferrocene, along with troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid (hydroxymethyl)ferrocene?
A1: For optimal stability, solid (hydroxymethyl)ferrocene should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2][3] To prevent oxidation, it is best practice to store it under an inert atmosphere, such as argon or nitrogen.[2]
Q2: What is the appearance of high-purity (hydroxymethyl)ferrocene?
A2: High-purity (hydroxymethyl)ferrocene is a yellow to gold crystalline solid.[3] A significant deviation from this appearance may indicate degradation or the presence of impurities.
Q3: Is (hydroxymethyl)ferrocene sensitive to air and light?
A3: Yes, like many ferrocene derivatives, (hydroxymethyl)ferrocene can be sensitive to air and light.[1][2] Prolonged exposure can lead to oxidation of the iron center from Fe(II) to Fe(III), forming the corresponding blue-green ferrocenium species. It is recommended to handle the compound in a controlled environment and store it protected from light.
Q4: What solvents are suitable for dissolving (hydroxymethyl)ferrocene?
A4: (Hydroxymethyl)ferrocene is generally soluble in most organic solvents.[4] For electrochemical studies, it is often dissolved in solvents like acetonitrile or dichloromethane with a supporting electrolyte.[5] Its solubility in aqueous solutions is limited.
Q5: What are the main degradation pathways for (hydroxymethyl)ferrocene?
A5: The primary degradation pathway is the oxidation of the iron center. In solution, particularly in the presence of water and oxygen, the resulting ferrocenium ion can be unstable and may decompose further, potentially leading to the formation of iron hydroxides. The hydroxymethyl group itself could also be susceptible to oxidation under harsh conditions.
Stability and Storage Conditions
The stability of (hydroxymethyl)ferrocene is paramount for obtaining reliable and reproducible experimental results. The following table summarizes the recommended storage conditions and potential consequences of improper storage.
| Parameter | Recommended Condition | Rationale & Potential Consequences of Deviation |
| Temperature | Refrigerate (2-8 °C) | Storing at room temperature may reduce shelf life. Avoid high temperatures, as ferrocene and its derivatives can sublime.[4] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation of the iron center to the ferrocenium ion, which can alter the compound's properties and reactivity.[2] |
| Light | Amber vial or dark location | Protects against photo-induced degradation. |
| Container | Tightly sealed container | Prevents exposure to atmospheric moisture and oxygen. |
| Purity | Use high-purity material | Impurities can catalyze degradation or lead to side reactions in experiments. |
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of (hydroxymethyl)ferrocene.
| Issue | Possible Cause | Suggested Solution |
| Color Change (Yellow/Gold to Green/Blue) | Oxidation of the Fe(II) center to Fe(III) (ferrocenium ion). This is often due to exposure to air, an oxidizing agent, or an acidic environment.[4] | Ensure handling and reactions are performed under an inert atmosphere. Use deoxygenated solvents. Avoid strong oxidizing agents and acidic conditions unless required by the experimental protocol. |
| Poor Solubility in Aqueous Media | (Hydroxymethyl)ferrocene has limited solubility in water. | For aqueous applications, consider using a co-solvent or synthesizing a more water-soluble derivative. |
| Inconsistent Electrochemical Readings | This could be due to degradation of the compound, impurities in the sample or solvent, or issues with the experimental setup. | Confirm the purity of the (hydroxymethyl)ferrocene using techniques like NMR or melting point determination.[6] Ensure the solvent and supporting electrolyte are of high purity and anhydrous. Polish electrodes before each experiment. |
| Low Yield in Organic Synthesis | The (hydroxymethyl)ferrocene starting material may have degraded. Reaction conditions may not be optimal. | Check the purity of the (hydroxymethyl)ferrocene. Ensure all reagents are pure and dry. Optimize reaction parameters such as temperature, reaction time, and catalyst. |
| Appearance of an Oily Substance During Workup | This can occur during extraction and purification, as noted in synthesis protocols.[3] | Allow the mixture to cool to room temperature, which may induce crystallization. Use an appropriate solvent for extraction and ensure complete dissolution before proceeding.[3] |
Experimental Protocols
Purity Assessment by ¹H NMR Spectroscopy
To ensure the quality of (hydroxymethyl)ferrocene, its purity can be assessed using ¹H NMR spectroscopy.
Methodology:
-
Accurately weigh a known amount of (hydroxymethyl)ferrocene and a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Integrate the signals corresponding to the protons of (hydroxymethyl)ferrocene and the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, and the initial weights of the compound and the standard.[7][8]
Caption: Workflow for assessing the purity of (hydroxymethyl)ferrocene.
General Protocol for Use as a Redox Mediator in Electrochemistry
(Hydroxymethyl)ferrocene is often used as a redox mediator in electrochemical experiments.
Methodology:
-
Prepare a stock solution of (hydroxymethyl)ferrocene in a suitable organic solvent (e.g., acetonitrile).
-
Prepare the electrolyte solution by dissolving a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in the same solvent.
-
Add a known volume of the (hydroxymethyl)ferrocene stock solution to the electrolyte solution to achieve the desired concentration.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 15-20 minutes.
-
Assemble the electrochemical cell with the working, counter, and reference electrodes.
-
Perform the electrochemical measurement (e.g., cyclic voltammetry) under a blanket of the inert gas.
Caption: Logical flow for handling and storage decisions.
References
- 1. lobachemie.com [lobachemie.com]
- 2. geneseo.edu [geneseo.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ferrocene - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Ferrocene Derivatization
Welcome to the technical support center for ferrocene derivatization. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my yield of acetylferrocene low in the Friedel-Crafts acylation, and how can I improve it?
A1: Low yields in the Friedel-Crafts acylation of ferrocene are a common issue that can stem from several factors, including starting material purity, reaction conditions, and workup procedures.
Troubleshooting Guide:
-
Purity of Ferrocene: Commercial ferrocene may contain impurities. It is highly recommended to purify ferrocene by sublimation before use to ensure high reactivity and prevent side reactions.[1][2][3] The melting point of purified ferrocene should be 171°C or higher (literature value: 173-174°C).[1]
-
Order of Reagent Addition: The order in which reagents are added is critical. For the acylation using acetic anhydride and phosphoric acid, a common procedure involves adding the ferrocene, followed by acetic anhydride, and then the phosphoric acid catalyst.[3][4] An incorrect order can lead to the decomposition of ferrocene and the formation of a polymeric sludge.[3]
-
Reaction Temperature and Time: The reaction is sensitive to temperature. For mono-acetylation, heating the mixture in a water bath between 65°C and 80°C for 10-30 minutes is typical.[4][5][6] Higher temperatures or longer reaction times can lead to di-acylation or decomposition.
-
Workup Procedure: After the reaction, the mixture must be carefully neutralized. This is often done by adding ice water followed by a base like sodium hydroxide (NaOH) solution until the mixture is neutral.[1][6] Inefficient neutralization can lead to product loss during extraction.
-
Losses during Purification: Product can be lost during purification steps like column chromatography. Ensure proper technique is followed to minimize these losses.
Q2: I'm getting a mixture of mono- and di-acetylated products. How can I control the selectivity?
A2: Controlling the extent of acylation is key to isolating the desired product. Ferrocene is highly reactive, and the formation of 1,1'-diacetylferrocene is a common side product.[7][8]
Strategies for Controlling Selectivity:
-
Catalyst Choice: Milder conditions favor mono-substitution. Using a Brønsted-Lowry acid catalyst like phosphoric acid (H₃PO₄) with acetic anhydride is a standard method for producing acetylferrocene as the major product.[3][8] Stronger Lewis acid catalysts like aluminum chloride (AlCl₃) can increase the rate of the second acylation.
-
Stoichiometry: Using a molar excess of ferrocene relative to the acylating agent can favor the mono-substituted product. However, this requires subsequent separation of the unreacted ferrocene.
-
Reaction Conditions: As mentioned above, shorter reaction times and lower temperatures will reduce the formation of the di-acetylated product. The acetyl group is deactivating, but the effect on the second cyclopentadienyl ring is minimal, allowing for the second substitution to occur.[9]
The table below summarizes the expected outcomes under different conditions.
| Catalyst | Temperature | Time | Expected Major Product |
| Phosphoric Acid | 60-80°C | 10-30 min | Acetylferrocene[5][6] |
| Phosphoric Acid | >80°C | >30 min | Increased 1,1'-Diacetylferrocene |
| Aluminum Chloride | Varies | Varies | Mixture, often with significant 1,1'-Diacetylferrocene[10] |
Q3: What is the best way to purify my ferrocene derivative after the reaction?
A3: Column chromatography is the most effective and widely used method for separating unreacted ferrocene, acetylferrocene, and 1,1'-diacetylferrocene due to their different polarities.[6][7][8]
Purification Guide:
-
Stationary Phase: Alumina is a commonly used stationary phase for this separation.[6][7] Silica gel can also be used.[3]
-
Eluent (Mobile Phase): A gradient elution is typically employed.
-
Ferrocene (unreacted): This is the least polar compound and will elute first. A non-polar solvent like hexanes or light petroleum is used to collect the yellow/orange band of ferrocene.[3][6]
-
Acetylferrocene (mono-substituted): After the ferrocene has been eluted, the polarity of the solvent is increased. A mixture of hexanes and a slightly more polar solvent like diethyl ether or tert-butyl methyl ether (e.g., a 50:50 mixture) is used to elute the orange/red band of acetylferrocene.[6][11]
-
1,1'-Diacetylferrocene (di-substituted): This is the most polar compound and will be the last to elute from the column, often appearing as a red band. A more polar solvent mixture may be required to move it down the column.
-
-
Alternative Purification: For ferrocene itself, sublimation is an excellent purification technique.[1][2] It can be performed using a simple apparatus on a hot plate, ensuring not to heat above 100°C.[1][2]
Q4: My reaction mixture turned into a dark, insoluble sludge. What went wrong?
A4: The formation of a dark, polymeric "goo" is a sign of product decomposition, which can happen for several reasons in ferrocene chemistry.
Troubleshooting Decomposition:
-
Incorrect Reagent Order: As noted in Q1, adding reagents in the wrong sequence is a common cause of decomposition.[3][4]
-
Overheating: Ferrocene is thermally stable, but its derivatives can be sensitive. Exceeding the optimal reaction temperature can lead to decomposition.[4] Ensure the water bath temperature is carefully monitored.
-
Strongly Oxidizing Conditions: Ferrocene can be oxidized to the ferrocenium cation, which is blue-green. While this is a reversible process, harsh oxidizing conditions (e.g., using strong acids like nitric acid or sulfuric acid as catalysts) can lead to irreversible decomposition.[9][10]
Experimental Protocols & Visualizations
Protocol 1: Friedel-Crafts Acylation of Ferrocene
This protocol is adapted from standard laboratory procedures for the synthesis of acetylferrocene.[3][4][6]
Materials:
-
Ferrocene (purified by sublimation), 200 mg
-
Acetic anhydride, 1.0 mL
-
85% Phosphoric acid (H₃PO₄), 0.3 mL
-
3M Sodium Hydroxide (NaOH) solution
-
Ice water
-
Methylene chloride (CH₂Cl₂)
Procedure:
-
To a clean, dry reaction tube or round bottom flask, add 200 mg of ferrocene, 1.0 mL of acetic anhydride, and 0.3 mL of 85% phosphoric acid.[6]
-
Heat the mixture in a water bath at 70-80°C with constant stirring for 10 minutes. Observe the color change during the reaction.[5][6]
-
Cool the reaction tube to room temperature.
-
Carefully add 1.5 mL of ice water dropwise to the mixture.
-
Neutralize the solution by adding 3M NaOH solution dropwise until the pH is neutral (test with pH paper).[6]
-
Collect the solid precipitate via vacuum filtration and wash it with water.
-
Dissolve the crude solid in a minimal amount of methylene chloride for purification by column chromatography.
Protocol 2: Purification by Column Chromatography
This protocol outlines the separation of the acylation reaction mixture.[6][11]
Procedure:
-
Prepare a chromatography column by packing it with alumina (approx. 3 g) suspended in hexanes.
-
Adsorb the crude product (dissolved in methylene chloride) onto a small amount of alumina by evaporating the solvent.
-
Carefully add the dried product residue to the top of the prepared column.
-
Fraction 1 (Ferrocene): Begin eluting with hexanes. Collect the yellow-orange band that moves down the column. This fraction contains unreacted ferrocene.
-
Fraction 2 (Acetylferrocene): Switch the eluent to a 50:50 mixture of hexanes and tert-butyl methyl ether (or diethyl ether). Collect the subsequent orange-red band. This fraction contains the desired acetylferrocene.
-
Evaporate the solvent from each collected fraction to obtain the purified compounds.
-
Confirm the identity and purity of the products by measuring their melting points and using spectroscopic techniques (e.g., NMR).
Visualizations
Experimental Workflow: Ferrocene Acylation and Purification
The following diagram illustrates the general workflow for the synthesis and purification of acetylferrocene.
Troubleshooting Logic for Low Product Yield
This decision tree helps diagnose potential causes of low yield in ferrocene acylation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.mit.edu [web.mit.edu]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. magritek.com [magritek.com]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Ferrocene - Wikipedia [en.wikipedia.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
preventing oxidation of (hydroxymethyl)ferrocene during experiments
Welcome to the technical support center for (hydroxymethyl)ferrocene. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent its oxidation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is (hydroxymethyl)ferrocene and why is its oxidation a concern?
(Hydroxymethyl)ferrocene is an organometallic compound featuring a ferrocene core with a hydroxymethyl substituent. The iron center in ferrocene is in the +2 oxidation state (Fe(II)). Oxidation converts it to the +3 state (Fe(III)), forming a blue-green ferrocenium cation. This transformation alters the compound's electronic properties, stability, and reactivity, which can significantly impact experimental outcomes, especially in sensitive applications like drug development.
Q2: How can I visually detect the oxidation of (hydroxymethyl)ferrocene?
The neutral (hydroxymethyl)ferrocene is an orange solid. Upon oxidation, it forms the (hydroxymethyl)ferrocenium cation, which typically imparts a blue-green color to the solution or solid. Any deviation from the characteristic orange color of the pure compound may indicate the presence of the oxidized species.
Q3: What are the primary factors that promote the oxidation of (hydroxymethyl)ferrocene?
The primary factors that can induce oxidation include:
-
Exposure to Air (Oxygen): While relatively stable, prolonged exposure to atmospheric oxygen can lead to slow oxidation.
-
Acidic Conditions: The presence of acids can significantly accelerate the oxidation of ferrocene and its derivatives.[1]
-
Strong Oxidizing Agents: Reagents known to be strong oxidants will readily oxidize the iron center.
-
Light Exposure: Photochemical decomposition can be a concern, so it is best to protect solutions and the solid compound from direct light.
Q4: How should I properly store (hydroxymethyl)ferrocene to minimize oxidation?
To ensure the long-term stability of (hydroxymethyl)ferrocene, it is recommended to:
-
Store the solid in a tightly sealed container.
-
Keep it in a cool, dark, and dry place, such as a refrigerator.
-
For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guide: Preventing Oxidation During Experiments
This guide addresses specific issues that may arise during common experimental procedures involving (hydroxymethyl)ferrocene.
Issue 1: Oxidation during Column Chromatography Purification
Symptoms:
-
A blue-green band appears on the chromatography column.
-
The collected fractions containing the product are green or blue instead of orange.
-
TLC analysis shows a new, more polar spot corresponding to the oxidized species.
Root Causes:
-
Acidic Stationary Phase: Standard silica gel is slightly acidic and can promote the oxidation of sensitive compounds like (hydroxymethyl)ferrocene.
-
Air Exposure: Running the column open to the atmosphere for extended periods can lead to oxidation.
-
Solvent Impurities: Peroxides in solvents like diethyl ether or THF can act as oxidizing agents.
Solutions:
| Strategy | Detailed Protocol | Remarks |
| Use Deactivated Silica Gel | 1. Prepare a slurry of silica gel in your chosen non-polar solvent. 2. Add 1-2% triethylamine (TEA) to the slurry and mix thoroughly. 3. Pack the column with the TEA-containing slurry. 4. Equilibrate the column with the mobile phase (which may or may not contain TEA, depending on the stability of your compound).[2][3][4] | Triethylamine neutralizes the acidic sites on the silica gel, preventing acid-catalyzed oxidation.[2][3][4] |
| Work Under an Inert Atmosphere | 1. Pack the column as usual. 2. Gently flush the column with an inert gas (argon or nitrogen) from top to bottom for several minutes. 3. Maintain a positive pressure of the inert gas at the top of the column throughout the purification process. | This minimizes contact with atmospheric oxygen. |
| Use Fresh, Purified Solvents | 1. Use freshly opened bottles of high-purity solvents. 2. If using ethers, test for and remove any peroxides before use. | This eliminates potential oxidizing impurities in the mobile phase. |
Recommended Column Chromatography Protocol:
-
Stationary Phase: Silica gel deactivated with 1-2% triethylamine in the eluent.
-
Eluent System: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The exact ratio will depend on the polarity of any impurities. (Hydroxymethyl)ferrocene is more polar than ferrocene.
-
Procedure:
-
Dissolve the crude (hydroxymethyl)ferrocene in a minimal amount of dichloromethane or the eluent.
-
Adsorb the sample onto a small amount of deactivated silica gel and evaporate the solvent.
-
Carefully add the dried, adsorbed sample to the top of the prepared column.
-
Begin elution with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity to elute the (hydroxymethyl)ferrocene. The orange band of the desired product should be clearly visible.
-
Issue 2: Oxidation in Solution During Reactions or Analysis
Symptoms:
-
A reaction mixture or an analytical sample (e.g., for NMR or UV-Vis) changes color from orange to green/blue over time.
Root Causes:
-
Dissolved Oxygen: Solvents can contain dissolved oxygen, which can cause slow oxidation.
-
Acidic Reagents or Byproducts: The reaction may involve acidic components or generate acidic byproducts.
-
Extended Reaction/Analysis Times: Longer exposure to non-ideal conditions increases the likelihood of oxidation.
Solutions:
| Strategy | Detailed Protocol | Remarks |
| Degas Solvents | Use one of the following methods to remove dissolved oxygen from solvents: 1. Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes. 2. Freeze-Pump-Thaw: For more rigorous degassing, freeze the solvent with liquid nitrogen, evacuate the headspace, and then thaw. Repeat this cycle three times. | This is crucial for reactions that are run for extended periods or at elevated temperatures. |
| Use an Inert Atmosphere | Conduct the reaction or prepare the analytical sample in a glovebox or using Schlenk line techniques under an argon or nitrogen atmosphere. | This provides the most robust protection against oxidation. |
| Add a Non-interfering Base | If compatible with the reaction chemistry, a small amount of a non-nucleophilic base like proton sponge can be added to neutralize any trace acids. | This should be used with caution and only after confirming it does not interfere with the desired reaction. |
Issue 3: Recovering Oxidized (Hydroxymethyl)ferrocene
Symptoms:
-
You have a sample of (hydroxymethyl)ferrocene that is partially or fully oxidized (blue-green color).
Solution:
The ferrocenium species can be chemically reduced back to the ferrocene form.
Protocol for Reduction of Oxidized (Hydroxymethyl)ferrocene:
-
Dissolve the oxidized sample in a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Prepare a saturated aqueous solution of a mild reducing agent, such as sodium dithionite (Na₂S₂O₄) or ascorbic acid.
-
Transfer the two solutions to a separatory funnel and shake vigorously. The organic layer should change color from blue-green back to orange.
-
Separate the organic layer, wash it with water and then with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Filter and remove the solvent under reduced pressure to recover the reduced (hydroxymethyl)ferrocene. The purity should be checked by TLC or NMR.
Data Presentation
Table 1: Spectroscopic Data for Identification of (Hydroxymethyl)ferrocene and its Oxidized Form
| Compound | Appearance | UV-Vis λmax | Key ¹H NMR Signals (in CDCl₃) |
| (Hydroxymethyl)ferrocene | Orange Solid | ~440 nm | ~4.2 ppm (s, 5H, unsubstituted Cp ring), ~4.15-4.25 ppm (m, 4H, substituted Cp ring), ~4.5 ppm (d, 2H, -CH₂OH)[5][6][7] |
| (Hydroxymethyl)ferrocenium | Blue-Green Solid/Solution | ~610-630 nm[8][9] | Signals are typically broad and difficult to resolve due to the paramagnetic nature of the Fe(III) center. |
Experimental Protocols & Visualizations
Experimental Workflow for Purification of (Hydroxymethyl)ferrocene
The following workflow outlines the key steps to purify (hydroxymethyl)ferrocene while minimizing the risk of oxidation.
Caption: Workflow for the purification of (hydroxymethyl)ferrocene.
Troubleshooting Logic for (Hydroxymethyl)ferrocene Oxidation
This diagram illustrates a logical approach to troubleshooting oxidation issues.
Caption: Troubleshooting oxidation of (hydroxymethyl)ferrocene.
References
- 1. media.neliti.com [media.neliti.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. metrohm.com [metrohm.com]
common impurities in commercial (hydroxymethyl)ferrocene
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with commercial (hydroxymethyl)ferrocene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial (hydroxymethyl)ferrocene?
A1: While a definitive list of impurities can vary between suppliers and batches, common contaminants are typically related to the synthetic route used. Based on prevalent synthetic methods, likely impurities include:
-
Unreacted Starting Materials: Ferrocene, ferrocenecarboxaldehyde, or N,N-dimethylaminomethylferrocene methiodide.
-
Byproducts of Synthesis: Diferrocenylmethane and other polymeric materials can form as byproducts.
-
Oxidation Products: Ferrocene and its derivatives can oxidize to form the blue-green ferrocenium ion, especially when exposed to air and light for extended periods.
-
Residual Solvents: Solvents used during synthesis and purification, such as hexane, ether, or dichloromethane, may be present.
Q2: How can I assess the purity of my (hydroxymethyl)ferrocene sample?
A2: Several analytical techniques can be employed to determine the purity of your (hydroxymethyl)ferrocene:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify and quantify impurities by comparing the integrals of impurity peaks to the product peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile components and provide information about their molecular weight, aiding in the identification of impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (76-78 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.[1]
Q3: What is the best way to store (hydroxymethyl)ferrocene?
A3: To minimize degradation, (hydroxymethyl)ferrocene should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). Exposure to air and light can lead to oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Observed a blue-green color in the (hydroxymethyl)ferrocene sample. | Oxidation of the iron center to the ferrocenium ion. | This is an indication of degradation. For many applications, the material may no longer be suitable. Purification by column chromatography on silica gel may remove some of the oxidized species, but preventing oxidation through proper storage is crucial. |
| The melting point of the material is broad and lower than the expected 76-78 °C. | Presence of impurities such as unreacted starting materials or residual solvents. | Recrystallize the (hydroxymethyl)ferrocene from hexane.[1][2] This is a highly effective method for removing many common impurities. |
| 1H NMR spectrum shows unexpected peaks. | Contamination with starting materials, byproducts, or solvents. | Identify the impurity by comparing the chemical shifts of the unknown peaks with those of likely contaminants. If the impurity level is unacceptable, purify the sample by recrystallization or column chromatography. |
| The material is an oil or waxy solid at room temperature instead of a crystalline solid. | Significant amount of impurities disrupting the crystal lattice. | Purify the material by column chromatography followed by recrystallization from hexane to obtain a crystalline product.[1][2] |
Quantitative Data Summary
The following table summarizes typical yields and melting points for purified (hydroxymethyl)ferrocene as reported in the literature.
| Purification Method | Solvent | Yield | Melting Point (°C) | Reference |
| Recrystallization | Hexane | 59-79% | 76-78 | [1] |
| Recrystallization | Hexane | 47% | Not specified | [2] |
Experimental Protocols
Purification of (Hydroxymethyl)ferrocene by Recrystallization
This protocol is based on a procedure from Organic Syntheses.[1]
Objective: To purify crude (hydroxymethyl)ferrocene by removing unreacted starting materials and byproducts.
Materials:
-
Crude (hydroxymethyl)ferrocene
-
Hexane (reagent grade)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude (hydroxymethyl)ferrocene in a minimal amount of hot hexane in an Erlenmeyer flask. For example, approximately 10 g of crude product can be dissolved in 150 ml of hexane.[1]
-
Once the solid is completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Golden needles of (hydroxymethyl)ferrocene should start to crystallize.[1]
-
To maximize crystal formation, place the flask in an ice bath for at least 30 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.
-
Determine the melting point of the recrystallized product. A sharp melting point in the range of 76-78 °C indicates high purity.[1]
Workflow for Impurity Identification and Removal
Caption: Workflow for assessing the purity of commercial (hydroxymethyl)ferrocene and subsequent purification steps.
References
Technical Support Center: Resolving Poor Aqueous Solubility of (Hydroxymethyl)ferrocene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of (hydroxymethyl)ferrocene in their experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of (hydroxymethyl)ferrocene upon addition to aqueous buffer. | The intrinsic solubility of (hydroxymethyl)ferrocene in the aqueous medium has been exceeded. | 1. Utilize a solubilizing agent: Form an inclusion complex with a cyclodextrin, such as β-cyclodextrin or its more soluble derivatives like hydroxypropyl-β-cyclodextrin. This is the most effective and widely documented method. 2. Employ a co-solvent system: Prepare a stock solution in a water-miscible organic solvent (e.g., DMSO or methanol) and add it to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. 3. Sonication: Briefly sonicate the solution to aid in the dispersion and dissolution of small amounts of the compound. |
| Cloudiness or turbidity in the prepared solution over time. | The compound may be slowly precipitating out of the solution due to instability or exceeding its long-term solubility limit. The ferrocenium form of the molecule can be unstable in aqueous solutions, especially at pH greater than 4.[1] | 1. Prepare fresh solutions: Use the prepared aqueous solution of (hydroxymethyl)ferrocene immediately after preparation. 2. Optimize pH: Maintain the pH of the aqueous solution in the neutral to slightly acidic range to improve the stability of the ferrocene moiety.[1] 3. Filter the solution: If immediate use is not possible, filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved particles before use. |
| Inconsistent experimental results. | Inaccurate concentration of the dissolved (hydroxymethyl)ferrocene due to incomplete dissolution or precipitation. | 1. Verify complete dissolution: After preparation, visually inspect the solution for any solid particles. 2. Use a validated solubilization protocol: Follow a standardized experimental protocol, such as the cyclodextrin inclusion complex formation method, to ensure consistent and complete solubilization. 3. Quantify the dissolved compound: If possible, use a suitable analytical technique (e.g., UV-Vis spectroscopy) to determine the actual concentration of (hydroxymethyl)ferrocene in your prepared solution. |
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of (hydroxymethyl)ferrocene?
Q2: How can I increase the aqueous solubility of (hydroxymethyl)ferrocene?
A2: The most effective and well-documented method is to form an inclusion complex with cyclodextrins, such as β-cyclodextrin or hydroxypropyl-β-cyclodextrin.[2][5] This non-covalent complexation encapsulates the hydrophobic ferrocene moiety within the cyclodextrin cavity, rendering the complex water-soluble.[5] Using co-solvents like DMSO or methanol to prepare a concentrated stock solution that is then diluted in the aqueous medium is another common approach.
Q3: What is a cyclodextrin and how does it work?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[5] They can encapsulate poorly water-soluble "guest" molecules, like (hydroxymethyl)ferrocene, within their cavity, forming a host-guest complex. This complex has the physicochemical properties of the hydrophilic cyclodextrin, thus increasing the apparent aqueous solubility of the guest molecule.
Q4: Is the (hydroxymethyl)ferrocene-cyclodextrin complex stable?
A4: Yes, the inclusion complex between (hydroxymethyl)ferrocene and β-cyclodextrin is stable, with a reported 1:1 stoichiometry.[5] The stability constant (Kb) for this complex has been determined to be in the range of 478 M-1 to 541.3 M-1, indicating a favorable interaction.[5]
Q5: Will the use of cyclodextrins or co-solvents interfere with my experiment?
A5: It is possible. You should always run appropriate controls with the cyclodextrin or co-solvent alone to ensure they do not interfere with your assay. The concentration of the solubilizing agent should be kept to the minimum necessary to dissolve the (hydroxymethyl)ferrocene.
Q6: How does pH affect the solubility and stability of (hydroxymethyl)ferrocene?
A6: While the solubility of (hydroxymethyl)ferrocene itself is not strongly pH-dependent, the stability of its oxidized form, the ferrocenium ion, is. Ferrocenium derivatives can be unstable in aqueous solutions with a pH greater than 4, which can lead to degradation and potential precipitation.[1] Therefore, maintaining a neutral to slightly acidic pH is recommended for aqueous solutions of (hydroxymethyl)ferrocene.
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of (hydroxymethyl)ferrocene.
| Solvent System | Solubility | Method of Enhancement |
| Water | Poor/Partly miscible[3][4] | - |
| Water + β-Cyclodextrin | Linearly increases with β-CD concentration up to 4 x 10-3 M[5] | Inclusion Complexation |
| Water + Hydroxypropyl-β-Cyclodextrin | Formation of a homogenous solution observed[2] | Inclusion Complexation |
Experimental Protocols
Protocol 1: Preparation of (Hydroxymethyl)ferrocene-β-Cyclodextrin Inclusion Complex (Freeze-Drying Method)
This protocol is adapted from a study by Critello et al. and is suitable for preparing a solid, water-soluble form of the inclusion complex.[5]
Materials:
-
(Hydroxymethyl)ferrocene
-
β-Cyclodextrin
-
Methanol
-
Deionized water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Freeze-dryer
Procedure:
-
Weigh out (hydroxymethyl)ferrocene and β-cyclodextrin in a 1:1 molar ratio. For example, use 0.04 g of (hydroxymethyl)ferrocene and 0.2 g of β-cyclodextrin.[5]
-
Thoroughly mix the powders in a mortar for 15 minutes.[5]
-
Dissolve the mixture in a 50/50 (v/v) water-methanol solution (e.g., 15 mL) with continuous stirring using a magnetic stirrer.[5]
-
Once fully dissolved, remove the methanol by evaporation.
-
Freeze the resulting aqueous solution at -40 °C for 24 hours.[5]
-
Lyophilize the frozen solution in a freeze-dryer for 72 hours to obtain a dry powder of the inclusion complex.[5]
-
The resulting powder can be readily dissolved in aqueous buffers for your experiments.
Protocol 2: Direct Solubilization of (Hydroxymethyl)ferrocene in an Aqueous Solution using Hydroxypropyl-β-Cyclodextrin
This protocol is a practical method for preparing a solution of (hydroxymethyl)ferrocene for immediate use in an experiment.
Materials:
-
(Hydroxymethyl)ferrocene
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., PBS)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the desired final concentration of (hydroxymethyl)ferrocene in your experiment.
-
Calculate the required amount of (hydroxymethyl)ferrocene.
-
Weigh out the (hydroxymethyl)ferrocene and a molar excess of HP-β-CD (e.g., a 1:3 molar ratio of (hydroxymethyl)ferrocene to HP-β-CD). A study by Li et al. observed the formation of a homogenous solution when adding three portions of HP-β-CD to a mixture of a ferrocene derivative and water.[2]
-
Add the weighed powders to the desired volume of your aqueous buffer.
-
Vortex the mixture vigorously for 2-3 minutes.
-
If the solution is not completely clear, sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure no solid particles remain. If necessary, filter the solution through a 0.22 µm or 0.45 µm syringe filter.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 3. Ferrocenemethanol CAS#: 1273-86-5 [m.chemicalbook.com]
- 4. Ferrocenemethanol | 1273-86-5 [chemicalbook.com]
- 5. Physicochemical Characterization and Cytotoxic Activity Evaluation of Hydroxymethylferrocene:β-Cyclodextrin Inclusion Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Electrode Fouling with Ferrocene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ferrocene derivatives in electrochemical applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of electrode fouling when using ferrocene derivatives?
A1: Electrode fouling in the context of ferrocene-based electrochemical sensors is a common phenomenon that can significantly impact analytical performance, leading to decreased sensitivity, poor reproducibility, and a limited lifespan of the sensor.[1][2] The primary causes of fouling include:
-
Protein Adsorption: In biological samples, proteins readily adsorb onto the electrode surface, forming an insulating layer that hinders electron transfer.[1][3]
-
Biofilm Formation: In certain environments, microorganisms can colonize the electrode surface, forming a biofilm that blocks the active sites.[4][5]
-
Insolubility of Ferrocene Species: The oxidized form of some ferrocene derivatives can be insoluble and precipitate onto the electrode surface, leading to passivation.[6][7]
-
Nonspecific Adsorption: Other biomolecules such as phenols, amino acids, and neurotransmitters can also adhere to the electrode, contributing to fouling.[1][2]
-
Polymerization of Reaction Products: The electrochemical oxidation of certain analytes can produce polymeric products that coat the electrode.[8]
Q2: How can I prevent or minimize electrode fouling?
A2: Several strategies can be employed to mitigate electrode fouling:
-
Surface Modification: Applying an anti-fouling layer to the electrode surface is a common and effective approach.[1][3] Materials used for this purpose include:
-
Poly(ethylene glycol) (PEG) and its derivatives create a hydrophilic barrier that repels proteins.[3][9][10]
-
Zwitterionic polymers, which are electro-neutral, reduce electrostatic adsorption of charged molecules like proteins.[3]
-
Self-Assembled Monolayers (SAMs) can be used to create a well-ordered and passivated surface.[11]
-
-
Immobilization of Ferrocene: Covalently attaching the ferrocene mediator to a polymer backbone or entrapping it within a matrix like Nafion enhances its stability and prevents the leaching of its oxidized, often insoluble, form.[6]
-
Electrochemical Cleaning: Applying specific potential waveforms can help to remove adsorbed foulants from the electrode surface.[10][12]
Q3: What are some common ferrocene derivatives used to reduce fouling?
A3: While ferrocene itself is a robust redox mediator, certain derivatives have been specifically designed or chosen for their anti-fouling properties. These often incorporate moieties that resist nonspecific adsorption. For example, ferrocene-based acrylate copolymers have been shown to have efficient antifouling and electrochemical redox properties.[13] Additionally, modifying ferrocene with hydrophilic groups like PEG can improve its resistance to protein fouling.[9]
Troubleshooting Guides
Issue 1: Rapid Decrease in Current Signal or Complete Signal Loss
Possible Cause: Severe electrode fouling, most likely due to protein adsorption or the formation of an insulating layer from the sample matrix.
Troubleshooting Steps:
-
Verify Electrode Cleanliness: Before the experiment, ensure the electrode is properly cleaned. For platinum electrodes, cyclic voltammetry in 0.5 M H₂SO₄ is a common cleaning procedure.[9][14] For other electrode materials, follow the manufacturer's recommended cleaning protocol.
-
Implement an Anti-Fouling Layer: If working with biological samples, apply a protective coating to the electrode surface. PEGylation is a widely used and effective method.[3][10]
-
Use a Diluent in Self-Assembled Monolayers (SAMs): If using a SAM-based sensor, incorporate a diluent molecule to space out the ferrocene reporters and prevent nonspecific adsorption.[11]
-
Electrochemical Regeneration: After an experiment, attempt to regenerate the electrode surface by applying a suitable potential to desorb the fouling agents.[12]
Issue 2: Signal Drift or Poor Reproducibility
Possible Cause: Instability of the ferrocene mediator, leading to its leaching from the electrode surface, or gradual fouling of the electrode over time.
Troubleshooting Steps:
-
Immobilize the Ferrocene Mediator: To prevent leaching, covalently bind the ferrocene derivative to the electrode surface or a polymer matrix.[6] This provides a more stable and reproducible signal.
-
Optimize the Operating Potential: Operating at a lower potential can sometimes reduce the rate of fouling reactions.[15]
-
De-aerate the Solution: The presence of oxygen can sometimes lead to interfering reactions. Purging the solution with an inert gas like nitrogen or argon can improve signal stability.[14]
-
Run a Background Scan: Always perform a cyclic voltammogram of the supporting electrolyte and buffer before adding the analyte to establish a baseline and identify any potential interfering peaks.[14]
Quantitative Data Summary
| Ferrocene Derivative/System | Application | Key Performance Metric | Value | Reference |
| Ferrocene-modified linear poly(ethylenimine) | Glucose Biosensing | Stability | Improved stability compared to freely diffusing ferrocene | [6] |
| Ferrocene-appended chalcone | Cu(II) ion detection | Selectivity | Selective detection of Cu(II) ions | [16] |
| Ferrocene-functionalized polyamine macrocycles | Anion Sensing | Potential Shift for H₂PO₄⁻ | 160 mV | [17] |
| Ferrocene-functionalized urea derivatives on SAM | Anion Sensing | Potential Shift for Cl⁻ | 115 mV | [17] |
| 3-(1H-pyrrol-1-yl)propanamidoferrocene | Glutamate Biosensing | Sensitivity | 1.28 µA/mM | [18] |
Experimental Protocols
Protocol 1: General Electrochemical Cleaning of a Platinum Working Electrode
This protocol is a standard procedure for cleaning a platinum disc electrode before modification or use in an experiment.[9][14]
Materials:
-
0.5 M Sulfuric Acid (H₂SO₄)
-
Deionized (DI) Water
-
Ethanol
-
Polishing kit with alumina slurries (e.g., 0.3 µm and 0.05 µm) and polishing pads
-
Potentiostat
Procedure:
-
Mechanical Polishing:
-
Polish the electrode surface with 0.3 µm alumina slurry on a polishing pad for 2-3 minutes using a figure-eight motion.
-
Rinse the electrode thoroughly with DI water.
-
Repeat the polishing step with 0.05 µm alumina slurry for 2-3 minutes.
-
Rinse the electrode thoroughly with DI water and then with ethanol.
-
Sonicate the electrode in DI water for 5 minutes to remove any residual alumina particles.
-
-
Electrochemical Cleaning:
-
Place the polished electrode in an electrochemical cell containing 0.5 M H₂SO₄.
-
Use a platinum wire as the counter electrode and an Ag/AgCl electrode as the reference.
-
Run cyclic voltammetry for 10-20 cycles in a potential window of approximately -0.2 V to +1.2 V (vs. Ag/AgCl) at a scan rate of 100 mV/s, or until a stable voltammogram characteristic of clean platinum is obtained.
-
Rinse the electrode thoroughly with DI water before use.
-
Protocol 2: Surface Modification with a PEG-based Anti-Fouling Layer
This protocol describes a general method for modifying a gold electrode with a PEG-thiol to create an anti-fouling surface.
Materials:
-
Clean gold working electrode
-
Ethanol
-
Phosphate-buffered saline (PBS)
-
mPEG-Thiol solution (e.g., 1 mM in ethanol)
Procedure:
-
Electrode Preparation: Ensure the gold electrode is clean by following a standard cleaning procedure (e.g., electrochemical cleaning in H₂SO₄ followed by rinsing with water and ethanol).
-
Self-Assembled Monolayer (SAM) Formation:
-
Immerse the clean, dry gold electrode in the mPEG-Thiol solution.
-
Allow the SAM to form by incubating for at least 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
-
Rinsing:
-
After incubation, remove the electrode from the solution and rinse it thoroughly with ethanol to remove any non-covalently bound molecules.
-
Rinse the electrode with PBS before use in an electrochemical experiment.
-
Visualizations
Caption: A typical experimental workflow for using a ferrocene-modified electrode.
Caption: A troubleshooting guide for common issues with ferrocene-based sensors.
References
- 1. researchers.mq.edu.au [researchers.mq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Targeted Formation of Biofilms on the Surface of Graphite Electrodes as an Effective Approach to the Development of Biosensors for Early Warning Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enhancing Glucose Biosensing with Graphene Oxide and Ferrocene-Modified Linear Poly(ethylenimine) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. si2.epfl.ch [si2.epfl.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. HaloTag-Modified, Ferrocene Labeled Self-Assembled Monolayers for Protein Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances in Applications of Voltammetric Sensors Modified with Ferrocene and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. An Electrochemical Evaluation of Novel Ferrocene Derivatives for Glutamate and Liver Biomarker Biosensing [mdpi.com]
enhancing the long-term stability of (hydroxymethyl)ferrocene-based sensors
Technical Support Center: (Hydroxymethyl)ferrocene-Based Sensors
Welcome to the technical support center for (hydroxymethyl)ferrocene-based sensors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of signal drift in my (hydroxymethyl)ferrocene-based sensor?
A1: Signal drift in (hydroxymethyl)ferrocene-based sensors can stem from several factors:
-
Electrode Fouling: Adsorption of proteins, byproducts of the electrochemical reaction, or other molecules from the sample matrix onto the electrode surface can block electron transfer, leading to a decrease in signal over time.
-
Mediator Leaching: If the (hydroxymethyl)ferrocene is not securely immobilized, it can gradually leak from the electrode surface into the solution, causing a continuous drop in the signal. Covalent attachment or entrapment within a stable polymer matrix can mitigate this.[1]
-
Degradation of Ferrocene: The ferrocene moiety, particularly the oxidized ferrocenium form, can be susceptible to decomposition, especially at elevated temperatures or in the presence of certain nucleophiles.[2][3] This intrinsic decomposition can lead to a loss of redox activity.
-
Instability in Aqueous Media: Ferrocene derivatives can exhibit hydrophobicity and instability in aqueous solutions, which may restrict long-term performance.[4]
-
Changes in Experimental Conditions: Fluctuations in temperature, pH, or ionic strength of the buffer can affect the sensor's performance and lead to signal drift.[5]
Q2: Why is the peak-to-peak separation (ΔEp) in my cyclic voltammogram (CV) greater than the ideal 59 mV?
A2: A large peak-to-peak separation in the CV of a (hydroxymethyl)ferrocene-based sensor typically indicates quasi-reversible or irreversible electron transfer kinetics. Potential causes include:
-
Slow Electron Transfer: The kinetics of electron transfer between the immobilized (hydroxymethyl)ferrocene and the electrode surface may be slow. This can be due to the distance between the redox center and the electrode, or a non-optimal orientation.
-
High Scan Rate: Using a very high scan rate can outpace the electron transfer kinetics, leading to an increased ΔEp. Try reducing the scan rate.
-
Uncompensated Resistance: High resistance in the electrochemical cell, often from the electrolyte solution or connections, can distort the CV and increase peak separation. Ensure your reference and counter electrodes are correctly positioned and the electrolyte has sufficient conductivity.
-
Electrode Surface Issues: A dirty or poorly prepared working electrode can impede electron transfer.[6] Proper cleaning and polishing of the electrode are crucial.
Q3: What could be the source of unexpected peaks in my cyclic voltammogram?
A3: Extraneous peaks in a CV can arise from several sources:
-
Redox-Active Impurities: The electrolyte, solvent, or the synthesized (hydroxymethyl)ferrocene itself may contain impurities that are electroactive in the applied potential window.[6] Running a CV of the blank electrolyte solution is a good diagnostic step.
-
Oxygen Reduction: If the solution is not properly de-aerated, dissolved oxygen can be reduced, showing up as a broad, irreversible peak, particularly in the negative potential range.[6]
-
Electrode Material Reactions: The working electrode material itself (e.g., platinum) might undergo oxidation or reduction at the extremes of a wide potential window.[6]
-
Decomposition Products: If the (hydroxymethyl)ferrocene or another component is degrading during the scan, the decomposition products could be electroactive.
Q4: How can I improve the long-term stability of my sensor?
A4: Enhancing long-term stability is a critical challenge. Consider these strategies:
-
Immobilization Method: The method used to attach (hydroxymethyl)ferrocene to the electrode is crucial. Covalent bonding or entrapment within a robust and biocompatible matrix like a polymer (e.g., LPEI, PAMAM dendrimers, Nafion) or layer-by-layer assembly can prevent leaching and improve stability.[1][7][8]
-
Protective Layers: Applying a protective outer layer, such as polyethylene glycol (PEG), can passivate the surface and prevent non-specific adsorption of interfering proteins and biomolecules, which is a major cause of biofouling.[9]
-
Operating Conditions: Operate the sensor under optimal conditions of pH and temperature. Avoid excessively high potentials that could accelerate the degradation of the ferrocene mediator.[2]
-
Structural Modification: Introducing stabilizing groups to the ferrocene molecule or using polymeric ferrocene catalysts can reduce migration tendencies and improve the operational lifespan.[10]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with (hydroxymethyl)ferrocene-based sensors.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Signal or Very Weak Signal | 1. Incorrect wiring of the potentiostat. 2. Insufficient concentration of (hydroxymethyl)ferrocene. 3. Poor immobilization on the electrode. 4. Inactive electrode surface. | 1. Double-check all connections to the working, reference, and counter electrodes. 2. Verify the concentration of the mediator solution used for immobilization. 3. Review and optimize the immobilization protocol. 4. Thoroughly clean and polish the working electrode before modification. |
| Poor Reproducibility | 1. Inconsistent electrode surface preparation. 2. Variation in the amount of immobilized mediator. 3. Fluctuations in experimental conditions (temp, pH). 4. Contamination of reagents or glassware. | 1. Standardize the electrode cleaning and polishing procedure. 2. Use a precise and repeatable method for electrode modification (e.g., controlled potential electropolymerization, drop-casting a precise volume). 3. Use a temperature-controlled cell and freshly prepared, buffered solutions. 4. Use high-purity reagents and thoroughly clean all equipment. |
| Signal Decreases Rapidly Over a Few Cycles | 1. Leaching of the ferrocene mediator from the electrode. 2. Oxidative decomposition of the ferrocene centers.[11] 3. Fouling of the electrode surface by reaction products. | 1. Improve the immobilization strategy (e.g., switch from physical adsorption to covalent attachment or polymer entrapment). 2. Narrow the potential window to avoid overly oxidative potentials. 3. After each measurement, gently rinse the electrode in a blank buffer solution. |
| High Background Current | 1. Contaminated electrolyte solution. 2. Capacitive current due to a high scan rate or large electrode surface area. 3. Dirty electrode or cell components. | 1. Run a CV of the supporting electrolyte alone to check for impurities. Use high-purity salts and solvents. 2. Reduce the scan rate. 3. Ensure the electrochemical cell is meticulously clean. |
Quantitative Data Summary
The following tables summarize key performance and stability metrics reported for various ferrocene-based sensors.
Table 1: Long-Term Stability Data
| Sensor System | Stability Metric | Conditions | Reference |
| Layer-by-layer (hydroxymethyl)ferrocene | Retained >95% of original signal | Stored for 15 days | [7] |
| Ferrocene-based polymer (PFc) in flow battery | 0.2% capacity fade rate per day | Up to 38 °C | [2] |
| Ferrocene-based polymer (PFc) in flow battery | 0.3% capacity fade rate per day | At 50 °C | [2] |
| Ferrocene-based polymer (PFc) in flow battery | 1.1% capacity fade rate per day | At 60 °C | [2] |
| Glucose dehydrogenase on Au electrode | Maintained ~82% activity | For 7 days | [4] |
| Glutamate biosensor | Stable for 5 days of continuous use | 250 assays | [12] |
Table 2: Electrochemical Performance Metrics
| Sensor System / Ferrocene Derivative | Analyte | Potential Shift (mV) | Detection Limit | Reference |
| Ferrocene-functionalised receptor 9 | H₂PO₄⁻ | -275 | Not specified | [11] |
| Ferrocene-functionalised receptor 12 | H₂PO₄⁻ | -210 | Not specified | [11] |
| Ferrocene-functionalised receptor 37 | F⁻ | -120 | Not specified | [11] |
| Ferrocene-containing macrocycle 22 | Cl⁻ | -60 | Not specified | [11] |
| Immunoassay with (hydroxymethyl)ferrocene | Alpha-fetoprotein (AFP) | Not applicable | 2 ng/mL | [7] |
Visual Diagrams and Workflows
Caption: Troubleshooting workflow for sensor instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of in situ thermal stability assessment for flow batteries and deeper investigation of the ferrocene co-polymer - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA05809C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Ferrocene-Based Electrochemical Sensors for Cations [mdpi.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Layer-by-layer hydroxymethyl ferrocene modified sensor for one-step flow/stop-flow injection amperometric immunoassay of alpha-fetoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing Glucose Biosensing with Graphene Oxide and Ferrocene-Modified Linear Poly(ethylenimine) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Term In Vivo Molecular Monitoring Using Aptamer-Graphene Microtransistors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Beyond Cations: Expanding the Horizons of Ferrocene-Based Electrochemical Sensors for Neutral and Anionic Molecules [mdpi.com]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Redox Potentials of Ferrocene Derivatives: The Position of (Hydroxymethyl)ferrocene
For researchers, scientists, and drug development professionals, understanding the electrochemical properties of ferrocene and its derivatives is crucial for their application in biosensors, molecular electronics, and as redox mediators in drug delivery systems. This guide provides an objective comparison of the redox potential of (hydroxymethyl)ferrocene with other key ferrocene derivatives, supported by experimental data and detailed methodologies.
The redox potential of the ferrocene/ferrocenium (Fc/Fc⁺) couple is a fundamental property that is highly sensitive to the nature of substituents on the cyclopentadienyl rings. Electron-donating groups (EDGs) increase the electron density at the iron center, making oxidation easier and thus lowering the redox potential. Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the iron center, making oxidation more difficult and thereby increasing the redox potential.
(Hydroxymethyl)ferrocene, with its -CH₂OH substituent, is a key derivative whose hydroxymethyl group is generally considered to be weakly electron-donating. This guide will place its redox potential in the context of a range of other ferrocene derivatives with varying electronic effects.
Comparative Redox Potential Data
The following table summarizes the half-wave potentials (E₁/₂) for the one-electron oxidation of (hydroxymethyl)ferrocene and a selection of other ferrocene derivatives. All potentials are referenced to the ferrocene/ferrocenium (Fc/Fc⁺) couple to ensure a consistent basis for comparison.
| Ferrocene Derivative | Substituent | Electronic Effect | E₁/₂ (V vs. Fc/Fc⁺) | Experimental Conditions |
| Ferrocene | -H | Reference | 0.000 | Acetonitrile, 0.1 M TBAPF₆, Pt electrode |
| (Hydroxymethyl)ferrocene | -CH₂OH | Weakly Electron-Donating | -0.050 | Aqueous solution, 0.1 M NaCl, Gold electrode[1] |
| Ethylferrocene | -CH₂CH₃ | Electron-Donating | -0.060 | Ionic liquid, Pt electrode[2] |
| Decamethylferrocene | -10 x CH₃ | Strongly Electron-Donating | -0.500 | Acetonitrile, SCE reference[3] |
| Vinylferrocene | -CH=CH₂ | Weakly Electron-Withdrawing | +0.080 | Not specified |
| Ferrocenecarboxaldehyde | -CHO | Electron-Withdrawing | +0.210 | Not specified |
| Acetylferrocene | -COCH₃ | Electron-Withdrawing | +0.275 | Acetonitrile, 0.1 M NaClO₄, Ag/AgNO₃ reference[4] |
| Ferrocenecarboxylic acid | -COOH | Electron-Withdrawing | +0.280 | Dichloromethane, vs. Fc⁺/Fc[5] |
| Methyl Ferrocenoate | -COOCH₃ | Electron-Withdrawing | +0.247 | Acetonitrile, 0.1 M Sodium Perchlorate, Ag/AgCl reference |
| 1,1'-Diacetylferrocene | -2 x COCH₃ | Strongly Electron-Withdrawing | +0.550 | Acetonitrile, 0.1 M NaClO₄, Ag/AgNO₃ reference[4] |
Note: The exact redox potential values can vary slightly depending on the specific experimental conditions such as solvent, supporting electrolyte, and reference electrode. The data presented here is for comparative purposes.
Experimental Protocols
The determination of redox potentials for ferrocene derivatives is typically carried out using cyclic voltammetry (CV). A standard experimental protocol is outlined below.
Cyclic Voltammetry Procedure
Objective: To measure the half-wave potential (E₁/₂) of a ferrocene derivative.
Materials:
-
Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire)
-
Electrochemical cell
-
Potentiostat
-
Solution of the ferrocene derivative (typically 1-2 mM) in a suitable solvent (e.g., acetonitrile, dichloromethane, or aqueous buffer)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆, or sodium perchlorate - NaClO₄)
-
Inert gas (e.g., Nitrogen or Argon) for deoxygenation
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and the solvent to be used in the experiment.
-
Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the solution of the ferrocene derivative and the supporting electrolyte.
-
Deoxygenation: Purge the solution with an inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.[5]
-
Cyclic Voltammetry Scan:
-
Set the potential window to scan over a range that encompasses the expected redox event of the ferrocene derivative. A typical starting point is to scan from a potential where no reaction occurs, through the oxidation peak, and then reverse the scan to observe the reduction peak.
-
Set the scan rate, typically between 50 and 200 mV/s.
-
Initiate the scan and record the resulting voltammogram (current vs. potential).
-
-
Data Analysis:
-
From the cyclic voltammogram, determine the anodic peak potential (Eₚₐ) and the cathodic peak potential (Eₚ𝒸).
-
Calculate the half-wave potential (E₁/₂) using the following equation for a reversible or quasi-reversible process: E₁/₂ = (Eₚₐ + Eₚ𝒸) / 2
-
-
Internal Referencing: For accurate comparison, it is best practice to add ferrocene to the solution as an internal standard after recording the voltammogram of the derivative. The redox potential of the derivative can then be reported relative to the measured E₁/₂ of the ferrocene/ferrocenium couple in the same solution.
Substituent Effects on Redox Potential
The electronic nature of the substituent on the cyclopentadienyl ring directly influences the ease of oxidation of the iron center in ferrocene derivatives. This relationship can be visualized as follows:
Caption: Influence of substituents on the redox potential of ferrocene.
This diagram illustrates that electron-donating groups shift the redox potential to more negative values, while electron-withdrawing groups shift it to more positive values relative to unsubstituted ferrocene. The position of (hydroxymethyl)ferrocene within the electron-donating group category highlights its role in making the ferrocene moiety slightly easier to oxidize.
References
A Comparative Guide to (Hydroxymethyl)ferrocene as an Internal Standard in Electrochemistry
For researchers, scientists, and drug development professionals relying on accurate and reproducible electrochemical measurements, the choice of a suitable internal standard is paramount. (Hydroxymethyl)ferrocene has emerged as a viable candidate, particularly for aqueous systems, due to its enhanced solubility over its parent compound, ferrocene. This guide provides a comprehensive comparison of (hydroxymethyl)ferrocene with other common internal standards, supported by experimental data and detailed protocols for its validation.
Performance Comparison of Electrochemical Internal Standards
The ideal internal standard should exhibit a stable and reversible redox response that is independent of the analyte and the specific experimental conditions. The following tables summarize the key electrochemical parameters for (hydroxymethyl)ferrocene and several common alternatives.
Table 1: Comparison in Aqueous Media
| Internal Standard | Formal Potential (E°' vs. Ag/AgCl) | Peak Separation (ΔEp) | Key Advantages | Key Disadvantages |
| (Hydroxymethyl)ferrocene | ~0.22 V[1] | ~65-75 mV[1] | Good solubility in aqueous solutions.[1] | Potential for adsorption on electrode surfaces.[1] |
| Potassium Hexacyanoferrate(II/III) | ~0.36 V | ~60-70 mV | Well-behaved in aqueous electrolytes. | Can be sensitive to pH and ionic strength. |
| Ruthenium(III) hexammine chloride | ~-0.15 V | ~60-70 mV | Highly reversible one-electron redox couple. | Can interact with some analytes. |
| Metallacarboranes (e.g., [Co(C₂B₉H₁₁)₂]⁻) | ~-0.28 V (Na[o-FESAN])[1] | Highly reversible[1] | Soluble in both aqueous and organic media without modification.[1] | Less commonly used and may be more expensive. |
Note: Values can vary depending on the specific experimental conditions (e.g., electrolyte, pH, temperature).
Table 2: Comparison in Non-Aqueous Media (Acetonitrile with 0.1 M TBAPF₆)
| Internal Standard | Formal Potential (E°' vs. Fc/Fc⁺) | Peak Separation (ΔEp) | Key Advantages | Key Disadvantages |
| Ferrocene | 0 V (by definition) | ~60-70 mV | Widely accepted standard, IUPAC recommended.[2] | Poorly soluble in aqueous solutions.[3] Redox potential can be solvent-dependent.[2] |
| (Hydroxymethyl)ferrocene | Varies with solvent | ~70-80 mV | Increased solubility in polar organic solvents. | Hydroxyl group can interact with the solvent or analyte. |
| Decamethylferrocene (DmFc) | ~-0.59 V vs. Fc/Fc⁺ in CH₃CN[4] | ~60-70 mV | Less sensitive to solvent effects than ferrocene, providing a more stable reference potential.[2] | More expensive than ferrocene. |
| Metallacarboranes (e.g., [Co(C₂B₉H₁₁)₂]⁻) | Varies with solvent and cation[1] | Highly reversible[1] | Soluble in both aqueous and organic media without modification.[1] | Less common than ferrocene derivatives. |
Experimental Protocols for Validation
Validating an internal standard is a critical step to ensure the accuracy and reliability of electrochemical measurements. The following protocols outline the key experiments for validating (hydroxymethyl)ferrocene.
Determination of Electrochemical Reversibility via Cyclic Voltammetry (CV)
Objective: To confirm that the redox process of (hydroxymethyl)ferrocene is electrochemically reversible under the experimental conditions.
Materials:
-
Working Electrode (e.g., Glassy Carbon)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Potentiostat
-
Electrochemical cell
-
(Hydroxymethyl)ferrocene solution (1-5 mM) in the desired electrolyte (e.g., 0.1 M KCl for aqueous or 0.1 M TBAPF₆ in acetonitrile for non-aqueous)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.
-
Add the (hydroxymethyl)ferrocene solution to the cell.
-
De-aerate the solution by bubbling with an inert gas for 10-15 minutes. Maintain an inert atmosphere above the solution during the experiment.
-
Perform a cyclic voltammetry scan at a typical scan rate (e.g., 100 mV/s). The potential window should be set to encompass the oxidation and reduction peaks of the (hydroxymethyl)ferrocene.
-
Vary the scan rate (e.g., 20, 50, 100, 200, 500 mV/s) and record the corresponding voltammograms.
Acceptance Criteria:
-
The ratio of the anodic peak current (Ipa) to the cathodic peak current (Ipc) should be close to unity (Ipa/Ipc ≈ 1).
-
The peak separation (ΔEp = Epa - Epc) should be close to the theoretical value for a one-electron process (~59 mV at 25°C) and should be independent of the scan rate.
-
The peak currents (Ipa and Ipc) should be linearly proportional to the square root of the scan rate (ν¹/²).
Assessment of Chemical Stability
Objective: To verify that (hydroxymethyl)ferrocene is chemically stable in the chosen electrolyte over the timescale of the experiment.
Procedure:
-
Prepare a solution of (hydroxymethyl)ferrocene in the electrolyte.
-
Record an initial cyclic voltammogram.
-
Store the solution under the typical experimental conditions (e.g., at room temperature, exposed to air or under an inert atmosphere) for an extended period (e.g., several hours or days).
-
Periodically record cyclic voltammograms of the solution.
Acceptance Criteria:
-
The formal potential (E°') and peak currents of the (hydroxymethyl)ferrocene redox couple should remain constant over time.
-
No new redox peaks should appear in the voltammogram, which would indicate decomposition or reaction of the internal standard.
Evaluation of Non-Interference with the Analyte
Objective: To ensure that the internal standard does not interact with the analyte of interest or have overlapping redox signals.
Procedure:
-
Record a cyclic voltammogram of the analyte solution without the internal standard.
-
Record a cyclic voltammogram of the (hydroxymethyl)ferrocene solution without the analyte.
-
Record a cyclic voltammogram of a solution containing both the analyte and (hydroxymethyl)ferrocene at the desired concentrations.
Acceptance Criteria:
-
The redox peaks of the analyte and (hydroxymethyl)ferrocene should be well-resolved with no significant overlap.
-
The formal potentials and peak currents of both the analyte and (hydroxymethyl)ferrocene in the mixed solution should be consistent with their individual voltammograms.
Visualizing the Validation Workflow
The logical flow of validating an electrochemical internal standard can be represented as a structured workflow.
Caption: Workflow for the validation of an electrochemical internal standard.
Logical Relationships in Internal Standard Selection
The decision-making process for selecting an appropriate internal standard involves considering several key factors related to the experimental system.
Caption: Key factors influencing the selection of an internal standard.
References
- 1. Potential application of metallacarboranes as an internal reference: an electrochemical comparative study to ferrocene - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00424K [pubs.rsc.org]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. Referencing Electrochemical Data to an Internal Standard | Pine Research Instrumentation [pineresearch.com]
- 4. Decamethylferrocene - Wikipedia [en.wikipedia.org]
A Comparative Analysis of (Hydroxymethyl)ferrocene and Ferrocenecarboxylic Acid as Redox Mediators
For researchers, scientists, and drug development professionals, the selection of an appropriate redox mediator is a critical step in the development of electrochemical biosensors and other bioelectrochemical systems. Ferrocene and its derivatives are a popular class of mediators due to their robust electrochemical properties. This guide provides a comparative study of two common ferrocene derivatives, (hydroxymethyl)ferrocene and ferrocenecarboxylic acid, to aid in the selection process for specific applications.
This comparison focuses on key performance parameters, including formal potential, electron transfer rate constant, stability, and pH dependence, supported by experimental data from the literature. Detailed experimental protocols for the characterization of these mediators are also provided.
Performance Comparison
The selection between (hydroxymethyl)ferrocene and ferrocenecarboxylic acid often depends on the specific requirements of the electrochemical system, such as the desired operating potential and the pH of the working solution. The electron-donating nature of the hydroxymethyl group in (hydroxymethyl)ferrocene generally results in a lower redox potential compared to the electron-withdrawing carboxylic acid group in ferrocenecarboxylic acid.[1] This makes (hydroxymethyl)ferrocene suitable for applications requiring a lower operating potential, while ferrocenecarboxylic acid is favored for systems needing a higher potential.
| Parameter | (Hydroxymethyl)ferrocene | Ferrocenecarboxylic Acid | Key Considerations |
| Formal Potential (E°' vs. Ag/AgCl) | ~0.154 V[2] | ~0.602 V[1] | The choice depends on the redox potential of the target analyte and the desired operating window of the biosensor. |
| Heterogeneous Electron Transfer Rate Constant (k⁰) | ~0.2 cm/s (for Ferrocenemethanol)[2] | ~6.74 x 10⁻⁴ cm/s[3] | A faster electron transfer rate generally leads to a more sensitive and rapid sensor response. |
| Stability | Generally stable, particularly in deoxygenated solutions.[4] | Chemically stable, with the ferrocenium form being susceptible to decomposition in the presence of oxygen.[4] | Stability is crucial for the long-term performance and storage of biosensors. The presence of oxygen can be a limiting factor. |
| pH Dependence | The redox potential is largely independent of pH. | The formal potential is pH-dependent due to the protonation/deprotonation of the carboxylic acid group. | For applications in biological samples with varying pH, a pH-independent mediator like (hydroxymethyl)ferrocene may be preferable. |
| Solubility | Soluble in many organic solvents and moderately soluble in aqueous solutions.[5] | Solubility in aqueous solutions is pH-dependent, with the deprotonated form being more soluble. | The solubility of the mediator in the working buffer is a critical practical consideration. |
Experimental Protocols
Accurate characterization of redox mediators is essential for reliable biosensor development. The following are detailed protocols for key electrochemical experiments.
Cyclic Voltammetry (CV) for Determination of Formal Potential
Cyclic voltammetry is a fundamental electrochemical technique used to determine the formal potential (E°') of a redox mediator.
Materials:
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Potentiostat
-
Electrochemical cell
-
Solution of the ferrocene derivative (e.g., 1 mM) in a suitable supporting electrolyte (e.g., 0.1 M KCl in phosphate buffer for aqueous measurements, or 0.1 M TBAPF₆ in acetonitrile for non-aqueous measurements).[1][6]
Procedure:
-
Polish the working electrode with alumina slurry, followed by rinsing with deionized water and the supporting electrolyte.
-
Assemble the three-electrode system in the electrochemical cell containing the mediator solution.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes.
-
Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic reaction occurs to a potential sufficient to oxidize the ferrocene derivative, and then reversing the scan back to the initial potential. A typical scan rate is 100 mV/s.
-
The formal potential (E°') is calculated as the average of the anodic peak potential (Epa) and the cathodic peak potential (Epc): E°' = (Epa + Epc) / 2.[6]
Chronoamperometry for Determination of Electron Transfer Rate Constant
Chronoamperometry can be used to determine the heterogeneous electron transfer rate constant (k⁰).
Materials:
-
Same as for Cyclic Voltammetry.
Procedure:
-
Set up the electrochemical cell as described for cyclic voltammetry.
-
Apply a potential step from a value where no reaction occurs to a potential where the reaction is diffusion-controlled.
-
Record the current as a function of time.
-
The electron transfer rate constant can be determined by analyzing the current-time transient, often using methods like the Cottrell equation for diffusion-controlled processes or more complex models for kinetically-controlled reactions. For quasi-reversible systems, the Nicholson method, which relates the peak separation in cyclic voltammetry to a kinetic parameter, can be used to estimate k⁰.[3][7]
Visualizing the Redox Mediation Process
The following diagrams illustrate the fundamental principles of redox mediation in a biosensor context and the workflow for electrochemical characterization.
References
- 1. posters.unh.edu [posters.unh.edu]
- 2. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemistry of ferrocene derivatives on highly oriented pyrolytic graphite (HOPG): quantification and impacts of surface adsorption - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. utep.edu [utep.edu]
- 7. researchgate.net [researchgate.net]
performance evaluation of (hydroxymethyl)ferrocene in different biosensor architectures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of (hydroxymethyl)ferrocene as a redox mediator in various biosensor architectures. Its performance is objectively compared with alternative mediators, supported by experimental data, to assist in the selection and design of robust and sensitive biosensing platforms.
Performance Comparison of Redox Mediators
(Hydroxymethyl)ferrocene is a popular choice as a redox mediator in second-generation biosensors due to its efficient electron transfer kinetics, stability, and well-defined redox potential. Its performance, however, is contingent on the specific biosensor architecture and the target analyte. This section compares the performance of (hydroxymethyl)ferrocene with other commonly used ferrocene derivatives and alternative mediators in various biosensor setups.
Table 1: Performance Comparison of (Hydroxymethyl)ferrocene and Other Redox Mediators in Glucose Biosensors
| Mediator | Biosensor Architecture | Linear Range | Sensitivity | Detection Limit | Stability | Reference | |---|---|---|---|---|---| | (Hydroxymethyl)ferrocene | Layer-by-layer assembly with GOx on screen-printed electrode | 0.2 - 5 mM | Not specified | Not specified | Retained 95% signal after 15 days |[1] | | Ferrocenecarboxylic acid | Covalently bound to GOx on screen-printed electrode | Not specified | Increased catalytic current | Not specified | Stable calibration profile |[2] | | Ferrocene monocarboxylic acid | Immobilized with GOx in a photocurable methacrylic film | 10 - 30 mM | Not specified | 7.7 mM | Stable for up to 4 months |[3] | | Ferrocene | Entrapped with GOx in a photocurable methacrylic film | 2 - 11 mM | Not specified | Not specified | Stable for up to 14 days | | | Various Ferrocene Derivatives | Not specified | Not specified | Not specified | Not specified | High stability in redox reactions |[4] |
Table 2: Performance of (Hydroxymethyl)ferrocene in Immunoassay Architectures
| Mediator | Biosensor Architecture | Analyte | Linear Range | Detection Limit | Stability | Reference | |---|---|---|---|---|---| | (Hydroxymethyl)ferrocene | Layer-by-layer assembly on screen-printed electrode | Alpha-fetoprotein (AFP) | 5 - 20 ng/mL & 20 - 150 ng/mL | 2 ng/mL | Retained >95% signal after 15 days |[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of biosensor research. This section outlines key experimental protocols for the fabrication of biosensors utilizing (hydroxymethyl)ferrocene.
Fabrication of a Layer-by-Layer (Hydroxymethyl)ferrocene-Based Immunosensor for Alpha-Fetoprotein (AFP) Detection[1]
This protocol describes the construction of an amperometric immunosensor using a layer-by-layer self-assembly technique on a screen-printed electrode (SPE).
Materials:
-
Screen-printed carbon electrode (SPE)
-
Poly(allylamine) (PAA) solution (positive polyelectrolyte)
-
(Hydroxymethyl)ferrocene solution (negative redox mediator)
-
Anti-AFP antibody solution
-
Bovine serum albumin (BSA) solution
-
Horseradish peroxidase (HRP)-labeled anti-AFP antibody solution
-
Phosphate buffered saline (PBS)
Procedure:
-
Electrode Pretreatment: Clean the SPE surface according to standard laboratory procedures.
-
Layer-by-Layer Assembly:
-
Deposit a layer of PAA onto the SPE surface and incubate. Rinse with PBS.
-
Deposit a layer of (hydroxymethyl)ferrocene solution and incubate. Rinse with PBS.
-
Repeat the alternating deposition of PAA and (hydroxymethyl)ferrocene for the desired number of bilayers.
-
-
Antibody Immobilization:
-
Immobilize the primary anti-AFP antibody onto the modified electrode surface.
-
Block any remaining active sites with a BSA solution to prevent non-specific binding.
-
-
Immunoassay:
-
Incubate the electrode with the sample containing AFP.
-
Introduce the HRP-labeled anti-AFP antibody to form a sandwich complex.
-
-
Electrochemical Detection:
-
Perform amperometric measurements in the presence of a suitable HRP substrate (e.g., H₂O₂ and a redox indicator). The current generated is proportional to the AFP concentration.
-
Fabrication of a Screen-Printed Glucose Biosensor with a Ferrocene Mediator[2][5]
This protocol details the fabrication of a glucose biosensor on a screen-printed electrode, where a ferrocene derivative acts as the electron shuttle between glucose oxidase (GOx) and the electrode.
Materials:
-
Screen-printable carbon and Ag/AgCl inks
-
Polymeric substrate (e.g., PET)
-
Insulating dielectric ink
-
Glucose oxidase (GOx) solution
-
(Hydroxymethyl)ferrocene or other ferrocene derivative solution
-
Cross-linking agent (e.g., glutaraldehyde)
-
Bovine serum albumin (BSA) solution
Procedure:
-
Electrode Printing:
-
Screen print the carbon working and counter electrodes, and the Ag/AgCl reference electrode onto the polymeric substrate.
-
Cure the printed inks according to the manufacturer's instructions.
-
Print an insulating layer to define the electrode area.
-
-
Enzyme and Mediator Immobilization:
-
Prepare a mixture containing GOx, the ferrocene mediator, BSA, and a cross-linking agent in a suitable buffer.
-
Drop-cast the mixture onto the working electrode surface.
-
Allow the mixture to dry and the cross-linking reaction to complete, forming a stable enzyme-mediator film.
-
-
Calibration and Measurement:
-
Calibrate the sensor by measuring the amperometric response to known concentrations of glucose in a buffer solution.
-
The sensor is then ready for the determination of glucose in unknown samples.
-
Signaling Pathways and Experimental Workflows
Visualizing the operational principles of biosensors is essential for understanding their function and for identifying potential areas for improvement. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and workflows.
Electron Transfer Pathway in a Ferrocene-Mediated Glucose Biosensor
Caption: Electron transfer in a (hydroxymethyl)ferrocene-mediated glucose biosensor.
Workflow for Layer-by-Layer Immunosensor Fabrication
Caption: Workflow for the fabrication of a layer-by-layer immunosensor.
Signaling Pathway in a Sandwich-Type Electrochemical Immunosensor
Caption: Signaling in a (hydroxymethyl)ferrocene-enhanced sandwich immunosensor.
References
- 1. Layer-by-layer hydroxymethyl ferrocene modified sensor for one-step flow/stop-flow injection amperometric immunoassay of alpha-fetoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A glucose sensor fabricated by the screen printing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. researchgate.net [researchgate.net]
(Hydroxymethyl)ferrocene: A Superior Alternative to Ferrocene in Biomedical Research
For researchers and professionals in drug development, the strategic selection of molecular scaffolds is paramount. (Hydroxymethyl)ferrocene, a functionalized derivative of ferrocene, presents significant advantages over its unmodified counterpart, particularly in the realms of solubility, electrochemical properties, and biological activity. These enhanced features position (hydroxymethyl)ferrocene as a more versatile and potent tool for the design of novel therapeutic agents.
The primary distinction between ferrocene and (hydroxymethyl)ferrocene lies in the introduction of a hydroxyl (-OH) group to one of the cyclopentadienyl rings. This seemingly minor modification imparts a profound impact on the molecule's physicochemical properties, leading to improved performance in biological systems.
Enhanced Physicochemical Properties
The presence of the polar hydroxyl group in (hydroxymethyl)ferrocene significantly influences its solubility and electrochemical behavior.
Solubility
Unmodified ferrocene is notoriously insoluble in aqueous solutions, a characteristic that severely limits its direct application in biological assays and formulations.[1] The introduction of the hydroxymethyl group increases the polarity of the molecule, leading to a notable improvement in its aqueous solubility. While still not highly water-soluble, this enhancement is sufficient to facilitate its use in biological media, often with the aid of co-solvents like DMSO or cyclodextrins.
| Compound | Water | Ethanol | DMSO |
| Ferrocene | Insoluble[1] | Soluble | Soluble |
| (Hydroxymethyl)ferrocene | Slightly Soluble | Soluble | Soluble |
Table 1: Comparative Solubility of Ferrocene and (Hydroxymethyl)ferrocene.
Electrochemical Potential
The electrochemical properties of ferrocene derivatives are central to their utility as redox mediators and in the design of redox-activated drugs. The hydroxymethyl group acts as a weak electron-donating group, which makes the ferrocene core easier to oxidize.[2] This results in a lower, more negative redox potential for (hydroxymethyl)ferrocene compared to ferrocene. This altered redox potential can be advantageous in biological systems, potentially influencing the generation of reactive oxygen species (ROS), a key mechanism in the anticancer activity of some ferrocene compounds.
| Compound | Redox Potential (E½ vs. Fc/Fc+) |
| Ferrocene | 0.00 V (by definition) |
| (Hydroxymethyl)ferrocene | < 0.00 V (anodic shift)[2] |
Table 2: Comparative Electrochemical Potentials. Note: The exact redox potential of (hydroxymethyl)ferrocene can vary depending on the experimental conditions.
Superior Biological Activity
The enhanced solubility and modified electronic properties of (hydroxymethyl)ferrocene translate to improved performance in biological applications, particularly in the context of anticancer drug development. While direct comparative cytotoxicity data on the same cell line under identical conditions is limited in the available literature, the general trend observed for functionalized ferrocenes suggests that the introduction of polar groups can enhance biological activity.
For instance, studies on various cancer cell lines, such as the human breast adenocarcinoma cell line MCF-7, have demonstrated the cytotoxic effects of ferrocene and its derivatives. The ability to introduce functional groups like the hydroxymethyl moiety allows for further chemical modifications, enabling the attachment of targeting ligands or other pharmacophores to improve selectivity and efficacy.
| Compound | Cell Line | IC50 (µM) |
| Ferrocene | MCF-7 | > 1000[3] |
| (Hydroxymethyl)ferrocene | MCF-7 | Data not available for direct comparison |
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for the synthesis of (hydroxymethyl)ferrocene, and the evaluation of electrochemical properties and cytotoxicity are provided below.
Synthesis of (Hydroxymethyl)ferrocene
(Hydroxymethyl)ferrocene can be synthesized from N,N-dimethylaminomethylferrocene methiodide.[4]
Materials:
-
N,N-dimethylaminomethylferrocene methiodide
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
Prepare a solution of NaOH in water in a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer.
-
Add N,N-dimethylaminomethylferrocene methiodide to the NaOH solution.
-
Heat the suspension to reflux with stirring. Trimethylamine gas will evolve.
-
After the evolution of trimethylamine ceases (approximately 3.5 hours), allow the reaction mixture to cool to room temperature.
-
Extract the mixture with diethyl ether.
-
Wash the combined ether extracts with water and dry over anhydrous Na₂SO₄.
-
Remove the ether by evaporation to yield an oil that crystallizes upon cooling.
-
Recrystallize the solid from hexane to obtain pure (hydroxymethyl)ferrocene.
Cyclic Voltammetry
The redox potential of ferrocene and its derivatives can be determined using cyclic voltammetry.[5][6]
Materials:
-
Ferrocene or (hydroxymethyl)ferrocene (analyte)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Solvent (e.g., acetonitrile or dichloromethane)
-
Three-electrode cell (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or saturated calomel electrode (SCE); counter electrode: platinum wire)
-
Potentiostat
Procedure:
-
Prepare a solution of the analyte (e.g., 1 mM) in the solvent containing the supporting electrolyte.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10 minutes.
-
Assemble the three-electrode cell and immerse the electrodes in the solution.
-
Record the cyclic voltammogram by scanning the potential over a suitable range (e.g., -0.2 V to 0.8 V vs. Ag/AgCl).
-
Determine the half-wave potential (E½) from the average of the anodic and cathodic peak potentials.
Cytotoxicity Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Ferrocene or (hydroxymethyl)ferrocene dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value from the dose-response curve.
Visualizing the Advantages
The structural and functional differences between ferrocene and (hydroxymethyl)ferrocene can be visualized to better understand the advantages of the latter.
Figure 1: Comparison of Ferrocene and (Hydroxymethyl)ferrocene.
The workflow for evaluating the anticancer potential of these compounds typically follows a standardized path from synthesis to biological evaluation.
Figure 2: Experimental Workflow for Comparative Analysis.
References
- 1. scribd.com [scribd.com]
- 2. Ferrocene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. utep.edu [utep.edu]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo Biocompatibility of (Hydroxymethyl)ferrocene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of bioorganometallic chemistry has introduced a plethora of novel compounds with therapeutic and diagnostic potential. Among these, ferrocene derivatives have garnered significant attention due to their unique electrochemical properties, stability, and versatile synthetic chemistry. (Hydroxymethyl)ferrocene, a simple yet functionalized ferrocene, presents as a potential candidate for various in vivo applications, including as a component of drug delivery systems or as a bioactive molecule itself. However, a thorough understanding of its biocompatibility is paramount before it can be considered for clinical translation.
This guide provides a comparative assessment of the biocompatibility of (hydroxymethyl)ferrocene, drawing upon available data for it and other ferrocene derivatives. Crucially, where direct in vivo data for (hydroxymethyl)ferrocene is lacking, this guide furnishes detailed experimental protocols for the key assays required to comprehensively evaluate its safety profile. We also compare the known properties of ferrocenes with established biocompatible materials to provide a broader context for drug development professionals.
In Vitro Cytotoxicity Profile
In vitro cytotoxicity assays are the first step in assessing the biocompatibility of a new compound. These tests evaluate the effect of the compound on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a substance at which it inhibits a biological process by 50%.
Limited direct cytotoxicity data is available for (hydroxymethyl)ferrocene. One study utilizing a brine shrimp lethality bioassay reported an LC50 value, which provides a preliminary indication of its toxic potential. For a broader perspective, the table below includes cytotoxicity data for other ferrocene derivatives against various cell lines. It is important to note that the cytotoxic activity of ferrocene derivatives can vary significantly based on the nature and position of their substituents.
| Compound | Assay System | Cell Line | IC50 / LC50 (µM) | Reference |
| (Hydroxymethyl)ferrocene | Brine Shrimp Lethality | Artemia salina | 9.12 | [1] |
| Ferrocene | MTT Assay | MCF-7 | > 1000 | [2] |
| Acetylferrocene | Not specified | Not specified | Highly toxic | [3] |
| Ferrocenyl-containing β-diketone (FcCOCH2COCF3) | MTT Assay | HeLa | 4.5 | [4] |
| F1 (2-acyl-1-dimethylaminomethyl-ferrocene) | Not specified | Jurkat | Potent cytotoxicity | [5] |
| F3 (2-acyl-1-dimethylaminomethyl-ferrocene) | Not specified | Jurkat | Potent cytotoxicity | [5] |
Note: The brine shrimp lethality assay is a preliminary toxicity screen and is not directly comparable to IC50 values from mammalian cell line-based assays. The high toxicity of acetylferrocene highlights the significant influence of substituents on the ferrocene core.[3]
Framework for In Vivo Biocompatibility Assessment
Given the scarcity of specific in vivo data for (hydroxymethyl)ferrocene, this section outlines the standard experimental protocols necessary to thoroughly evaluate its biocompatibility, in accordance with international standards such as those from the International Organization for Standardization (ISO) and the Organisation for Economic Co-operation and Development (OECD).
Experimental Workflow for In Vivo Biocompatibility Testing
The following diagram illustrates a typical workflow for assessing the in vivo biocompatibility of a novel compound like (hydroxymethyl)ferrocene.
Caption: Workflow for in vivo biocompatibility assessment.
Detailed Experimental Protocols
1. Acute Systemic Toxicity (ISO 10993-11)
This test evaluates the potential for a single dose of a substance to cause systemic toxic effects.[1][6][7]
-
Objective: To assess the general systemic toxicity of (hydroxymethyl)ferrocene following a single exposure.
-
Test Animals: Typically mice or rats.[6]
-
Procedure:
-
Dose Selection: A limit test is often performed first at a high dose (e.g., 2000 mg/kg). If no toxicity is observed, further dose-ranging studies may not be necessary. If toxicity is observed, a dose-response study with multiple dose groups is conducted.[8][9]
-
Administration: The compound is administered via a clinically relevant route, such as intravenous or intraperitoneal injection.[6]
-
Observation: Animals are observed for signs of toxicity and mortality at regular intervals for up to 14 days. Body weight is recorded at the beginning and end of the study.[9]
-
Endpoint: The primary endpoint is mortality. The LD50 (the dose that is lethal to 50% of the animals) may be calculated. Clinical signs of toxicity are also recorded.[10]
-
-
Data Analysis: Statistical analysis of mortality data is performed to determine the LD50. Clinical observations are summarized.
2. Histopathology
Histopathological evaluation of tissues is crucial for identifying localized and systemic toxic effects at the cellular level.[11][12]
-
Objective: To examine tissues for any pathological changes, such as inflammation, necrosis, or cellular infiltration, in response to (hydroxymethyl)ferrocene.
-
Procedure:
-
Tissue Collection: At the end of the in vivo study, major organs (liver, kidneys, spleen, lungs, heart, brain) and the tissue at the site of administration are collected.[13]
-
Tissue Processing: Tissues are fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
Microscopic Examination: A certified pathologist examines the stained tissue sections under a microscope to identify and score any pathological findings.[13]
-
-
Data Analysis: The incidence and severity of lesions are recorded and compared between the treated and control groups.
In Vitro Mechanistic Assays
To complement in vivo studies, in vitro assays can provide insights into the mechanisms of toxicity.
1. MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][15]
-
Objective: To determine the concentration-dependent cytotoxicity of (hydroxymethyl)ferrocene on a specific cell line.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The compound is added at various concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT reagent is added to the wells. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
2. Apoptosis Assay by Flow Cytometry
This assay distinguishes between live, apoptotic, and necrotic cells.[16]
-
Objective: To determine if the cytotoxicity induced by (hydroxymethyl)ferrocene is primarily through apoptosis or necrosis.
-
Procedure:
-
Cells are treated with the compound for a specified time.
-
Cells are harvested and stained with Annexin V (which binds to apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters necrotic cells).[17]
-
The stained cells are analyzed by flow cytometry.
-
-
Data Analysis: The percentages of live, early apoptotic, late apoptotic, and necrotic cells are quantified.
Caption: Workflow for apoptosis detection by flow cytometry.
Comparison with Alternative Biocompatible Materials
For in vivo applications, particularly in drug delivery, (hydroxymethyl)ferrocene would be competing with a range of well-established biocompatible materials. The table below provides a high-level comparison.
| Feature | (Hydroxymethyl)ferrocene (Hypothesized) | Poly(lactic-co-glycolic acid) (PLGA) | Chitosan | Liposomes |
| Material Class | Organometallic Compound | Biodegradable Polymer | Natural Polysaccharide | Lipid Vesicles |
| Biocompatibility | Requires extensive investigation; substituent-dependent. | Generally considered highly biocompatible and biodegradable.[18][19][20] | Generally biocompatible and biodegradable.[2][4][21] | Highly biocompatible and biodegradable.[22][23][24][25] |
| Biodegradation Products | Iron ions, organic ligand fragments; potential for iron overload. | Lactic acid and glycolic acid (natural metabolites).[19] | Glucosamine and N-acetylglucosamine.[4] | Natural lipids (e.g., phospholipids, cholesterol).[24] |
| Drug Loading | Covalent conjugation or physical encapsulation (in a larger formulation). | Encapsulation within a polymer matrix.[5][18] | Encapsulation or surface adsorption.[4] | Encapsulation of hydrophilic drugs in the aqueous core and hydrophobic drugs in the lipid bilayer.[24] |
| Release Mechanism | Dependent on the linkage (for conjugates) or formulation degradation. | Bulk erosion and diffusion.[20] | Swelling, diffusion, and degradation.[21] | Diffusion, fusion, or vesicle disruption.[24] |
| Key Advantages | Redox activity, unique chemistry for conjugation, potential for imaging. | Tunable degradation rate, FDA-approved for many applications.[18] | Mucoadhesive, permeation-enhancing properties.[4] | Can encapsulate both hydrophilic and hydrophobic drugs, can be surface-modified for targeting.[22][24] |
| Potential Concerns | Long-term toxicity of the ferrocene moiety and its metabolites, potential for ROS generation. | Acidic degradation products can cause local inflammation.[18] | Variability in properties based on source and processing.[4] | Stability issues (e.g., leakage, aggregation).[26] |
Signaling Pathways
The biological effects of ferrocene derivatives are often linked to the generation of reactive oxygen species (ROS) due to the redox cycling of the iron center. This can lead to oxidative stress and trigger various signaling pathways, including those involved in apoptosis. While specific pathways for (hydroxymethyl)ferrocene have not been elucidated, research on other ferrocene derivatives suggests potential involvement of pathways that regulate cell cycle and cell death.
References
- 1. namsa.com [namsa.com]
- 2. mdpi.com [mdpi.com]
- 3. Toxicological evaluation of substituted dicyclopentadienyliron (ferrocene) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biocompatibility of Chitosan Carriers with Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. measurlabs.com [measurlabs.com]
- 7. Systemic Toxicity Testing | The Armoloy Corporation [armoloy.com]
- 8. academic.oup.com [academic.oup.com]
- 9. bemsreports.org [bemsreports.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. focusontoxpath.com [focusontoxpath.com]
- 12. namsa.com [namsa.com]
- 13. Pathology Principles and Practices for Analysis of Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Application of PLGA as a Biodegradable and Biocompatible Polymer for Pulmonary Delivery of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijper.org [ijper.org]
- 21. researchgate.net [researchgate.net]
- 22. Liposomes as biocompatible and smart delivery systems - the current state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
A Comparative Guide to the Catalytic Activity of (Hydroxymethyl)ferrocene Derivatives
For Researchers, Scientists, and Drug Development Professionals
(Hydroxymethyl)ferrocene and its derivatives have emerged as a versatile class of ligands in transition metal catalysis, demonstrating significant potential in a range of chemical transformations. Their unique structural and electronic properties, stemming from the ferrocene backbone, allow for fine-tuning of catalytic activity and selectivity. This guide provides an objective comparison of the performance of various (hydroxymethyl)ferrocene-based ligands in key catalytic reactions, supported by experimental data and detailed protocols.
I. Overview of (Hydroxymethyl)ferrocene Derivatives in Catalysis
The ferrocene moiety, with its sandwich structure of an iron atom between two cyclopentadienyl rings, offers a rigid and sterically defined scaffold for ligand design. The presence of a hydroxymethyl group provides a convenient handle for further functionalization, leading to a diverse array of phosphine, amine, and other coordinating groups. These ligands have found widespread application in asymmetric catalysis, where the planar chirality of the ferrocene unit, in combination with central chirality, can lead to high levels of stereocontrol.[1][2][3]
This guide will focus on the comparative catalytic performance of (hydroxymethyl)ferrocene derivatives in two key transformations: the Suzuki-Miyaura cross-coupling reaction and asymmetric allylic alkylation.
II. Comparative Catalytic Performance
A. Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The efficiency of this reaction is highly dependent on the nature of the catalyst, particularly the phosphine ligand coordinated to the palladium center. Ferrocene-based phosphine ligands, derived from (hydroxymethyl)ferrocene, have shown excellent activity in this coupling.
A comparative study investigated the activity of several aryl-ferrocenyl-phosphine ligands in the Suzuki-Miyaura reaction between various aryl halides and phenylboronic acid. The results, summarized in the table below, highlight the influence of substituents on the phosphine ligand on the catalytic efficiency.
| Catalyst | Aryl Halide | Conversion (%) |
| 2-Methoxyphenyl dipherrocenylphosphine-Pd | 4-Bromoacetophenone | 95 |
| 4-Chlorobenzonitrile | 4.3 | |
| 2-Chlorotoluene | 2.7 | |
| 4-Bromoanisole | 99.2 | |
| 4-Phenyl-dipherrocenylphosphine-Pd | 4-Bromoacetophenone | 94.4 |
| 4-Chlorobenzonitrile | 4.2 | |
| 2-Chlorotoluene | 2.6 | |
| 4-Bromoanisole | 99.1 | |
| 1,1'-Diphenylphosphinoferrocene-Pd (dppf) | 4-Bromoacetophenone | 94 |
| 4-Chlorobenzonitrile | 4.1 | |
| 2-Chlorotoluene | 2.5 | |
| 4-Bromoanisole | 99 |
Key Observations:
-
All tested ferrocenylphosphine ligands, including the benchmark 1,1'-diphenylphosphinoferrocene (dppf), demonstrated high catalytic activity for the coupling of aryl bromides, with conversions exceeding 94% for activated substrates like 4-bromoacetophenone and reaching near quantitative yields for 4-bromoanisole.
-
The electronic nature of the substituent on the arylphosphine appears to have a minor effect on the conversion of aryl bromides under the tested conditions.
-
A significant drop in activity was observed for the coupling of aryl chlorides, with all catalysts showing very low conversions (2.5-4.3%). This indicates that these particular (hydroxymethyl)ferrocene-derived phosphine-palladium systems are less effective for the activation of the more challenging C-Cl bond under these specific reaction conditions.
B. Asymmetric Allylic Alkylation
Asymmetric allylic alkylation (AAA) is a fundamental reaction for the construction of chiral carbon-carbon and carbon-heteroatom bonds. Chiral ligands play a crucial role in controlling the enantioselectivity of this transformation. (Hydroxymethyl)ferrocene derivatives, particularly those incorporating phosphine and oxazoline moieties (FOXAPs), have been successfully employed as chiral ligands in palladium-catalyzed AAA.
III. Experimental Protocols
A. General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction catalyzed by palladium complexes of aryl-ferrocenyl-phosphine ligands.
Materials:
-
Aryl halide (1 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Potassium carbonate (2 mmol)
-
Palladium catalyst (0.01 mmol)
-
Toluene/Water (10:1 v/v, 5 mL)
Procedure:
-
A mixture of the aryl halide, phenylboronic acid, potassium carbonate, and the palladium catalyst is placed in a reaction vessel.
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
The toluene/water solvent mixture is added, and the reaction mixture is stirred at a specified temperature (e.g., 100 °C) for a designated time.
-
After completion, the reaction is cooled to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The conversion of the aryl halide is determined by ¹H NMR spectroscopy of the crude product.
IV. Signaling Pathways and Experimental Workflows
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving oxidative addition, transmetalation, and reductive elimination. The role of the (hydroxymethyl)ferrocene-derived phosphine ligand is to stabilize the palladium center and modulate its electronic and steric properties to facilitate these elementary steps.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
V. Conclusion
(Hydroxymethyl)ferrocene derivatives serve as a valuable platform for the development of efficient ligands for transition metal catalysis. The comparative data presented for the Suzuki-Miyaura reaction demonstrates their high activity for the coupling of aryl bromides, although their efficacy for aryl chlorides is limited under the reported conditions. The modular synthesis of these ligands allows for systematic tuning of their steric and electronic properties, which can be leveraged to optimize catalytic performance for specific applications. Further comparative studies on a broader range of (hydroxymethyl)ferrocene derivatives in various catalytic transformations are warranted to fully elucidate their structure-activity relationships and unlock their full potential in synthetic chemistry.
References
- 1. Ferrocene phosphane-heteroatom/carbon bidentate ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly regio- and enantioselective palladium-catalyzed allylic alkylation and amination of dienyl esters with 1,1'-P,N-ferrocene ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (Hydroxymethyl)ferrocene-Based Sensors: Cross-Reactivity and Performance
For researchers, scientists, and drug development professionals, the selectivity of a biosensor is a critical parameter that dictates its reliability and accuracy. This guide provides a comparative analysis of (hydroxymethyl)ferrocene-based sensors, with a focus on their cross-reactivity profiles. We will delve into their performance against common interfering species and compare them with other sensing platforms, supported by experimental data and detailed protocols.
Performance Comparison: Selectivity of Glucose Biosensors
The following table summarizes the cross-reactivity of a (hydroxymethyl)ferrocene-mediated glucose biosensor compared to a generic ferrocene-derivative-mediated sensor and a non-ferrocene-based sensor. The data highlights the response to common interfering substances found in biological samples.
| Interfering Substance | Typical Physiological Concentration (mM) | (Hydroxymethyl)ferrocene-Mediated Sensor Response | Ferrocene Derivative-Mediated Sensor Response | Non-Ferrocene-Based Sensor Response (e.g., Prussian Blue) |
| Ascorbic Acid | 0.03 - 0.1 | Negligible Interference | Minor Interference | Significant Interference at high concentrations |
| Uric Acid | 0.18 - 0.42 | Negligible Interference | Minor to Moderate Interference | Moderate Interference |
| Acetaminophen | 0.07 - 0.2 | Minimal Interference | Potential Interference | Significant Interference |
| Dopamine | < 0.001 | Negligible Interference | Minimal Interference | Potential Interference |
| Fructose | 0.1 - 0.5 | No Significant Interference | No Significant Interference | No Significant Interference |
| Lactose | < 0.1 | No Significant Interference | No Significant Interference | No Significant Interference |
(Note: The data presented is a synthesis from multiple sources and aims to provide a comparative overview. Actual performance may vary based on specific sensor fabrication and experimental conditions.)
(Hydroxymethyl)ferrocene-mediated glucose sensors, often utilizing glucose oxidase, demonstrate a notable resistance to common electroactive interfering species such as ascorbic acid and uric acid. This enhanced selectivity is often attributed to the operating potential of the sensor, which is lowered by the ferrocene mediator, thus minimizing the oxidation of interfering compounds[1].
Experimental Protocols
A standardized protocol for evaluating the cross-reactivity of an amperometric biosensor is crucial for obtaining comparable and reliable data. Below is a typical experimental methodology for interference studies.
Protocol: Amperometric Interference Test for a Glucose Biosensor
1. Materials and Reagents:
-
Phosphate buffer saline (PBS), pH 7.4.
-
Glucose stock solution (e.g., 1 M).
-
Stock solutions of interfering substances (e.g., 100 mM ascorbic acid, 10 mM uric acid, 10 mM acetaminophen, etc.) prepared in PBS.
-
The fabricated (hydroxymethyl)ferrocene-based working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
2. Instrumentation:
-
Potentiostat/Galvanostat for amperometric measurements.
-
Electrochemical cell.
3. Procedure:
-
Baseline Measurement: Add a known volume of PBS to the electrochemical cell and apply a constant operating potential (e.g., +0.25 V vs. Ag/AgCl for a (hydroxymethyl)ferrocene-mediated sensor) until a stable baseline current is achieved.
-
Analyte Addition: Introduce a specific concentration of the primary analyte (e.g., glucose to a final concentration of 5 mM) and record the steady-state current response (I_analyte).
-
Interferent Addition: To the same solution, add the interfering substance to a physiologically relevant concentration (e.g., ascorbic acid to a final concentration of 0.1 mM). Record the new steady-state current (I_interferent).
-
Calculation of Interference: The percentage of interference can be calculated using the following formula: Interference (%) = [(I_interferent - I_analyte) / I_analyte] * 100
-
Control Experiment: Repeat the experiment by adding the interfering substance in the absence of the primary analyte to observe any direct electrochemical response.
4. Data Analysis:
-
A sensor is generally considered to have good selectivity if the interference from physiological concentrations of common interferents is less than 5%.
Visualizing Sensor Mechanisms and Workflows
To better understand the principles behind (hydroxymethyl)ferrocene-based sensors and the experimental processes, the following diagrams are provided.
Caption: Electron transfer mechanism in a (hydroxymethyl)ferrocene-mediated glucose biosensor.
Caption: Workflow for conducting an amperometric interference study.
References
The Versatility of Substituted Ferrocenes: A Comparative Guide to Their Applications
For researchers, scientists, and drug development professionals, the unique organometallic structure of ferrocene, an iron atom sandwiched between two cyclopentadienyl rings, has provided a versatile scaffold for the development of novel compounds with wide-ranging applications. The ease of substitution on the cyclopentadienyl rings allows for the fine-tuning of electronic, steric, and physicochemical properties, leading to the emergence of substituted ferrocenes as powerful tools in catalysis, materials science, and medicine. This guide provides a comparative overview of the performance of substituted ferrocenes in these key areas, supported by experimental data and detailed methodologies.
Substituted Ferrocenes in Electrochemical Biosensors
The reversible one-electron redox behavior of the ferrocene/ferrocenium (Fc/Fc⁺) couple makes substituted ferrocenes excellent redox mediators in electrochemical biosensors.[1] By facilitating electron transfer between an enzyme and an electrode surface, they enable the sensitive and selective detection of various biomolecules.[1]
Comparative Performance of Ferrocene-Based Biosensors
The performance of biosensors incorporating different ferrocene derivatives can be compared based on key metrics such as sensitivity, detection limit, and linear range.
| Analyte | Ferrocene Derivative | Electrode Modification | Sensitivity | Detection Limit | Linear Range | Reference |
| L-Glutamate | 3-(1H-pyrrol-1-yl)propanamidoferrocene | Glassy Carbon Electrode (GCE) with Glutamate Oxidase | 0.86 µA mM⁻¹ | Not Reported | Not Reported | [1] |
| L-Glutamate | 1-hydroxy-2-[2-(thiophen-3-yl)-ethylamino]ethylferrocene | GCE with Glutamate Oxidase | 1.28 µA mM⁻¹ | Not Reported | Not Reported | [1] |
| L-Glutamate | Ferrocene-functionalized single-walled carbon nanotubes | Platinum wire | Not Reported | 0.18 nM | 0.5 - 8.0 mM | [1] |
| Glucose | Ferrocene-modified linear poly(ethylenimine) | Screen-Printed Electrode (SPE) with Glucose Dehydrogenase and Graphene Oxide | Not Reported | Not Reported | 1.0 - 40 mM | [2] |
| Urea | Di-amino-Ferrocene | Pencil Graphite Electrode with electropolymerized 4-(2,5-Di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline and Urease | 0.54 µA/mM | 12 µM | 0.1 - 8.5 mM | [3] |
Experimental Protocol: Fabrication of a Ferrocene-Modified Screen-Printed Electrode for Glucose Sensing
This protocol describes the fabrication of a glucose biosensor based on a screen-printed electrode (SPE) modified with graphene oxide (GO) and a ferrocene-modified linear poly(ethylenimine) (LPEI-Fc).[2]
Materials:
-
Screen-Printed Carbon Electrode (SPCE)
-
Graphene Oxide (GO) dispersion
-
Ferrocene-modified linear poly(ethylenimine) (LPEI-Fc) solution
-
Glucose Dehydrogenase (GDH) solution
-
Phosphate buffer saline (PBS)
Procedure:
-
Preparation of the GO/LPEI-Fc composite: Mix the GO dispersion and LPEI-Fc solution and sonicate to ensure a homogeneous mixture. The electrostatic interaction between the negatively charged GO and the positively charged LPEI-Fc is crucial for the formation of a stable film.[2]
-
Electrode Modification: Drop-cast a small volume of the GO/LPEI-Fc composite onto the working area of the SPCE and allow it to dry.
-
Enzyme Immobilization: Subsequently, drop-cast the GDH solution onto the modified electrode surface and let it dry at room temperature.
-
Final Preparation: The resulting biosensor is ready for use in an electrochemical setup for glucose detection.
The workflow for the fabrication of the ferrocene-modified biosensor is illustrated below.
Caption: Workflow for the fabrication of a ferrocene-modified glucose biosensor.
Substituted Ferrocenes in Medicinal Chemistry
The introduction of a ferrocenyl group into the structure of known drugs has emerged as a promising strategy in medicinal chemistry to enhance their therapeutic efficacy and overcome drug resistance.[4] This is exemplified by the development of ferroquine, an antimalarial, and ferrocifens, a class of anticancer agents.[4]
Comparative Anticancer Activity of Ferrocifen Derivatives
Ferrocifens, which are ferrocenyl analogues of tamoxifen, have demonstrated significant antiproliferative activity against both hormone-dependent and hormone-independent breast cancer cell lines.[5]
| Compound | Cell Line (Breast Cancer) | IC₅₀ (µM) | Reference |
| Tamoxifen | MDA-MB-231 (hormone-independent) | 21.8 | [2] |
| Tamoxifen | MCF-7 (hormone-dependent) | >25 | [2] |
| Ferrocifen (T5, flexible) | MDA-MB-231 | 26.3 | [2] |
| Ferrocifen (T5, flexible) | MCF-7 | 43.3 | [2] |
| Ferrocifen (T15, rigid) | MDA-MB-231 | 23.7 | [2] |
| Ferrocifen (T15, rigid) | MCF-7 | 23.0 | [2] |
| Ansa-ferrocifen (amide 26) | MDA-MB-231 | 0.84 - 2.72 | [6] |
| Ansa-ferrocifen (amide 26) | MCF-7 | 0.87 - 4.05 | [6] |
| Ansa-ferrocifen (hydroxamide 27) | MDA-MB-231 | 0.84 - 2.72 | [6] |
| Ansa-ferrocifen (hydroxamide 27) | MCF-7 | 0.87 - 4.05 | [6] |
Experimental Protocol: Synthesis of Ferroquine
The synthesis of ferroquine can be achieved through a convergent reductive amination reaction.[7][8]
Materials:
-
1-[(Dimethylamino)methyl]-2-formyl-ferrocene
-
7-Chloroquinolin-4-amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or a similar reducing agent
-
Toluene
-
Ethanol
-
Para-toluenesulfonic acid (ApTS) (catalyst)
Procedure:
-
Condensation: A mixture of 1-[(dimethylamino)methyl]-2-formyl-ferrocene, 7-chloroquinolin-4-amine, and a catalytic amount of ApTS in toluene is heated under reflux with azeotropic removal of water for 16 hours.[7]
-
Reduction: The reaction mixture is concentrated under vacuum and the residue is taken up in absolute ethanol. A reducing agent, such as sodium triacetoxyborohydride, is then added to reduce the intermediate imine.
-
Hydrolysis and Isolation: The reaction is quenched by the addition of an aqueous solution of ammonia or citric acid.[7] The product, ferroquine, can then be isolated and purified.
The general synthetic pathway for ferroquine is depicted below.
Caption: Synthetic pathway for Ferroquine via reductive amination.
Substituted Ferrocenes in Catalysis
Chiral ferrocenyl ligands have found widespread use in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds.[9] The steric and electronic properties of these ligands can be readily tuned by introducing different substituents on the ferrocene scaffold. Furthermore, metallocene catalysts, including those based on ferrocene, are important in olefin polymerization.[5]
Comparative Performance of Ferrocene-Based Catalysts
The efficacy of different ferrocene-based catalysts can be compared based on the yield and enantioselectivity of the catalyzed reactions.
Asymmetric Catalysis:
| Reaction | Ferrocenyl Ligand | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Suzuki-Miyaura Coupling | Aryl-ferrocenyl-phosphine | 4-Bromoanisole | 99.6 | Not Applicable | |
| Suzuki-Miyaura Coupling | Aryl-ferrocenyl-phosphine | 4-Chloroanisole | 15.7 | Not Applicable | |
| Asymmetric Hydrogenation | Ferrocene-oxazoline-phosphine (with quaternary ammonium) | Aromatic Ketones | up to 99 | up to 99.7 | [10] |
Ethylene Polymerization:
| Catalyst System | Co-catalyst | Activity (g PE / (mol cat · h)) | Polymer Molecular Weight ( g/mol ) | Reference |
| Cp₂ZrCl₂/SiO₂ | MAO | ~12,000 | ~770,600 | [11] |
| Cp₂ZrCl₂/SiO₂ | TEAL | ~8,733 | ~909,100 | [11] |
Experimental Protocol: Asymmetric Hydrogenation of Aromatic Ketones
This protocol outlines a general procedure for the asymmetric hydrogenation of aromatic ketones using a recyclable ionic-tagged ferrocene-ruthenium catalyst system.[10]
Materials:
-
Aromatic ketone substrate
-
Ferrocene-oxazoline-phosphine ligand with a quaternary ammonium ionic group
-
Ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂)
-
Solvent (e.g., isopropanol)
-
Hydrogen gas
Procedure:
-
Catalyst Preparation: The chiral ferrocene-ruthenium catalyst is typically prepared in situ by reacting the ferrocene-oxazoline-phosphine ligand with a suitable ruthenium precursor in a solvent under an inert atmosphere.
-
Hydrogenation Reaction: The aromatic ketone substrate is dissolved in the solvent in a high-pressure reactor. The pre-formed catalyst solution is then added.
-
Reaction Execution: The reactor is purged and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is stirred at a specific temperature for the required time.
-
Work-up and Analysis: After the reaction is complete, the pressure is released, and the solvent is removed. The product, a chiral secondary alcohol, is then purified. The conversion and enantiomeric excess are determined by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Catalyst Recycling: Due to the ionic tag, the catalyst can often be recovered from the reaction mixture, for example, by extraction into an ionic liquid phase, and reused.[10]
The logical relationship in a typical catalytic cycle for asymmetric hydrogenation is shown below.
Caption: A simplified catalytic cycle for asymmetric hydrogenation of a ketone.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines [mdpi.com]
- 3. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ymerdigital.com [ymerdigital.com]
- 6. Ansa–Ferrocene Derivatives as Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8497375B2 - Method of synthesis of ferroquine by convergent reductive amination - Google Patents [patents.google.com]
- 8. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 9. Development of Asymmetric Hydrogenation Catalysts via High Throughput Experimentation-SciEngine [cdn.sciengine.com]
- 10. Asymmetric hydrogenation of aromatic ketones by new recyclable ionic tagged ferrocene-ruthenium catalyst system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (Hydroxymethyl)ferrocene: A Step-by-Step Guide for Laboratory Professionals
Essential safety and disposal protocols for (hydroxymethyl)ferrocene (CAS No. 1273-86-5), also known as ferrocenemethanol, are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this organometallic compound, tailored for researchers, scientists, and drug development professionals.
Key Safety and Hazard Information
(Hydroxymethyl)ferrocene is a yellow to gold solid crystalline powder.[1][2][3] While not classified as an environmental hazard based on available data, it presents several health risks.[1] It is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1][2][3][4] Therefore, adherence to proper personal protective equipment (PPE) protocols is mandatory. This includes wearing goggles, nitrile rubber gloves, and protective clothing to prevent skin contact.[1] All handling should be conducted in a well-ventilated area to minimize the risk of dust inhalation.[1][2]
Quantitative Data Summary
For quick reference, the table below summarizes the key physical and chemical properties of (hydroxymethyl)ferrocene.
| Property | Value | Reference |
| Synonyms | Hydroxymethylferrocene, Ferrocenemethanol | [1][2][3][5] |
| CAS Number | 1273-86-5 | [1][3][5] |
| Molecular Formula | C₁₁H₁₂FeO | [1] |
| Physical State | Solid | [1] |
| Appearance | Yellow | [1] |
| Melting Point | 77 - 82 °C / 170.6 - 179.6 °F | [1] |
| Incompatibilities | Strong oxidizing agents | [6] |
Experimental Protocol: Step-by-Step Disposal Procedure
The recommended disposal method for (hydroxymethyl)ferrocene is through an approved waste disposal plant or a licensed professional waste disposal service.[4][7][8] In-laboratory treatment is generally not advised for organometallic compounds without specific, validated procedures due to their reactivity.
1. Waste Characterization and Segregation:
-
Accurately identify and characterize the (hydroxymethyl)ferrocene waste.[9]
-
Segregate it from other chemical waste streams to prevent unintended reactions, particularly with strong oxidizing agents.[6][9]
2. Proper Waste Containment:
-
Place the solid (hydroxymethyl)ferrocene waste into a designated, airtight, and non-reactive hazardous waste container.[9] Suitable materials include glass or certain plastics.
-
Ensure the container is clearly and accurately labeled with "Hazardous Waste," the chemical name "(Hydroxymethyl)ferrocene," the associated hazards (e.g., "Harmful if Swallowed," "Skin/Eye Irritant"), and the accumulation start date.
3. Spill and Contamination Management:
-
In the event of a spill, avoid generating dust.[2]
-
Carefully sweep or vacuum the solid material and place it into the designated hazardous waste container.[1][2]
-
Lightly contaminated materials, such as gloves and paper towels, should also be placed in a designated waste pail for incineration.[10]
4. Storage Prior to Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated satellite accumulation area.[1][11]
-
The storage area should be away from incompatible materials.[11]
5. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
The primary method of disposal for ferrocene and its derivatives is typically high-temperature incineration in a specially equipped facility.[8][12]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of (hydroxymethyl)ferrocene.
Caption: Disposal workflow for (hydroxymethyl)ferrocene.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Ferrocenemethanol - Hazardous Agents | Haz-Map [haz-map.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. geneseo.edu [geneseo.edu]
- 8. gustavus.edu [gustavus.edu]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. essex.ac.uk [essex.ac.uk]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
Personal protective equipment for handling Ferrocene, (hydroxymethyl)-(9CI)
This guide provides essential safety protocols and logistical information for the handling and disposal of (hydroxymethyl)ferrocene (also known as Ferrocenemethanol) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures.
Chemical Identifier:
-
Name: (Hydroxymethyl)ferrocene
-
Synonyms: Ferrocenemethanol, Hydroxymethylferrocene, Ferrocenylcarbinol[1][2][3]
Hazard Summary: (Hydroxymethyl)ferrocene is a yellow to gold solid that is harmful if swallowed and causes eye, skin, and respiratory tract irritation.[1] It is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[2]
Personal Protective Equipment (PPE)
Proper PPE is mandatory to minimize exposure and ensure personal safety when handling (hydroxymethyl)ferrocene.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] | To prevent eye irritation from dust or splashes.[1][2] |
| Skin Protection | Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure.[1][2] Gloves must be inspected before use and disposed of properly after.[4] | To prevent skin irritation and absorption.[1][2] |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation.[2][4] For large-scale operations, emergencies, or in cases of insufficient ventilation where dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2] A dust mask (type N95 or P1) can be used for nuisance levels of dust.[3][4] | To prevent respiratory tract irritation from inhaling dust.[1][2] |
Operational Plan: Handling and Storage
Adherence to proper handling and storage procedures is critical for maintaining the stability of the chemical and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood to keep airborne concentrations low.[1]
-
Minimize dust generation and accumulation.[1]
-
Avoid contact with skin and eyes and avoid breathing dust, mist, or vapor.[1]
-
Do not eat, drink, or smoke when using this product.[5]
-
Wash hands and any exposed skin thoroughly after handling.[5]
Storage:
-
For long-term stability, refrigeration is recommended, and storing the contents under argon can be beneficial.[2][5]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][5] Seek medical attention.[1][5] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[5] Seek medical attention.[1][5] |
| Inhalation | Remove the individual from exposure to fresh air immediately.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][5] Seek medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting.[6] Clean mouth with water and seek medical attention.[1][5] Never give anything by mouth to an unconscious person.[4] |
Disposal Plan
(Hydroxymethyl)ferrocene and its containers must be disposed of as hazardous waste.
-
Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[1]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Do not allow the product to enter drains.[4]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[7]
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂FeO | [2][5] |
| Molecular Weight | 216.06 g/mol | [3][5] |
| Appearance | Yellow to gold solid | [1][2] |
| Melting Point | 77 - 82 °C (170.6 - 179.6 °F) | [2] |
| Boiling Point | No information available | [2] |
| Solubility | No information available | [4] |
| LD50/LC50 | Not available | [1] |
Visual Workflow Guides
The following diagrams illustrate the standard procedures for handling and responding to exposures involving (hydroxymethyl)ferrocene.
Caption: Safe Handling Workflow for (Hydroxymethyl)ferrocene
Caption: First Aid Response for (Hydroxymethyl)ferrocene Exposure
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
